molecular formula C15H20N4O3 B8105948 (R)-Dnmdp

(R)-Dnmdp

Cat. No.: B8105948
M. Wt: 304.34 g/mol
InChI Key: YOSSKNZHADPXJX-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Dnmdp is a useful research compound. Its molecular formula is C15H20N4O3 and its molecular weight is 304.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4R)-3-[4-(diethylamino)-3-nitrophenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3/c1-4-18(5-2)12-7-6-11(9-13(12)19(21)22)15-10(3)8-14(20)16-17-15/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,20)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSSKNZHADPXJX-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)C2=NNC(=O)CC2C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=C(C=C(C=C1)C2=NNC(=O)C[C@H]2C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(R)-DNMDP Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the mechanism of action for (R)-6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, known as (R)-DNMDP, a novel small molecule with selective cytotoxicity against specific cancer cell types. The guide details the molecular interactions, signaling pathways, and key experimental findings that elucidate its unique anti-cancer activity.

Core Mechanism: A Neomorphic "Molecular Glue"

This compound operates through a sophisticated "molecular glue" mechanism, inducing a novel protein-protein interaction rather than simply inhibiting an enzyme's function. The sensitivity of cancer cells to DNMDP is primarily dictated by the co-expression of two key proteins: phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][2]

The core events are as follows:

  • This compound Binding: The small molecule this compound directly binds to the catalytic domain of PDE3A.[1][3] While DNMDP is an inhibitor of PDE3A's phosphodiesterase activity, this inhibition is not the primary driver of cell death.[1][3] In fact, other potent PDE3 inhibitors like trequinsin do not induce cytotoxicity and can even rescue cells from DNMDP-induced death.[3][4]

  • Conformational Change and Complex Formation: Upon binding, this compound induces a conformational change in PDE3A, creating a novel surface that promotes its interaction with SLFN12.[2][3] This results in the formation of a stable ternary complex: PDE3A-(R)-DNMDP-SLFN12.[1][3]

  • Requirement of a Co-chaperone: A genome-wide CRISPR screen identified the aryl hydrocarbon receptor–interacting protein (AIP), a co-chaperone, as a factor required for the cellular response to DNMDP and for the formation of the PDE3A-SLFN12 complex.[1][5]

  • Activation of SLFN12 RNase Activity: The critical cytotoxic event is the activation of SLFN12's latent ribonuclease (RNase) activity upon its inclusion in the complex.[3]

  • Apoptosis Induction: The activated SLFN12 RNase leads to widespread RNA degradation, halting translation, and ultimately triggering apoptosis.[3][6] This is evidenced by the detection of caspase activity and poly ADP ribose polymerase (PARP) cleavage in sensitive cell lines like HeLa.[7]

The (R)-enantiomer of DNMDP is profoundly more active, demonstrating 200 to 500 times greater potency than the (S)-enantiomer, highlighting the stereospecificity of the interaction.[4]

G cluster_cell Cancer Cell (High PDE3A & SLFN12) cluster_complex Ternary Complex Formation DNMDP This compound PDE3A PDE3A DNMDP->PDE3A Binds to catalytic domain Complex PDE3A-(R)-DNMDP-SLFN12 (AIP-dependent) PDE3A->Complex Recruits SLFN12 SLFN12 (Inactive RNase) SLFN12->Complex AIP AIP (Co-chaperone) AIP->Complex Required for formation Active_SLFN12 Activated SLFN12 (Active RNase) Complex->Active_SLFN12 Unlocks RNase activity mRNA Cellular mRNA Active_SLFN12->mRNA Cleaves Degraded_mRNA Degraded mRNA Fragments mRNA->Degraded_mRNA Apoptosis Apoptosis Degraded_mRNA->Apoptosis Leads to

Caption: this compound signaling pathway leading to cancer cell apoptosis.

Quantitative Data Summary

The efficacy and selectivity of this compound have been quantified across various studies. The following tables summarize the key data points.

Table 1: Cancer Cell Line Sensitivity to DNMDP

Cell Line Cancer Type EC50 Reference
NCI-H1563 Lung Adenocarcinoma 10 - 100 nM [7]
NCI-H2122 Lung Adenocarcinoma 10 - 100 nM [7]
HeLa Cervical Carcinoma 10 - 100 nM [7]
A549 Lung Carcinoma > 1 µM [7]
MCF7 Breast Carcinoma > 1 µM [7]

| PC3 | Prostate Cancer | > 1 µM |[7] |

Table 2: Phosphodiesterase Selectivity of DNMDP

PDE Isoform Inhibition (at 100 nM) Reference
PDE3A Strong Inhibition [7]
PDE3B Strong Inhibition [7]
PDE10 Weak Inhibition [7]

| Other PDEs | Little to no detectable effect |[7] |

Key Experimental Protocols & Workflows

The mechanism of this compound was elucidated through several key experimental procedures. Detailed methodologies are provided below.

This assay is crucial for demonstrating that DNMDP induces a physical interaction between PDE3A and SLFN12 within cancer cells.

Methodology:

  • Cell Culture and Transfection: HeLa cells, which endogenously express PDE3A, are cultured. The cells are then transfected with a plasmid expressing SLFN12 fused with a V5 epitope tag to allow for specific detection.[4]

  • Compound Treatment: Transfected cells are treated with the test compound (e.g., 10 µM DNMDP) or a negative control (e.g., DMSO, trequinsin) for a specified period, typically 8 hours.[4]

  • Cell Lysis: Following treatment, cells are harvested and lysed in a suitable buffer containing protease inhibitors to release cellular proteins while preserving their interactions.

  • Immunoprecipitation (IP): The cell lysate is incubated with an anti-PDE3A antibody to capture endogenous PDE3A and any associated proteins. Protein A/G beads are then used to pull down the antibody-protein complexes.

  • Washing and Elution: The beads are washed multiple times to remove non-specifically bound proteins. The captured protein complexes are then eluted from the beads.

  • Immunoblotting (Western Blot): The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-V5 antibody.[4]

  • Detection: A positive signal for V5-tagged SLFN12 in the sample treated with DNMDP, but not in the control samples, confirms the compound-induced formation of the PDE3A-SLFN12 complex.[4]

G A 1. Transfect HeLa cells with SLFN12-V5 plasmid B 2. Treat cells with This compound or control A->B C 3. Lyse cells to extract proteins B->C D 4. Immunoprecipitate endogenous PDE3A C->D E 5. Elute captured protein complexes D->E F 6. Run Western Blot and probe with anti-V5 antibody E->F G 7. Analyze Results F->G H SLFN12-V5 detected: Complex Formed G->H DNMDP Lane I SLFN12-V5 not detected: No Complex G->I Control Lane

Caption: Workflow for Co-Immunoprecipitation of the PDE3A-SLFN12 complex.

This phenotypic assay quantifies the cytotoxic effect of this compound on different cancer cell lines to determine sensitivity and calculate EC50 values.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Addition: A serial dilution of this compound is prepared. The compound is added to the wells, typically covering a wide concentration range (e.g., 0 to 1000 µM), along with a vehicle control (DMSO).[7]

  • Incubation: The plates are incubated for a set duration, generally 48 to 72 hours, to allow the compound to exert its effect.[3][7]

  • Viability Measurement: A cell viability reagent (e.g., CellTiter-Glo®, resazurin) is added to each well. These reagents measure metabolic activity or ATP content, which correlates with the number of viable cells.

  • Data Acquisition: The signal (luminescence or fluorescence) is read using a plate reader.

  • Data Analysis: The data is normalized to the vehicle control. A dose-response curve is plotted, and the EC50 value (the concentration at which 50% of the maximum effect is observed) is calculated.

G A 1. Seed cancer cells in 96-well plates B 2. Add serial dilutions of This compound to wells A->B C 3. Incubate for 48-72 hours B->C D 4. Add cell viability reagent (e.g., CTG) C->D E 5. Measure luminescence or fluorescence D->E F 6. Normalize data and plot dose-response curve E->F G Calculate EC50 Value F->G

Caption: Workflow for determining cell viability and EC50 values.

BLI is a biophysical technique used to quantify the kinetics and affinity of protein-protein interactions in real-time, providing direct evidence of this compound's role in stabilizing the PDE3A-SLFN12 complex.[3]

Methodology:

  • Protein Expression and Purification: The catalytic domain of human PDE3A (PDE3ACAT) and full-length SLFN12 are recombinantly expressed and purified.[3] PDE3ACAT is biotinylated for immobilization.

  • Sensor Hydration and Loading: Streptavidin biosensor tips are hydrated. The biotinylated PDE3ACAT is then loaded onto the tips, immobilizing it.[3]

  • Baseline Establishment: The loaded sensors are dipped into a buffer solution (e.g., containing 500 mM NaCl to reduce non-specific binding) to establish a stable baseline signal.[3][8]

  • Association Step: The sensors are moved into wells containing purified SLFN12 protein, either in the presence of this compound or a control (DMSO). The binding of SLFN12 to the immobilized PDE3ACAT is measured as a shift in the interference pattern.[3]

  • Dissociation Step: After the association phase, the sensors are moved back into the buffer-only wells to measure the dissociation of SLFN12 from PDE3ACAT.

  • Data Analysis: The resulting sensorgrams are analyzed. A faster association rate and/or a slower dissociation rate in the presence of this compound provides quantitative proof that the compound stabilizes the PDE3A-SLFN12 interaction.[3]

G A 1. Immobilize biotinylated PDE3A-CAT on sensor B 2. Establish stable baseline in buffer A->B C 3. Association: Dip sensor into SLFN12 solution (+/- DNMDP) B->C D 4. Dissociation: Return sensor to buffer C->D E 5. Analyze Sensorgrams D->E F Faster 'On' / Slower 'Off' Rate with DNMDP confirms stabilization E->F

Caption: Workflow for Biolayer Interferometry (BLI) analysis.

Conclusion

The mechanism of this compound represents a paradigm shift in targeted cancer therapy, moving beyond simple enzyme inhibition to the intentional induction of a cytotoxic protein-protein interaction. By acting as a molecular glue, this compound forces an association between PDE3A and SLFN12, leading to the activation of SLFN12's RNase function and subsequent apoptosis in cancer cells with high expression of both proteins. This highly specific, gain-of-function mechanism offers a promising new avenue for treating cancers that are dependent on these biomarkers, underscoring the power of predictive chemogenomics and innovative small-molecule discovery.

References

(R)-DNMDP: A Technical Guide to Synthesis, Chemical Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-DNMDP, or (R)-6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, is a small molecule that has garnered significant interest in the field of oncology for its potent and selective cytotoxic activity against specific cancer cell lines. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of this compound, intended to serve as a valuable resource for researchers and professionals in drug development.

Chemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its development as a therapeutic agent. While comprehensive quantitative data is still emerging, the following table summarizes key known properties.

PropertyValueReference
Molecular Formula C₁₅H₂₀N₄O₃[1]
Molecular Weight 304.35 g/mol [1]
Appearance Solid[1]
Solubility Soluble in DMSO (10 mM)[2]
Stereochemistry The (R)-enantiomer is significantly more active (200-500 times) than the (S)-enantiomer.[3]
Stability Stable in solution at various pH levels (1, 7, and 10) for extended periods.[3]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the commercially available starting material, (R)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one. The following diagram illustrates the synthetic pathway.

G cluster_synthesis Synthesis of this compound A (R)-6-(4-aminophenyl)-5-methyl- 4,5-dihydropyridazin-3(2H)-one B Acetylated Intermediate A->B Ac₂O C Nitrated Intermediate B->C 90% HNO₃/H₂SO₄ D Hydrolyzed Intermediate C->D NaOH/H₂O/MeOH E This compound D->E CH₃CHO, NaBH(OAc)₃/DCM

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound, based on reported literature[4].

Step 1: Acetylation

  • To a solution of (R)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one in a suitable solvent, add acetic anhydride (Ac₂O).

  • Stir the reaction mixture at room temperature for the appropriate duration to ensure complete acetylation.

  • Upon completion, isolate the acetylated intermediate by standard workup procedures, such as extraction and solvent evaporation. A reported yield for this step is 91%[3].

Step 2: Nitration

  • Dissolve the acetylated intermediate in a mixture of 90% nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at a controlled low temperature (e.g., 0 °C).

  • Carefully monitor the reaction progress.

  • After the reaction is complete, quench the reaction by pouring it over ice and neutralize with a base.

  • Extract the nitrated intermediate with an organic solvent and purify. The reported yield for this step is 19%[3].

Step 3: Hydrolysis

  • Treat the nitrated intermediate with a solution of sodium hydroxide (NaOH) in a mixture of water and methanol (MeOH).

  • Heat the reaction mixture to reflux to facilitate the hydrolysis of the acetyl group.

  • Upon completion, neutralize the reaction mixture and extract the hydrolyzed intermediate. This step is reported to proceed in quantitative yield[3].

Step 4: Reductive Amination

  • Dissolve the hydrolyzed intermediate in dichloromethane (DCM).

  • Add acetaldehyde (CH₃CHO) followed by sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Stir the reaction at room temperature until the starting material is consumed.

  • Quench the reaction, extract the product with an organic solvent, and purify by chromatography to obtain this compound. The combined yield for the mono- and dialkylated products is reported as 7%[3].

Mechanism of Action

This compound exerts its cytotoxic effects through a novel mechanism of action that involves inducing the formation of a protein-protein complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[2][3][4][5][6][7][8][9][10][11][12][13] This induced proximity leads to the activation of the latent ribonuclease activity of SLFN12, ultimately resulting in cancer cell death.[14][15]

G cluster_moa Mechanism of Action of this compound DNMDP This compound PDE3A PDE3A DNMDP->PDE3A Binds to catalytic pocket Complex PDE3A-DNMDP-SLFN12 Ternary Complex PDE3A->Complex SLFN12_inactive SLFN12 (inactive RNase) SLFN12_inactive->Complex SLFN12_active SLFN12 (active RNase) Complex->SLFN12_active Induces conformational change and activation CellDeath Cancer Cell Death SLFN12_active->CellDeath Degrades specific tRNAs, leading to translational stress and apoptosis

Caption: Signaling pathway of this compound-induced cell death.

The key steps in the mechanism are:

  • This compound Binding to PDE3A: this compound binds to the catalytic pocket of PDE3A.[12]

  • Conformational Change and Recruitment of SLFN12: This binding induces a conformational change in PDE3A, creating a neomorphic surface that recruits SLFN12.[14]

  • Formation of the Ternary Complex: A stable ternary complex of PDE3A-(R)-DNMDP-SLFN12 is formed.[12]

  • Activation of SLFN12 RNase Activity: The formation of this complex allosterically activates the latent endoribonuclease activity of SLFN12.[14][15]

  • Induction of Apoptosis: Activated SLFN12 degrades specific tRNAs, leading to ribosomal stress, inhibition of protein translation, and ultimately, apoptosis in cancer cells that co-express high levels of both PDE3A and SLFN12.[12][16]

Biological Activity and Cytotoxicity

The cytotoxic activity of this compound is highly selective for cancer cell lines that overexpress both PDE3A and SLFN12. The following table summarizes the reported EC₅₀ values in sensitive cell lines.

Cell LineCancer TypeEC₅₀ (nM)Reference
HeLaCervical Cancer10 - 100[8]
SK-MEL-3Melanoma10 - 100[8]
NCI-H1563Lung Adenocarcinoma10 - 100[8]
NCI-H2122Lung Adenocarcinoma10 - 100[8]
Experimental Protocol: Cell Viability Assay (Resazurin-Based)

The following is a general protocol for determining the cytotoxic effects of this compound on cancer cell lines using a resazurin-based cell viability assay.[3][5][15]

G cluster_workflow Cell Viability Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 48-72h C->D E Add Resazurin solution D->E F Incubate for 1-4h E->F G Measure fluorescence (Ex: 560nm, Em: 590nm) F->G H Calculate IC₅₀/EC₅₀ values G->H

Caption: Workflow for a resazurin-based cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well black, clear-bottom tissue culture plates

  • This compound stock solution (in DMSO)

  • Resazurin sodium salt solution (e.g., AlamarBlue™)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Resazurin Addition: Add resazurin solution to each well (typically 10% of the well volume) and incubate for 1-4 hours.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the EC₅₀ value using a suitable software package.

Conclusion

This compound represents a promising class of anti-cancer compounds with a unique mechanism of action. Its synthesis, while multi-stepped, is achievable from commercially available starting materials. The profound difference in activity between its enantiomers highlights the importance of stereochemistry in its biological function. The selective cytotoxicity of this compound in cancer cells overexpressing both PDE3A and SLFN12 provides a clear biomarker-driven therapeutic strategy. Further research into its chemical properties, formulation, and in vivo efficacy is warranted to fully explore its therapeutic potential. This guide provides a foundational resource for scientists and researchers dedicated to advancing novel cancer therapies.

References

discovery and initial characterization of (R)-Dnmdp

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Discovery and Initial Characterization of (R)-DNMDP

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and initial characterization of this compound (6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one), a novel small molecule with potent and selective cytotoxic activity against specific cancer cell lines. This compound was identified through a predictive chemogenomics approach and subsequently characterized as a first-in-class "molecular glue." It induces a neomorphic protein-protein interaction between phosphodiesterase 3A (PDE3A) and Schlafen 12 (SLFN12). This induced proximity activates the latent RNase function of SLFN12, leading to downstream translational inhibition and apoptotic cell death. This document provides a comprehensive overview of the discovery, mechanism of action, quantitative characterization, and the detailed experimental protocols utilized in the initial investigation of this compound.

Discovery via Predictive Chemogenomics

This compound was discovered through a high-throughput phenotypic screen designed to identify compounds with selective cytotoxicity.[1] A library of 1,924 small molecules was screened against a panel of cancer cell lines. The primary screen highlighted DNMDP for its ability to selectively kill the TP53-mutant lung cancer cell line NCI-H1734, while having minimal effect on the TP53-wild-type lung cancer cell line A549.[2]

Target deconvolution was subsequently achieved using a predictive chemogenomics strategy. By correlating the sensitivity profile of DNMDP across 766 cancer cell lines with their corresponding genomic and transcriptomic data from the Cancer Cell Line Encyclopedia (CCLE), a strong positive correlation was established between DNMDP sensitivity and the expression level of the PDE3A gene.[1] This computational approach rapidly identified PDE3A as the putative molecular target, a hypothesis that was later confirmed through biochemical and genetic methods.

cluster_Discovery Discovery Workflow A High-Throughput Screen (1,924 Compounds) B Phenotypic Hit Identified: DNMDP shows selective cytotoxicity (NCI-H1734 vs. A549) A->B C Broad Cell Line Screen (766 Cancer Cell Lines) B->C D Predictive Chemogenomics (Correlate sensitivity with CCLE genomic data) C->D E Hypothesis Generation: PDE3A expression correlates with DNMDP sensitivity D->E F Target Validation (Biochemical & Genetic Assays) E->F G Confirmed Target: PDE3A F->G cluster_Pathway DNMDP Signaling Pathway DNMDP This compound PDE3A PDE3A DNMDP->PDE3A Binds to catalytic pocket Complex Ternary Complex (PDE3A-DNMDP-SLFN12) PDE3A->Complex SLFN12 SLFN12 (Inactive RNase) SLFN12->Complex Recruited to composite surface ActiveSLFN12 Activated SLFN12 RNase Complex->ActiveSLFN12 Induces conformational change tRNA tRNA Cleavage (e.g., tRNA-Leu) ActiveSLFN12->tRNA Translation Inhibition of Protein Translation tRNA->Translation Apoptosis Apoptosis / Cell Death Translation->Apoptosis Start Starting Material (R)-6-(4-aminophenyl)-5- methyl-4,5-dihydropyridazin-3(2H)-one Step1 Acetylation (Ac₂O) Start->Step1 Intermediate1 Acetylated Intermediate Step1->Intermediate1 Step2 Nitration (HNO₃/H₂SO₄) Intermediate1->Step2 Intermediate2 Nitrated Intermediate Step2->Intermediate2 Step3 Hydrolysis (NaOH/H₂O/MeOH) Intermediate2->Step3 Intermediate3 Amino-nitro Intermediate Step3->Intermediate3 Step4 Reductive Amination (CH₃CHO, NaBH(OAc)₃) Intermediate3->Step4 Final This compound Step4->Final

References

(R)-Dnmdp as a PDE3A Modulator: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Dnmdp, the R-enantiomer of 6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, is a potent small molecule that has garnered significant interest for its unique mechanism of action. While initially identified as a phosphodiesterase 3A (PDE3A) inhibitor, its primary antitumor activity stems not from the canonical inhibition of cAMP hydrolysis but from a novel function as a "molecular glue." this compound induces the formation of a cytotoxic ternary complex between PDE3A and the Schlafen family member 12 (SLFN12), a protein with latent ribonuclease activity. This guide provides an in-depth technical overview of this compound, focusing on its quantitative inhibitory profile, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Introduction

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP.[1] The PDE3 family, which includes PDE3A and PDE3B, is characterized by its dual substrate specificity and inhibition by cGMP.[1][2] PDE3A is highly expressed in various tissues, including the heart, vascular smooth muscle, and platelets, playing a crucial role in cardiovascular function.[1][2]

The discovery of DNMDP's selective cytotoxicity in cancer cell lines with high PDE3A expression opened a new avenue for cancer therapeutics.[3][4] Subsequent research revealed that this cell-killing effect is mediated by the (R)-enantiomer and is dependent on the formation of a PDE3A-SLFN12 complex.[3][4][5] This "neomorphic" activity, where a small molecule induces a new protein-protein interaction, distinguishes this compound from traditional PDE3 inhibitors and is the focus of ongoing drug development efforts.[4][6][7]

Quantitative Data

The following tables summarize the quantitative data for Dnmdp and related compounds, highlighting the distinction between PDE3 inhibition and cytotoxic activity.

Table 1: Cytotoxic and Inhibitory Activity of DNMDP Enantiomers and Analogs

CompoundCell Viability EC50 (HeLa cells)PDE3A IC50PDE3B IC50Notes
This compound ~10-100 nMNot explicitly stated for pure enantiomerNot explicitly stated for pure enantiomerThe (R)-enantiomer is 200-500 times more potent in cytotoxic assays than the (S)-enantiomer.[3][4]
(S)-DNMDP >10 µMNot explicitly statedNot explicitly statedLargely non-cytotoxic.[3][5]
DNMDP (racemate) 10-100 nM (in sensitive lines)[2]~10 nM~10 nMAlso weakly inhibits PDE10 at 100 nM.[2][3]
Trequinsin >10 µM0.25 nMNot statedPotent PDE3 inhibitor but not cytotoxic; rescues cells from DNMDP.[3][4]
Cilostazol >10 µM40 nMNot statedSelective PDE3 inhibitor, not cytotoxic.[3]
Milrinone >10 µM300 nMNot statedSelective PDE3 inhibitor, not cytotoxic.[3]
Levosimendan >10 µM11 nMNot statedSelective PDE3 inhibitor, not cytotoxic.[3]

Table 2: Selectivity Profile of DNMDP (Racemate)

PDE IsoformInhibition at 100 nM DNMDP
PDE3A Strong Inhibition [2][3]
PDE3B Strong Inhibition [2][3]
PDE10 Weak Inhibition[2][3]
Other PDEs (1, 2, 4, 5, 6, 7, 8, 9, 11) Little to no detectable effect[3]

Signaling Pathways

This compound modulates two distinct pathways involving PDE3A.

Canonical PDE3A Signaling Pathway

PDE3A hydrolyzes cAMP, thus terminating signaling cascades mediated by Protein Kinase A (PKA). Inhibition of this function leads to an accumulation of cAMP and increased PKA activity. However, this pathway is not responsible for the cytotoxic effects of this compound.[3]

Canonical_PDE3A_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE3A PDE3A cAMP->PDE3A PKA_active PKA (active) cAMP->PKA_active Activates 5AMP 5'-AMP PDE3A->5AMP Hydrolyzes PKA_inactive PKA (inactive) PKA_inactive->PKA_active Downstream Downstream Substrates PKA_active->Downstream Response Cellular Response Downstream->Response

Caption: Canonical PDE3A signaling pathway involving cAMP hydrolysis.

This compound-Induced Cytotoxic Pathway

This novel pathway involves the formation of a ternary complex. This compound acts as a molecular glue, altering the surface of the PDE3A catalytic domain to create a binding site for SLFN12.[7][8] This complex formation activates the latent RNase function of SLFN12, leading to tRNA degradation, inhibition of protein synthesis, and ultimately, apoptosis.[8][9][10]

DNMDP_Pathway cluster_cytosol Cytosol PDE3A PDE3A PDE3A_Dnmdp PDE3A-(R)-Dnmdp Complex PDE3A->PDE3A_Dnmdp R_Dnmdp This compound R_Dnmdp->PDE3A_Dnmdp Ternary_Complex PDE3A-(R)-Dnmdp-SLFN12 Ternary Complex PDE3A_Dnmdp->Ternary_Complex SLFN12_inactive SLFN12 (Inactive RNase) SLFN12_inactive->Ternary_Complex SLFN12_active SLFN12 (Active RNase) Ternary_Complex->SLFN12_active Activates tRNA_degradation tRNA Degradation SLFN12_active->tRNA_degradation Cleaves tRNA tRNA tRNA->SLFN12_active Protein_synthesis Protein Synthesis Inhibition tRNA_degradation->Protein_synthesis Apoptosis Apoptosis Protein_synthesis->Apoptosis

Caption: this compound acts as a molecular glue to induce the cytotoxic PDE3A-SLFN12 complex.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducing and building upon existing research.

Co-Immunoprecipitation (Co-IP) for PDE3A-SLFN12 Complex Detection

This protocol is used to demonstrate the this compound-dependent interaction between PDE3A and SLFN12 within a cellular context.

CoIP_Workflow Cell_Culture 1. Culture PDE3A/SLFN12 expressing cells (e.g., HeLa) Compound_Treatment 2. Treat cells with 10 µM this compound or control (DMSO, Trequinsin) for 4-12h Cell_Culture->Compound_Treatment Cell_Lysis 3. Lyse cells in buffer (e.g., ModRipa with protease inhibitors) Compound_Treatment->Cell_Lysis IP 4. Immunoprecipitate PDE3A using anti-PDE3A antibody coupled to magnetic beads Cell_Lysis->IP Washing 5. Wash beads to remove non-specific binders IP->Washing Elution 6. Elute protein complexes from beads Washing->Elution SDS_PAGE 7. Separate proteins by SDS-PAGE Elution->SDS_PAGE Western_Blot 8. Western Blot: Probe for PDE3A and SLFN12 SDS_PAGE->Western_Blot

Caption: Workflow for Co-Immunoprecipitation of the PDE3A-SLFN12 complex.

Methodology:

  • Cell Culture: HeLa cells, which endogenously express PDE3A and SLFN12, are cultured to ~80% confluency.

  • Compound Treatment: Cells are treated with 10 µM this compound, a negative control (e.g., DMSO), and a non-cytotoxic PDE3A inhibitor control (e.g., 10 µM trequinsin) for 4 to 12 hours.[11][12][13]

  • Lysis: Cells are harvested and lysed on ice using a suitable lysis buffer (e.g., ModRipa: 1% NP-40, 50 mM Tris-HCl pH 7.8, 150 mM NaCl, 0.1% sodium deoxycholate, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.[11]

  • Immunoprecipitation: The cell lysate is cleared by centrifugation. The supernatant is incubated with an anti-PDE3A antibody conjugated to protein A/G magnetic beads overnight at 4°C with gentle rotation.

  • Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.

  • Elution: The bound protein complexes are eluted from the beads using an elution buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer).

  • Analysis: The eluates are resolved by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with primary antibodies against PDE3A and SLFN12 to detect the co-precipitated complex.

In Vitro SLFN12 RNase Activity Assay

This assay directly measures the ribonuclease activity of SLFN12 and its potentiation by the this compound-induced complex with PDE3A.

Methodology:

  • Protein Purification: Recombinant human PDE3A catalytic domain (PDE3ACAT) and full-length SLFN12 are expressed and purified.

  • Complex Formation: 0.25 µM of PDE3ACAT and 0.25 µM of SLFN12 are pre-incubated at room temperature for 30 minutes in the presence of 12.5 µM this compound or a DMSO control.[14][15]

  • RNase Reaction: The reaction is initiated by adding the protein complex to a solution containing 2 µg of total human rRNA in an RNase assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 20 mM KCl, 4 mM MgCl2, 2 mM DTT).[14] The reaction proceeds at 37°C for 40 minutes.

  • Analysis: The reaction is stopped, and the RNA is analyzed on a denaturing formaldehyde-agarose gel. Degradation of the 28S and 18S rRNA bands indicates RNase activity.

Biolayer Interferometry (BLI) for Complex Formation Kinetics

BLI is used to measure the real-time association and dissociation kinetics of the PDE3A-SLFN12 interaction, confirming a direct, this compound-dependent binding event.

Methodology:

  • Sensor Preparation: Streptavidin (SA) biosensors are hydrated in a suitable buffer.

  • Ligand Immobilization: Biotinylated recombinant PDE3ACAT is immobilized onto the surface of the SA biosensors.

  • Baseline: A stable baseline is established by dipping the sensors in the reaction buffer (e.g., a buffer containing 500 mM NaCl to reduce non-specific binding).[5]

  • Association: The sensors are moved into wells containing various concentrations of SLFN12 (the analyte) in the presence of a constant concentration of this compound (e.g., 10 µM) or DMSO. The change in the interference pattern, indicating binding, is measured in real-time.

  • Dissociation: The sensors are then moved back into the reaction buffer without SLFN12, and the dissociation of the complex is monitored.

  • Data Analysis: The resulting sensorgrams are analyzed using fitting models (e.g., 1:1 binding) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

Conclusion

This compound represents a paradigm shift in targeting phosphodiesterases for cancer therapy. Its unique ability to function as a molecular glue, inducing a cytotoxic PDE3A-SLFN12 complex, is independent of its canonical enzymatic inhibition. This technical guide summarizes the key quantitative data and experimental protocols that have been instrumental in elucidating this novel mechanism. The provided workflows and signaling pathway diagrams offer a clear framework for researchers in the field. Further exploration of the structure-activity relationships of Dnmdp analogs and the downstream effects of SLFN12 activation will be critical for the development of next-generation molecular glues with improved therapeutic indices.

References

The Role of SLFN12 in (R)-Dnmdp-Induced Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The small molecule (R)-enantiomer of 2-(2,6-dioxopiperidin-3-yl)-4-methyl-isoindoline-1,3-dione ((R)-Dnmdp), also known as a "velcrin" compound, has emerged as a potent and selective cytotoxic agent against a subset of cancer cells. Its mechanism of action is contingent on the expression of Schlafen family member 12 (SLFN12), a protein with endoribonuclease activity. This compound functions as a molecular glue, inducing the formation of a ternary complex with phosphodiesterase 3A (PDE3A) and SLFN12. This event triggers the RNase activity of SLFN12, leading to a cascade of downstream effects that culminate in cancer cell death. This technical guide provides an in-depth overview of the role of SLFN12 in this compound-induced cytotoxicity, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.

Data Presentation

The cytotoxic activity of this compound and its analogs is critically dependent on the cellular levels of PDE3A and SLFN12. The following tables summarize the quantitative data on the efficacy of these compounds in inducing cytotoxicity and modulating PDE3A-SLFN12 interaction.

Table 1: In Vitro Cytotoxicity of this compound and Related Compounds

CompoundCell LineEC50 (nM)NotesReference
This compoundHeLa6.9The (R)-enantiomer is 200-500 times more active than the (S)-enantiomer.[1]
This compoundSK-MEL-3Similar to HeLaA melanoma cell line.[1]
(R)-30 / BRD9500HeLa1.6An optimized analog of DNMDP.[1]
DNMDPNCI-H156310 - 100Lung adenocarcinoma cell line.[2]
DNMDPNCI-H212210 - 100Lung adenocarcinoma cell line.[2]
DNMDPA549> 1000Lung carcinoma cell line (insensitive).[2]
DNMDPMCF7> 1000Breast cancer cell line (insensitive).[2]
DNMDPPC3> 1000Prostate cancer cell line (insensitive).[2]

Table 2: Biochemical Inhibition of PDE3A/B by DNMDP Analogs

CompoundPDE3A IC50 (nM)PDE3B IC50 (nM)
DNMDP25100
(R)-301027
31814
22416
25810

Signaling Pathway and Mechanism of Action

This compound-induced cytotoxicity is initiated by its function as a molecular glue. The compound binds to the catalytic pocket of PDE3A, creating a novel interface that recruits SLFN12. This interaction is facilitated by the co-chaperone protein, aryl hydrocarbon receptor–interacting protein (AIP). The formation of the PDE3A-SLFN12-(R)-Dnmdp ternary complex activates the latent RNase function of SLFN12. Activated SLFN12 specifically targets and cleaves the anticodon loop of tRNA-Leu(TAA). The degradation of this specific tRNA leads to the stalling of ribosomes at leucine TTA codons during protein synthesis. This ribosome pausing triggers a global inhibition of translation, leading to cellular stress and ultimately apoptosis.

cluster_0 Cellular Environment cluster_1 Molecular Glue Action cluster_2 Downstream Cytotoxic Effects RDnmdp This compound PDE3A PDE3A RDnmdp->PDE3A Binds to catalytic pocket Complex PDE3A-(R)-Dnmdp-SLFN12 Ternary Complex RDnmdp->Complex Complex Formation (AIP-dependent) PDE3A->Complex Complex Formation (AIP-dependent) SLFN12_inactive SLFN12 (Inactive RNase) SLFN12_inactive->Complex Complex Formation (AIP-dependent) AIP AIP AIP->PDE3A AIP->SLFN12_inactive SLFN12_active SLFN12 (Active RNase) Complex->SLFN12_active Conformational change activates RNase tRNA_Leu tRNA-Leu(TAA) SLFN12_active->tRNA_Leu Cleaves Ribosome Ribosome tRNA_Leu->Ribosome Required for translation tRNA_cleaved Cleaved tRNA-Leu(TAA) tRNA_cleaved->Ribosome Causes stalling at Leu-TTA codons Protein_synthesis Global Protein Synthesis Ribosome->Protein_synthesis Inhibition Apoptosis Apoptosis Protein_synthesis->Apoptosis Leads to

Signaling pathway of this compound-induced cytotoxicity.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the role of SLFN12 in this compound-induced cytotoxicity.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[3][4]

Materials:

  • Opaque-walled multiwell plates (96- or 384-well)

  • Mammalian cells in culture medium

  • This compound or other test compounds

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Procedure:

  • Seed cells in opaque-walled multiwell plates at a desired density and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound or control vehicle (e.g., DMSO) for a specified period (e.g., 48-72 hours).[2]

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate EC50 values by plotting the luminescence signal against the log of the compound concentration and fitting the data to a dose-response curve.

start Start seed_cells Seed cells in opaque-walled plate start->seed_cells end End treat_cells Treat with this compound (serial dilution) seed_cells->treat_cells incubate Incubate (e.g., 72h) treat_cells->incubate equilibrate Equilibrate plate to RT incubate->equilibrate add_reagent Add CellTiter-Glo® Reagent equilibrate->add_reagent lyse_cells Mix to induce lysis add_reagent->lyse_cells stabilize Incubate at RT (10 min) lyse_cells->stabilize measure Measure luminescence stabilize->measure analyze Calculate EC50 measure->analyze analyze->end

Workflow for CellTiter-Glo® viability assay.
Co-Immunoprecipitation (Co-IP) of PDE3A-SLFN12 Complex

Co-IP is used to demonstrate the this compound-induced interaction between PDE3A and SLFN12 in cells.[1]

Materials:

  • HeLa cells (or other sensitive cell lines)

  • This compound (e.g., 10 µM)

  • Lysis buffer (e.g., 100mM Tris-HCl pH 7.4, 150mM NaCl, 0.5% Triton X-100, 2mM EDTA, with protease and phosphatase inhibitors)[5]

  • Anti-PDE3A antibody

  • Protein A/G agarose beads

  • Anti-SLFN12 or anti-V5 antibody (if using V5-tagged SLFN12)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Treat cells with this compound or vehicle control for a specified time (e.g., 8 hours).[1]

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the lysates by centrifugation.

  • Pre-clear the lysates with protein A/G agarose beads.

  • Incubate the pre-cleared lysates with an anti-PDE3A antibody overnight at 4°C.

  • Add protein A/G agarose beads and incubate for another 1-2 hours.

  • Wash the beads several times with lysis buffer.

  • Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

  • Analyze the eluates by SDS-PAGE and Western blotting using an anti-SLFN12 (or anti-V5) antibody.

start Start treat_cells Treat cells with This compound or control start->treat_cells end End lyse_cells Cell Lysis treat_cells->lyse_cells immunoprecipitate Immunoprecipitate PDE3A lyse_cells->immunoprecipitate wash_beads Wash beads immunoprecipitate->wash_beads elute_proteins Elute proteins wash_beads->elute_proteins western_blot Western Blot for SLFN12 elute_proteins->western_blot western_blot->end

Workflow for Co-Immunoprecipitation.
In Vitro SLFN12 RNase Activity Assay

This assay directly measures the endoribonuclease activity of purified SLFN12 protein.[6][7]

Materials:

  • Purified recombinant SLFN12 protein (wild-type and catalytically inactive mutant, e.g., E200A/E205A)

  • Purified recombinant PDE3A protein

  • This compound

  • Human ribosomal RNA (rRNA) as a substrate

  • Reaction buffer

  • Formaldehyde agarose gel electrophoresis reagents

Procedure:

  • Incubate purified SLFN12 (e.g., 2 µM) with human rRNA (e.g., 2 µg) at 37°C for a specified time (e.g., 40 minutes).[6][7]

  • To test for activation, pre-incubate SLFN12 and PDE3A (e.g., 0.25 µM each) with this compound (e.g., 12.5 µM) or control (DMSO, trequinsin) at room temperature for 30 minutes before adding the rRNA substrate.[6][7]

  • Stop the reaction and analyze the cleavage of rRNA by formaldehyde agarose gel electrophoresis.

  • Quantify the degradation of rRNA bands (e.g., 28S rRNA) using image analysis software (e.g., ImageJ).[6]

Quantification of tRNA-Leu(TAA) Levels by qRT-PCR

This method is used to measure the specific degradation of tRNA-Leu(TAA) in cells following this compound treatment. A specialized qRT-PCR method like Four-Leaf clover qRT-PCR (FL-PCR) is required to specifically quantify mature tRNA.[8]

Procedure Outline:

  • Treat cells with this compound or vehicle control.

  • Isolate total RNA from the cells.

  • Perform a specific ligation of a stem-loop adapter to the 3' end of mature tRNAs using T4 RNA ligase 2.[8]

  • Perform reverse transcription using a primer complementary to the ligated adapter.

  • Conduct TaqMan qRT-PCR using a forward primer specific to the T-arm of tRNA-Leu(TAA), a reverse primer specific to the D-arm, and a TaqMan probe targeting the stem-loop adapter.[8]

  • Normalize the results to a control tRNA or other stable RNA species.

Conclusion

The cytotoxic effect of this compound is intricately linked to the presence and function of SLFN12. By acting as a molecular glue, this compound induces a neomorphic interaction between PDE3A and SLFN12, leading to the activation of SLFN12's RNase activity. This targeted degradation of tRNA-Leu(TAA) represents a novel mechanism for inducing cancer cell death through the inhibition of protein synthesis. The detailed understanding of this pathway, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for the further development of velcrin-based therapeutics and for the identification of patients who are most likely to respond to this innovative class of anti-cancer agents.

References

Structure-Activity Relationship of (R)-DNMDP Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of (R)-DNMDP analogs. This compound is a potent and selective inhibitor of phosphodiesterase 3A (PDE3A) that induces a cytotoxic effect in cancer cells by promoting the formation of a protein-protein interaction between PDE3A and Schlafen family member 12 (SLFN12). This guide summarizes the key quantitative SAR data, details the experimental protocols for evaluating these analogs, and visualizes the underlying biological pathways and experimental workflows. The information presented herein is intended to support researchers and drug development professionals in the design and optimization of novel PDE3A-SLFN12 molecular glue degraders for therapeutic applications.

Introduction

The targeted degradation of proteins represents a promising therapeutic modality in oncology. Molecular glues are small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent proteasomal degradation. However, a distinct class of molecular glues, exemplified by this compound, operates through a different mechanism. This compound induces a neomorphic interaction between PDE3A and SLFN12, forming a cytotoxic complex that triggers cancer cell death.[1][2] This unique mechanism of action has spurred interest in developing novel this compound analogs with improved potency, selectivity, and drug-like properties.

This guide delves into the critical aspects of the SAR of this compound analogs, providing a comprehensive resource for scientists working in this area. We will explore how modifications to the chemical scaffold of this compound influence its biological activity, with a focus on PDE3A inhibition and cancer cell cytotoxicity.

Structure-Activity Relationship Data

The SAR of this compound analogs has been systematically investigated, revealing key structural features that govern their activity. The following tables summarize the quantitative data from these studies, focusing on the inhibition of PDE3A and the cytotoxic effects on HeLa cells, a sensitive cancer cell line.

Table 1: SAR of this compound Analogs - Modifications on the Phenyl Ring

CompoundRPDE3 IC50 (nM)HeLa IC50 (nM)
This compound NO2101
7 H100100
12 F2010
13 Cl1010
14 I1010
15 N-methylpiperazine2010
16 Cyclopropyl2010
17 Vinyl5020
18 Ethyl2010
19 Isopropyl2010
20 Thiophene2010
21 NH2>10000>10000
22 NHAc20001000

Data extracted from Lewis et al., 2019.[1]

Table 2: SAR of this compound Analogs - Modifications on the Diethylamino Group

CompoundRPDE3 IC50 (nM)HeLa IC50 (nM)
This compound N(Et)2101
8 NHEt100100
9 Morpholine2010
10 3-chloromorpholine2010

Data extracted from Lewis et al., 2019.[1]

Table 3: SAR of Advanced Analogs

CompoundStructurePDE3 IC50 (nM)HeLa IC50 (nM)
(R)-30 / BRD9500 6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one with a modified linker and a dimethylamino group101

Data extracted from Lewis et al., 2019.[1]

Experimental Protocols

The evaluation of this compound analogs involves a series of key experiments to determine their potency and mechanism of action. Detailed protocols for these assays are provided below.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[1][2][3]

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Opaque-walled multiwell plates (96-well or 384-well)

  • Mammalian cells in culture medium

  • Test compounds this compound analogs

  • Luminometer

Protocol:

  • Cell Plating: Seed cells in opaque-walled multiwell plates at a density that ensures they are in the logarithmic growth phase at the time of the assay. The volume of cell suspension is typically 100 µL for 96-well plates and 25 µL for 384-well plates.

  • Compound Treatment: Add the desired concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubation: Incubate the plates for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent. Mix gently until the substrate is completely dissolved.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the IC50 values by plotting the percentage of viable cells against the log concentration of the compound and fitting the data to a dose-response curve.

PDE3A Inhibition Assay

This assay measures the ability of the compounds to inhibit the enzymatic activity of PDE3A.

Materials:

  • Recombinant human PDE3A enzyme

  • cAMP (substrate)

  • 5'-Nucleotidase

  • Inorganic pyrophosphatase

  • Malachite green-based phosphate detection reagent

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)

  • Microplate reader

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Mixture: In a microplate, prepare the reaction mixture containing the assay buffer, PDE3A enzyme, and the test compound or vehicle control.

  • Initiation of Reaction: Initiate the reaction by adding cAMP to the wells.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 20 minutes).

  • Termination of Reaction and Detection: Terminate the reaction by adding the 5'-nucleotidase and inorganic pyrophosphatase, followed by the malachite green reagent. This reagent detects the amount of inorganic phosphate produced from the hydrolysis of cAMP.

  • Data Acquisition: Measure the absorbance at a wavelength of 620 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the amount of phosphate produced and thus to the PDE3A activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

PDE3A-SLFN12 Co-Immunoprecipitation and Western Blotting

This experiment is crucial to confirm that the this compound analogs induce the formation of the PDE3A-SLFN12 complex in cells.[1]

Materials:

  • HeLa cells

  • Test compounds

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-PDE3A antibody

  • Anti-SLFN12 antibody

  • Protein A/G agarose beads

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary and secondary antibodies for Western blotting

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment and Lysis:

    • Treat HeLa cells with the test compound or vehicle control for a specified time (e.g., 6 hours).

    • Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

    • Clarify the lysates by centrifugation.

  • Immunoprecipitation:

    • Incubate the cell lysates with an anti-PDE3A antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Sample Preparation:

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against SLFN12 overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • As a control, probe a separate blot with an anti-PDE3A antibody to confirm the immunoprecipitation of PDE3A.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows described in this guide.

G Signaling Pathway of this compound Analogs cluster_cell Cancer Cell (R)-DNMDP_Analog This compound Analog PDE3A PDE3A (R)-DNMDP_Analog->PDE3A Binds PDE3A_SLFN12_Complex PDE3A-SLFN12 Ternary Complex (R)-DNMDP_Analog->PDE3A_SLFN12_Complex PDE3A->PDE3A_SLFN12_Complex SLFN12 SLFN12 SLFN12->PDE3A_SLFN12_Complex Cleaved_tRNA Cleaved tRNA-Leu PDE3A_SLFN12_Complex->Cleaved_tRNA Activates SLFN12 RNase activity tRNA_Leu tRNA-Leu(TAA) tRNA_Leu->Cleaved_tRNA Ribosome Ribosome Cleaved_tRNA->Ribosome Causes ribosome stalling Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Ribosome->Protein_Synthesis_Inhibition Apoptosis Apoptosis Protein_Synthesis_Inhibition->Apoptosis

Caption: Signaling pathway of this compound analogs leading to apoptosis.

G Experimental Workflow for Analog Evaluation cluster_synthesis Analog Synthesis cluster_assays Biological Evaluation cluster_analysis Data Analysis Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification Analog_Library Analog Library Purification->Analog_Library PDE3_Assay PDE3 Inhibition Assay Analog_Library->PDE3_Assay Cell_Viability_Assay Cell Viability Assay Analog_Library->Cell_Viability_Assay SAR_Analysis SAR Analysis PDE3_Assay->SAR_Analysis CoIP_WB Co-IP & Western Blot Cell_Viability_Assay->CoIP_WB Confirm mechanism for active compounds Cell_Viability_Assay->SAR_Analysis CoIP_WB->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General experimental workflow for the synthesis and evaluation of this compound analogs.

Conclusion

The structure-activity relationship of this compound analogs provides a clear roadmap for the design of novel molecular glues that induce the cytotoxic PDE3A-SLFN12 complex. Key insights from the SAR studies indicate that the nitro group on the phenyl ring is critical for potent activity, while modifications to the diethylamino group are generally well-tolerated. The development of advanced analogs such as (R)-30/BRD9500 demonstrates the potential for optimizing the pharmacokinetic and pharmacodynamic properties of this compound class. The experimental protocols and workflows detailed in this guide offer a robust framework for the continued exploration and development of this compound analogs as a promising new class of cancer therapeutics. Further research should focus on elucidating the structural basis of the ternary complex formation and exploring the therapeutic potential of these compounds in a broader range of cancer types.

References

Enantiomeric Specificity of DNMDP in PDE3A Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the enantiomeric specificity of 6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (DNMDP) in its interaction with phosphodiesterase 3A (PDE3A). DNMDP exhibits a novel mechanism of action, acting as a "molecular glue" to induce a cytotoxic complex between PDE3A and Schlafen family member 12 (SLFN12) in cancer cells expressing high levels of both proteins. This guide details the profound stereoselectivity of this interaction, summarizing key quantitative data, outlining experimental protocols for characterization, and visualizing the underlying biological pathways and experimental workflows.

Introduction

DNMDP has emerged as a promising anti-cancer agent with a unique mode of action that is dependent on the formation of a ternary complex with PDE3A and SLFN12.[1][2][3] A critical aspect of DNMDP's pharmacology is its stereochemistry. The molecule possesses a chiral center at the C5 position of the dihydropyridazinone ring, leading to the existence of (R) and (S) enantiomers. Research has demonstrated a significant difference in the biological activity of these enantiomers, with the (R)-enantiomer being responsible for the cytotoxic effects.[2] This guide will explore the specifics of this enantiomeric differentiation in PDE3A binding and subsequent biological consequences.

Quantitative Data on Enantiomeric Specificity

The biological activity of DNMDP is highly dependent on its stereochemistry, with the (R)-enantiomer demonstrating significantly greater potency in both PDE3A inhibition and cancer cell cytotoxicity compared to the (S)-enantiomer.

CompoundTarget/AssayIC50/EC50Fold Difference ((S) vs (R))Reference
(R)-DNMDP PDE3A InhibitionMore PotentNot explicitly quantified[4]
(S)-DNMDP PDE3A InhibitionLess PotentNot explicitly quantified[4]
This compound HeLa Cell Cytotoxicity (EC50)~10-100 nM>200-500[4]
(S)-DNMDP HeLa Cell Cytotoxicity (EC50)>10 µM>200-500[2]
Racemic DNMDP PDE3A Inhibition (IC50)25 nMN/A[4]
Racemic DNMDP PDE3B Inhibition (IC50)100 nMN/A[3]

Signaling Pathway and Mechanism of Action

DNMDP functions as a molecular glue, inducing a neomorphic interaction between PDE3A and SLFN12. This interaction is facilitated by the co-chaperone protein, Aryl Hydrocarbon Receptor-Interacting Protein (AIP).[1][5] The formation of the PDE3A-SLFN12 complex leads to the stabilization of SLFN12 and activation of its latent RNase activity.[6][7] This, in turn, is believed to inhibit the translation of anti-apoptotic proteins, ultimately leading to programmed cell death in cancer cells with high expression levels of both PDE3A and SLFN12.[8]

cluster_cytoplasm Cytoplasm DNMDP This compound PDE3A PDE3A DNMDP->PDE3A Binds to active site PDE3A_DNMDP PDE3A-(R)-DNMDP Complex PDE3A->PDE3A_DNMDP SLFN12 SLFN12 Ternary_Complex PDE3A-(R)-DNMDP-SLFN12 Ternary Complex SLFN12->Ternary_Complex Recruited to complex Translation_Inhibition Translation Inhibition SLFN12->Translation_Inhibition Degrades RNA AIP AIP AIP->Ternary_Complex Required for formation PDE3A_DNMDP->Ternary_Complex Ternary_Complex->SLFN12 Stabilizes & Activates RNase activity Ribosome Ribosome Anti_Apoptotic_Proteins Anti-Apoptotic Proteins (e.g., Bcl-2, Mcl-1) Apoptosis Apoptosis Anti_Apoptotic_Proteins->Apoptosis Reduction promotes Translation_Inhibition->Anti_Apoptotic_Proteins Blocks synthesis

Caption: DNMDP-induced PDE3A-SLFN12 signaling pathway leading to apoptosis.

Experimental Protocols

Chiral Separation of DNMDP Enantiomers by HPLC

This protocol describes a representative method for the analytical or semi-preparative separation of DNMDP enantiomers.

Materials:

  • Racemic DNMDP

  • HPLC-grade hexane, ethanol, and 2-propanol

  • Chiral stationary phase column (e.g., Chiralcel OJ or similar cellulose or amylose-based column)[9][10]

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of hexane, ethanol, and 2-propanol. A typical starting ratio could be 80:15:5 (v/v/v). Optimize the ratio to achieve baseline separation of the enantiomers.

  • Sample Preparation: Dissolve racemic DNMDP in the mobile phase to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase at a flow rate of 1 mL/min until a stable baseline is achieved.

    • Inject 10-20 µL of the prepared DNMDP sample.

    • Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).

    • The two enantiomers should elute as distinct peaks. The elution order of (R)- and (S)-DNMDP would need to be confirmed using enantiomerically pure standards.

  • Semi-Preparative Separation (Optional): For isolation of individual enantiomers, scale up the injection volume and collect the fractions corresponding to each enantiomeric peak. The solvent can then be removed under reduced pressure.

Affinity Purification to Demonstrate Competitive Binding

This protocol outlines a method to demonstrate that (R)- and (S)-DNMDP compete for the same binding site on PDE3A.[2]

Materials:

  • HeLa cell lysate

  • DNMDP-linker-analog tethered to a solid support (e.g., agarose beads)

  • This compound and (S)-DNMDP solutions (e.g., 100 µM)

  • Trequinsin solution (a non-cytotoxic PDE3 inhibitor, as a positive control)

  • Lysis buffer (e.g., RIPA buffer)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • SDS-PAGE gels and Western blotting reagents

  • Anti-PDE3A antibody

Procedure:

  • Cell Lysate Preparation: Lyse HeLa cells using lysis buffer and quantify the protein concentration.

  • Affinity Purification:

    • Incubate 200 µg of HeLa cell lysate with the DNMDP-linker-analog beads for 2-4 hours at 4°C with gentle rotation.

    • In separate tubes, co-incubate the lysate and beads with an excess of:

      • Vehicle (e.g., DMSO)

      • This compound

      • (S)-DNMDP

      • Trequinsin

  • Washing: Wash the beads three times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-PDE3A antibody.

    • Detect the signal using a suitable secondary antibody and chemiluminescence.

  • Analysis: A reduction in the PDE3A band intensity in the presence of this compound and Trequinsin, but not in the presence of (S)-DNMDP (at non-saturating concentrations), would indicate that this compound and Trequinsin compete with the tethered analog for PDE3A binding, while (S)-DNMDP has a much lower affinity.

Cell Viability Assay to Determine Cytotoxic Potency

This protocol describes a method to quantify the cytotoxic effects of DNMDP enantiomers on a sensitive cancer cell line, such as HeLa.

Materials:

  • HeLa cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and (S)-DNMDP stock solutions in DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.[11][12]

  • Compound Treatment:

    • Prepare serial dilutions of this compound and (S)-DNMDP in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the enantiomers. Include a vehicle control (DMSO).

    • Incubate the cells for 48-72 hours.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the EC50 value for each enantiomer using non-linear regression analysis.

Experimental and Logical Workflows

The following diagrams illustrate the workflow for determining the enantiomeric specificity of DNMDP and the logical relationship of its stereochemistry to its biological activity.

cluster_workflow Experimental Workflow for Enantiomeric Specificity start Start: Racemic DNMDP chiral_sep Chiral HPLC Separation start->chiral_sep r_dnmdp This compound chiral_sep->r_dnmdp s_dnmdp (S)-DNMDP chiral_sep->s_dnmdp binding_assay PDE3A Binding Assay (e.g., Affinity Purification, Competition Assay) r_dnmdp->binding_assay cytotoxicity_assay Cell-based Cytotoxicity Assay (e.g., MTT on HeLa cells) r_dnmdp->cytotoxicity_assay s_dnmdp->binding_assay s_dnmdp->cytotoxicity_assay r_binds This compound binds to PDE3A with high affinity binding_assay->r_binds s_binds_weakly (S)-DNMDP binds to PDE3A with low affinity binding_assay->s_binds_weakly r_cytotoxic This compound is highly cytotoxic cytotoxicity_assay->r_cytotoxic s_non_cytotoxic (S)-DNMDP is non-cytotoxic cytotoxicity_assay->s_non_cytotoxic conclusion Conclusion: (R)-enantiomer is the active eutomer r_binds->conclusion r_cytotoxic->conclusion

Caption: Workflow for determining the enantiomeric specificity of DNMDP.

cluster_logic Logical Relationship of DNMDP Enantiomers and Activity r_enantiomer This compound pde3a_binding High Affinity Binding to PDE3A r_enantiomer->pde3a_binding s_enantiomer (S)-DNMDP no_binding Low Affinity Binding to PDE3A s_enantiomer->no_binding ternary_complex Induces PDE3A-SLFN12 Complex Formation pde3a_binding->ternary_complex cytotoxicity Cancer Cell Cytotoxicity ternary_complex->cytotoxicity no_complex Does Not Induce Complex Formation no_binding->no_complex no_cytotoxicity No Cytotoxicity no_complex->no_cytotoxicity

Caption: Logical flow of DNMDP enantiomer activity.

Conclusion

The enantiomeric specificity of DNMDP in its binding to PDE3A is a critical determinant of its anti-cancer activity. The (R)-enantiomer is the active eutomer, potently inducing the formation of the cytotoxic PDE3A-SLFN12 complex, while the (S)-enantiomer is largely inactive. This profound stereoselectivity underscores the importance of chiral separation and the use of enantiomerically pure compounds in the development of DNMDP and its analogs as therapeutic agents. The experimental protocols and conceptual frameworks presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug discovery to further investigate and harness the unique therapeutic potential of this class of molecules.

References

The Neomorphic Activity of (R)-DNMDP: A Technical Guide to its Impact on the PDE3A-SLFN12 Complex and Departure from Classical cAMP Signaling Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, or (R)-DNMDP, is a potent and selective small molecule that has garnered significant interest for its unique anticancer properties. While initially identified as a phosphodiesterase 3A (PDE3A) inhibitor, its primary mechanism of cytotoxic action diverges from the canonical pathway of global cyclic adenosine monophosphate (cAMP) elevation. This technical guide elucidates the novel, or "neomorphic," activity of this compound, which functions as a molecular glue to induce the formation of a cytotoxic complex between PDE3A and Schlafen family member 12 (SLFN12). This interaction, rather than the inhibition of cAMP hydrolysis, is the critical event leading to selective cancer cell death. This document provides a comprehensive overview of the quantitative pharmacology of this compound, detailed experimental protocols for studying its mechanism, and visual representations of the key signaling and experimental workflows.

Introduction: Beyond cAMP Inhibition

The cAMP signaling pathway is a ubiquitous second messenger system that regulates a myriad of cellular processes. Phosphodiesterases (PDEs) are critical negative regulators of this pathway, hydrolyzing cAMP and thus terminating its signaling. PDE3A, in particular, is a key enzyme in various tissues, and its inhibitors have been explored for cardiovascular diseases.

This compound emerged from phenotypic screens as a selective cytotoxic agent against a subset of cancer cell lines. While it is a potent inhibitor of PDE3A, a crucial finding is that its cytotoxic efficacy does not correlate with its PDE3 inhibitory activity. Many potent PDE3A inhibitors, such as trequinsin, do not induce cell death and can even rescue cells from this compound-induced cytotoxicity. This paradox is resolved by the discovery that this compound's primary anticancer mechanism is the induction of a novel protein-protein interaction between PDE3A and SLFN12. The binding of this compound to PDE3A creates a composite surface that stabilizes the binding of SLFN12, forming a ternary complex. This complex formation activates the latent RNase activity of SLFN12, leading to downstream events that culminate in apoptosis.

This guide will delve into the technical details of this unique mechanism, providing researchers with the necessary information to investigate and potentially exploit this novel therapeutic strategy.

Quantitative Pharmacology of this compound

The following tables summarize the key quantitative data regarding the inhibitory and cytotoxic activity of this compound.

Table 1: In Vitro Phosphodiesterase (PDE) Inhibitory Activity of this compound

PDE IsoformIC50 (nM)Notes
PDE3A~10-100Potent and selective inhibition.
PDE3B~10-100Similar potency to PDE3A.
PDE10Weak InhibitionSome off-target activity at higher concentrations.
Other PDEsNo significant inhibitionHighly selective for the PDE3 family.

Data synthesized from multiple sources indicating selectivity at a concentration of 100 nM.

Table 2: Cytotoxic Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeEC50 (nM)Notes
HeLaCervical Carcinoma6.9Highly sensitive.
NCI-H1563Lung Adenocarcinoma10 - 100Sensitive.
NCI-H2122Lung Adenocarcinoma10 - 100Sensitive.
SK-MEL-3MelanomaData not availableActive in a xenograft model.
A549Lung Carcinoma> 1000Insensitive.
MCF7Breast Carcinoma> 1000Insensitive.
PC3Prostate Carcinoma> 1000Insensitive.

Note: Sensitivity to this compound is highly correlated with the expression levels of both PDE3A and SLFN12. The (R)-enantiomer of DNMDP is reported to be 200–500 times more active than the (S)-enantiomer, depending on the cell line.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

Cell Viability Assay

This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well clear-bottom cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or Crystal Violet solution

  • Luminometer or plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).

  • Incubate the plates for 48-72 hours.

  • For the CellTiter-Glo® assay, follow the manufacturer's instructions to measure cell viability by luminescence.

  • For the Crystal Violet assay, gently wash the cells with PBS, fix with 10% formalin, and stain with 0.5% crystal violet. After washing and drying, solubilize the stain and measure absorbance at 570 nm.

  • Calculate the EC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

PDE3A-SLFN12 Co-Immunoprecipitation

This protocol is to verify the this compound-induced interaction between PDE3A and SLFN12.

Materials:

  • HeLa cells (or another sensitive cell line)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-PDE3A antibody for immunoprecipitation

  • Protein A/G magnetic beads

  • Anti-V5 or anti-SLFN12 antibody for immunoblotting

  • SDS-PAGE and western blotting equipment

Procedure:

  • Culture HeLa cells to ~80% confluency.

  • Treat the cells with 1 µM this compound or DMSO (vehicle control) for 8 hours.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer on ice for 30 minutes.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.

  • Incubate a portion of the supernatant with the anti-PDE3A antibody overnight at 4°C with gentle rotation.

  • Add protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Wash the beads three times with lysis buffer.

  • Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.

  • Analyze the eluates by SDS-PAGE and western blotting using an anti-SLFN12 or anti-V5 antibody (if SLFN12 is tagged). An increase in the co-precipitated SLFN12 in the this compound-treated sample indicates induced complex formation.

In Vitro SLFN12 RNase Activity Assay

This protocol is to measure the RNase activity of the this compound-induced PDE3A-SLFN12 complex.

Materials:

  • Purified recombinant PDE3A and SLFN12 proteins

  • This compound

  • Trequinsin (as a negative control)

  • Total RNA or a specific RNA substrate (e.g., ribosomal RNA)

  • Reaction buffer

  • Denaturing agarose gel electrophoresis system

  • RNA visualization dye (e.g., SYBR Gold)

Procedure:

  • Incubate 0.25 µM of purified PDE3A and SLFN12 proteins with either DMSO, 12.5 µM this compound, or 12.5 µM trequinsin at room temperature for 30 minutes to allow for complex formation.

  • Initiate the RNase reaction by adding the protein complexes to a solution containing the RNA substrate in the reaction buffer.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a denaturing loading buffer.

  • Analyze the RNA degradation products by denaturing agarose gel electrophoresis.

  • Stain the gel with an RNA-specific dye and visualize the RNA bands. Degradation of the RNA substrate in the presence of PDE3A, SLFN12, and this compound, but not in the control conditions, indicates induced RNase activity.

cAMP Measurement Assay

This protocol is to demonstrate that the cytotoxic effect of this compound is independent of global cAMP accumulation.

Materials:

  • Cells of interest

  • This compound

  • A non-cytotoxic PDE3 inhibitor (e.g., trequinsin)

  • A general PDE inhibitor (e.g., IBMX) as a positive control

  • Forskolin (an adenylyl cyclase activator)

  • cAMP assay kit (e.g., ELISA-based or FRET-based)

Procedure:

  • Culture cells in a suitable plate format.

  • Pre-treat the cells with this compound, trequinsin, IBMX, or vehicle control for a specified time.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Compare the cAMP levels across the different treatment groups. A significant increase in cAMP levels with IBMX and trequinsin, but not with a cytotoxic concentration of this compound, would support the hypothesis that its cell-killing effect is not primarily mediated by cAMP accumulation.

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental procedures.

cluster_camp Classical cAMP Pathway cluster_dnm_action This compound Neomorphic Action AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP ATP ATP->AC Gs-protein activation PDE3A_inactive PDE3A (inactive) cAMP->PDE3A_inactive Hydrolysis AMP AMP PDE3A_inactive->AMP DNMDP This compound PDE3A_active PDE3A DNMDP->PDE3A_active Complex PDE3A-SLFN12-(R)-DNMDP Ternary Complex PDE3A_active->Complex SLFN12_inactive SLFN12 (inactive) SLFN12_inactive->Complex Stabilized Interaction RNA RNA Complex->RNA Activated RNase Activity Apoptosis Apoptosis RNA->Apoptosis RNA Degradation

Caption: Mechanism of this compound's neomorphic action on the PDE3A-SLFN12 complex.

start Start: Treat cells with This compound or Vehicle lysis Cell Lysis start->lysis ip Immunoprecipitate PDE3A lysis->ip wash Wash Beads ip->wash elute Elute Proteins wash->elute sds_page SDS-PAGE elute->sds_page western Western Blot for SLFN12 sds_page->western end End: Detect induced PDE3A-SLFN12 interaction western->end

Caption: Workflow for Co-Immunoprecipitation of the PDE3A-SLFN12 complex.

start Start: Incubate Purified PDE3A + SLFN12 with this compound/Control add_rna Add RNA Substrate start->add_rna incubate Incubate at 37°C add_rna->incubate stop_reaction Stop Reaction incubate->stop_reaction gel Denaturing Agarose Gel Electrophoresis stop_reaction->gel visualize Visualize RNA gel->visualize end End: Assess RNA Degradation visualize->end

Caption: Workflow for the in vitro SLFN12 RNase activity assay.

Conclusion

This compound represents a paradigm shift in the targeting of phosphodiesterases for cancer therapy. Its mechanism of action, which relies on the induced formation of a cytotoxic protein complex rather than the modulation of cAMP signaling, opens up new avenues for drug discovery and development. The high specificity of this effect, dependent on the co-expression of PDE3A and SLFN12, offers the potential for a targeted therapeutic approach with a favorable therapeutic window. This technical guide provides a foundational resource for researchers seeking to explore the fascinating biology of this compound and the broader class of "molecular glue" compounds. Further investigation into the downstream substrates of the activated SLFN12 RNase and the structural basis of the ternary complex will undoubtedly fuel the development of next-generation therapeutics based on this novel mechanism.

Methodological & Application

(R)-DNMDP: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-DNMDP is the more potent enantiomer of 6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, a small molecule that has demonstrated selective cytotoxicity against cancer cells. This document provides detailed application notes and experimental protocols for the use of this compound in cell culture. The primary mechanism of action for this compound involves its function as a "molecular glue," inducing the formation of a protein-protein complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][2][3][4] This complex formation activates the latent RNase activity of SLFN12, leading to tRNA cleavage, inhibition of protein synthesis, and ultimately, apoptotic cell death in cancer cells expressing high levels of both PDE3A and SLFN12.[5][6] The (R)-enantiomer of DNMDP is significantly more active, reportedly 200 to 500 times more so than the (S)-enantiomer, depending on the cell line.[2]

Data Presentation

Table 1: Cellular Activity of DNMDP and its Analogs
CompoundCell LineAssayEC50 / IC50 (nM)Notes
DNMDPHeLa (cervical carcinoma)Viability6.9
DNMDPNCI-H1563 (lung adenocarcinoma)Viability10 - 100
DNMDPNCI-H2122 (lung adenocarcinoma)Viability10 - 100
DNMDPA549, MCF7, PC3Viability> 1000Indicates cell-selective cytotoxicity.[2]
(R)-30 (analog of DNMDP)HeLaViability1.6
DNMDPHeLaPDE3A Inhibition25Biochemical assay.[1]
DNMDPHeLaPDE3B Inhibition100Biochemical assay.[1]

Signaling Pathway

The cytotoxic effect of this compound is initiated by its binding to PDE3A, which then facilitates the formation of a stable complex with SLFN12. This ternary complex activates the endoribonuclease function of SLFN12, leading to the degradation of specific tRNAs, such as tRNA-Leu(TAA). The subsequent disruption of protein synthesis triggers a cascade of events culminating in apoptosis, characterized by the cleavage of PARP and activation of caspases.

DNMDP_Signaling_Pathway cluster_cell Cancer Cell RDNMDP This compound PDE3A PDE3A RDNMDP->PDE3A Complex PDE3A-(R)-DNMDP-SLFN12 (Active RNase Complex) PDE3A->Complex SLFN12 SLFN12 (Inactive RNase) SLFN12->Complex tRNA tRNA-Leu(TAA) Complex->tRNA cleaves Protein_Synthesis Protein Synthesis Inhibition Complex->Protein_Synthesis Cleaved_tRNA Cleaved tRNA Apoptosis Apoptosis Protein_Synthesis->Apoptosis PARP PARP Apoptosis->PARP activates caspases which cleave Cleaved_PARP Cleaved PARP

Caption: this compound Signaling Pathway.

Experimental Protocols

Cell Viability Assay (Cytotoxicity Assay)

This protocol is designed to determine the cytotoxic effects of this compound on a panel of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is recommended as it measures ATP levels, which is a reliable indicator of metabolically active cells.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Cancer cell lines (e.g., HeLa, NCI-H1563, A549)

  • Complete cell culture medium

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A suggested concentration range is 0.1 nM to 10 µM.

    • Include a DMSO-only control (vehicle).

    • Carefully remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.[2]

  • Cell Viability Measurement:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the dose-response curve and calculate the EC₅₀ value using a suitable software (e.g., GraphPad Prism).

Cytotoxicity_Workflow cluster_workflow Cytotoxicity Assay Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with this compound serial dilutions B->C D Incubate for 48-72 hours C->D E Add CellTiter-Glo® reagent D->E F Measure luminescence E->F G Analyze data and calculate EC50 F->G

Caption: Cell Viability Assay Workflow.

Co-Immunoprecipitation (Co-IP) for PDE3A-SLFN12 Interaction

This protocol details the procedure to confirm that this compound induces the interaction between PDE3A and SLFN12 in cells.

Materials:

  • HeLa cells (or other sensitive cell line)

  • This compound (10 µM)

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-PDE3A antibody

  • Protein A/G magnetic beads

  • Anti-SLFN12 antibody (or anti-V5 antibody if using V5-tagged SLFN12)

  • SDS-PAGE and Western blot reagents

Procedure:

  • Cell Treatment and Lysis:

    • Plate HeLa cells and grow to 80-90% confluency.

    • Treat cells with 10 µM this compound or DMSO for 8 hours.[1]

    • Wash cells with ice-cold PBS and lyse on ice with lysis buffer.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an anti-PDE3A antibody overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 2-4 hours at 4°C.

    • Wash the beads three times with lysis buffer.

  • Western Blot Analysis:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-SLFN12 (or anti-V5) antibody to detect the co-immunoprecipitated protein.

    • Also, probe for PDE3A to confirm successful immunoprecipitation.

Western Blot for Apoptosis Markers (Cleaved PARP)

This protocol is to detect the induction of apoptosis by analyzing the cleavage of PARP.

Materials:

  • HeLa cells

  • This compound (various concentrations, e.g., 10 nM, 100 nM, 1 µM)

  • SDS-PAGE and Western blot reagents

  • Primary antibodies: anti-PARP, anti-cleaved PARP, anti-Actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysate Preparation:

    • Treat HeLa cells with increasing concentrations of this compound for 48 hours.[2]

    • Harvest and lyse the cells as described in the Co-IP protocol.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-cleaved PARP) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Re-probe the membrane with an anti-Actin antibody to ensure equal protein loading. An increase in the cleaved PARP band indicates the induction of apoptosis.[2]

Conclusion

This compound is a valuable research tool for studying a novel mechanism of cancer cell killing. The provided protocols offer a framework for investigating its cytotoxic effects and mechanism of action in cell culture. Researchers should note that the sensitivity of cell lines to this compound is dependent on the expression levels of both PDE3A and SLFN12, a factor that should be considered in experimental design.

References

Application Notes and Protocols for (R)-DNMDP in a Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-DNMDP is a potent and selective small molecule modulator of Phosphodiesterase 3A (PDE3A). It functions as a "molecular glue," inducing the formation of a novel protein complex between PDE3A and Schlafen family member 12 (SLFN12).[1][2][3] This induced proximity activates the latent RNase activity of SLFN12, leading to the cleavage of specific tRNAs, inhibition of protein synthesis, and subsequent apoptosis in cancer cells that co-express high levels of both PDE3A and SLFN12.[4][5] These application notes provide a comprehensive guide for utilizing this compound and its analogs in preclinical xenograft models to evaluate their anti-tumor efficacy.

Mechanism of Action

This compound exerts its cytotoxic effects through a unique mechanism of action that is independent of the canonical enzymatic activity of PDE3A. The key steps are outlined below:

  • This compound Binding to PDE3A: this compound binds to the catalytic pocket of PDE3A.

  • Conformational Change and SLFN12 Recruitment: This binding induces a conformational change in PDE3A, creating a new binding surface for SLFN12.

  • Formation of the Ternary Complex: this compound acts as a molecular glue to stabilize the interaction between PDE3A and SLFN12, forming a stable ternary complex.

  • Activation of SLFN12 RNase Activity: The formation of this complex activates the latent endoribonuclease activity of SLFN12.

  • tRNA Cleavage and Inhibition of Protein Synthesis: Activated SLFN12 specifically cleaves tRNALeu(TAA), leading to a global inhibition of protein synthesis.

  • Induction of Apoptosis: The sustained inhibition of protein synthesis and cellular stress, potentially involving the GCN2 pathway, triggers the apoptotic cascade, leading to cancer cell death.

Data Presentation

The following tables summarize quantitative data from a representative in vivo study using an analog of this compound, referred to as (R)-30 or BRD9500, in an SK-MEL-3 melanoma xenograft model.

Table 1: In Vivo Efficacy of this compound Analog in SK-MEL-3 Xenograft Model

Treatment GroupDosageDosing ScheduleTumor Growth Inhibition (T/C)p-valueReference
Vehicle Control-Once Daily (QD)--[1]
(R)-30/BRD950010 mg/kgTwice Daily (BID)Not explicitly stated, but observed< 0.05[1]
(R)-30/BRD950020 mg/kgTwice Daily (BID)Not explicitly stated, but observed< 0.05[1]
(R)-30/BRD950050 mg/kgOnce Daily (QD)0.16 (T/Cweight)< 0.001[1]

T/C ratio represents the relative tumor growth of the treated group compared to the control group.

Table 2: Animal Model and Cell Line Information

ParameterDetails
Animal ModelFemale NMRI nude mice
Cell LineSK-MEL-3 (Human Melanoma)
Implantation SiteSubcutaneous
Number of Cells5 x 106 cells per mouse

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model Establishment

This protocol outlines the steps for establishing a subcutaneous tumor xenograft model in immunocompromised mice.

Materials:

  • SK-MEL-3 human melanoma cell line (or other cancer cell line with high PDE3A and SLFN12 expression)

  • Appropriate cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, can enhance tumor take-rate)

  • Immunocompromised mice (e.g., NMRI nude, NOD/SCID)

  • Syringes (1 mL) and needles (27-30 gauge)

  • Calipers for tumor measurement

  • Anesthetic for animal procedures

Procedure:

  • Cell Culture: Culture SK-MEL-3 cells according to standard protocols. Ensure cells are in the logarithmic growth phase and free of contamination.

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells with sterile PBS.

    • Add trypsin-EDTA to detach the cells.

    • Neutralize the trypsin with complete medium and collect the cells in a sterile conical tube.

    • Centrifuge the cell suspension and resuspend the pellet in serum-free medium or PBS.

  • Cell Counting and Viability:

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Assess cell viability using a trypan blue exclusion assay. Viability should be >90%.

  • Preparation of Cell Inoculum:

    • Centrifuge the cells again and resuspend the pellet in cold, sterile PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration (e.g., 5 x 107 cells/mL for a 100 µL injection volume).

    • Keep the cell suspension on ice to maintain viability.

  • Tumor Cell Implantation:

    • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

    • Using a 1 mL syringe with a 27- or 30-gauge needle, subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Width2 x Length) / 2.

    • Randomize mice into treatment groups when tumors reach a predetermined size (e.g., 100-200 mm3).

Protocol 2: this compound Formulation and Administration

This protocol provides guidance on the preparation and oral administration of this compound or its analogs to tumor-bearing mice.

Materials:

  • This compound or analog (e.g., (R)-30/BRD9500)

  • Vehicle for oral formulation (see note below)

  • Oral gavage needles

  • Syringes

Note on Vehicle Formulation: The specific vehicle used for the oral administration of (R)-30/BRD9500 in the published study is not detailed. However, common vehicles for oral gavage of small molecules in preclinical studies include:

  • 0.5% (w/v) Methylcellulose in sterile water

  • 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline

  • Corn oil

It is highly recommended to perform formulation and stability studies to determine the optimal vehicle for this compound, ensuring adequate solubility and stability for the duration of the study.

Procedure:

  • Formulation Preparation:

    • Calculate the required amount of this compound based on the desired dose and the number of animals.

    • Prepare the vehicle under sterile conditions.

    • Suspend or dissolve the this compound in the chosen vehicle to the final desired concentration (e.g., for a 50 mg/kg dose in a 20g mouse with a 100 µL gavage volume, the concentration would be 10 mg/mL).

    • Ensure the formulation is homogenous before each administration.

  • Oral Administration:

    • Administer the formulated this compound to the mice via oral gavage at the predetermined dosing schedule (e.g., once or twice daily).

    • The volume of administration should be consistent, typically 100-200 µL for a mouse.

    • Include a vehicle control group that receives the formulation without the active compound.

  • Monitoring:

    • Continue to monitor tumor growth as described in Protocol 1.

    • Monitor the body weight of the animals 2-3 times per week as an indicator of toxicity.

    • Observe the animals for any signs of adverse effects.

  • Study Endpoint:

    • The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specified treatment duration.

    • At the endpoint, euthanize the animals according to IACUC guidelines and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

Visualizations

Signaling Pathway of this compound Action

G cluster_extracellular Extracellular cluster_intracellular Intracellular RDNMDP This compound PDE3A PDE3A RDNMDP->PDE3A Binds to catalytic pocket Complex PDE3A-(R)-DNMDP-SLFN12 Ternary Complex PDE3A->Complex Forms complex with SLFN12_inactive SLFN12 (Inactive) SLFN12_inactive->Complex This compound acts as 'molecular glue' SLFN12_active SLFN12 (Active RNase) Complex->SLFN12_active Activates RNase function cleaved_tRNA Cleaved tRNA SLFN12_active->cleaved_tRNA Cleaves GCN2 GCN2 Stress Response SLFN12_active->GCN2 May activate tRNA tRNALeu(TAA) Protein_synthesis Protein Synthesis tRNA->Protein_synthesis Required for cleaved_tRNA->Protein_synthesis Inhibits Apoptosis Apoptosis Protein_synthesis->Apoptosis Inhibition leads to GCN2->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Xenograft Study

G start Start cell_culture 1. Cell Culture (e.g., SK-MEL-3) start->cell_culture cell_harvest 2. Cell Harvesting & Preparation cell_culture->cell_harvest implantation 3. Subcutaneous Implantation in Mice cell_harvest->implantation tumor_growth 4. Tumor Growth Monitoring implantation->tumor_growth randomization 5. Randomization into Treatment Groups tumor_growth->randomization treatment 6. Treatment with this compound or Vehicle (Oral Gavage) randomization->treatment monitoring 7. Monitor Tumor Volume & Body Weight treatment->monitoring endpoint 8. Study Endpoint & Tumor Excision monitoring->endpoint analysis 9. Data Analysis endpoint->analysis

Caption: Experimental workflow for an this compound xenograft study.

References

Application Notes and Protocols for Measuring (R)-Dnmdp-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring apoptosis induced by (R)-Dnmdp, a small molecule that functions as a "molecular glue" to promote the formation of a cytotoxic complex between phosphodiesterase 3A (PDE3A) and Schlafen 12 (SLFN12). The subsequent activation of SLFN12's RNase activity leads to the inhibition of protein synthesis and ultimately, apoptosis.[1][2][3][4][5][6]

This document outlines the theoretical background, detailed experimental protocols, and data interpretation for key apoptosis assays, including Annexin V staining, TUNEL assay, caspase activity assays, and Western blotting for apoptotic markers.

Signaling Pathway of this compound-Induced Apoptosis

This compound acts as a molecular glue, binding to PDE3A and inducing a conformational change that promotes its interaction with SLFN12. This ternary complex formation activates the latent RNase activity of SLFN12, which is believed to cleave specific tRNAs, leading to a global shutdown of protein synthesis. This translational stress is a potent trigger for the intrinsic apoptotic pathway, culminating in the activation of executioner caspases and cell death.

G cluster_0 cluster_1 This compound This compound PDE3A PDE3A This compound->PDE3A Binds (R)-Dnmdp_PDE3A_SLFN12_Complex This compound-PDE3A-SLFN12 Complex (Active RNase) PDE3A->(R)-Dnmdp_PDE3A_SLFN12_Complex Recruits SLFN12 (Inactive RNase) SLFN12 (Inactive RNase) SLFN12 (Inactive RNase)->(R)-Dnmdp_PDE3A_SLFN12_Complex Joins tRNA_Cleavage tRNA Cleavage (R)-Dnmdp_PDE3A_SLFN12_Complex->tRNA_Cleavage Protein_Synthesis_Inhibition Protein Synthesis Inhibition tRNA_Cleavage->Protein_Synthesis_Inhibition Apoptosis Apoptosis Protein_Synthesis_Inhibition->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Key Techniques for Measuring Apoptosis

A multi-parametric approach is recommended for robustly quantifying apoptosis, as relying on a single method can sometimes be misleading.[7] The following sections detail the most common and reliable techniques.

Annexin V-FITC/Propidium Iodide (PI) Staining for Early and Late Apoptosis

Application Note

The Annexin V assay is a widely used method to detect early-stage apoptosis. In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[6][8][9][10][11] Propidium iodide (PI), a fluorescent nucleic acid stain, is used as a counterstain to differentiate between early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).[6][8][9][10][11] This method allows for the quantitative analysis of different cell populations by flow cytometry.

Experimental Workflow: Annexin V/PI Staining

G Cell_Culture Culture cells and treat with this compound Harvest Harvest cells (including supernatant) Cell_Culture->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate Incubate at RT in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze G Cell_Culture Culture cells on coverslips and treat with this compound Fixation Fix cells with paraformaldehyde Cell_Culture->Fixation Permeabilization Permeabilize with Triton X-100 Fixation->Permeabilization Labeling Incubate with TdT and BrdUTP/EdUTP Permeabilization->Labeling Detection Add fluorescently labeled anti-BrdU antibody or fluorescent azide Labeling->Detection Counterstain Counterstain nuclei with DAPI/Hoechst Detection->Counterstain Analyze Analyze by Fluorescence Microscopy Counterstain->Analyze G Cell_Culture Culture cells and treat with this compound Lysis Lyse cells to release cytoplasmic contents Cell_Culture->Lysis Incubate_Lysate Incubate lysate with caspase-3 substrate Lysis->Incubate_Lysate Measure Measure absorbance or fluorescence Incubate_Lysate->Measure G Cell_Culture Culture cells and treat with this compound Lysis Lyse cells and quantify protein Cell_Culture->Lysis SDS_PAGE Separate proteins by SDS-PAGE Lysis->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Blocking Block non-specific binding sites Transfer->Blocking Primary_Ab Incubate with primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect with chemiluminescent substrate Secondary_Ab->Detection

References

Application Notes and Protocols: Co-Immunoprecipitation of the PDE3A-SLFN12 Complex Induced by (R)-Dnmdp

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the co-immunoprecipitation (Co-IP) of the PDE3A-SLFN12 protein complex, an interaction induced by the small molecule (R)-Dnmdp. This compound and related compounds, known as velcrins, function as molecular glues that stabilize the interaction between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][2][3] This complex formation leads to the activation of SLFN12's latent RNase activity, resulting in tRNA cleavage, inhibition of protein synthesis, and ultimately, cancer cell death.[4][5] This targeted cytotoxicity is particularly relevant in cancer cells expressing high levels of both PDE3A and SLFN12.[1][2][6] These application notes offer a comprehensive guide for researchers studying this pathway, developing novel velcrins, or investigating the therapeutic potential of targeting the PDE3A-SLFN12 axis.

Introduction

The discovery of molecular glues like this compound has opened new avenues for cancer therapy by inducing novel protein-protein interactions. The this compound-induced complex formation between PDE3A and SLFN12 is a prime example of this innovative approach.[6] Understanding the dynamics of this interaction is crucial for elucidating the mechanism of action and for the development of more potent and selective therapeutics. Co-immunoprecipitation is a fundamental technique to confirm and study such induced protein-protein interactions within a cellular context.[7][8][9] This protocol provides a detailed, step-by-step method to successfully immunoprecipitate the PDE3A-SLFN12 complex following treatment with this compound.

Signaling Pathway

The small molecule this compound acts as a molecular glue, binding to the catalytic pocket of PDE3A.[5] This binding creates a new surface that promotes the interaction with SLFN12, leading to the formation of a stable PDE3A-SLFN12 complex.[10] The formation of this complex allosterically activates the latent RNase activity of SLFN12. Activated SLFN12 then cleaves specific tRNAs, such as tRNA-Leu-TAA, which leads to ribosomal pausing and a global inhibition of protein synthesis.[4][5] This ultimately triggers cell cycle arrest and apoptosis in cancer cells that co-express PDE3A and SLFN12.[11]

PDE3A_SLFN12_Pathway cluster_cell Cancer Cell RDnmdp This compound PDE3A PDE3A RDnmdp->PDE3A Binds to Complex PDE3A-SLFN12-(R)-Dnmdp Complex PDE3A->Complex Forms complex with SLFN12 SLFN12 (Latent RNase) SLFN12->Complex Complex->SLFN12 Activates RNase activity of SLFN12 tRNA tRNA-Leu-TAA Complex->tRNA Cleaves Ribosome Ribosome Pausing tRNA->Ribosome Leads to Protein_Synthesis Inhibition of Protein Synthesis Ribosome->Protein_Synthesis Apoptosis Apoptosis Protein_Synthesis->Apoptosis

Caption: Signaling pathway of this compound-induced PDE3A-SLFN12 complex formation and subsequent apoptosis.

Quantitative Data

The following table summarizes key quantitative data related to the activity of this compound and the PDE3A-SLFN12 interaction.

ParameterValueCell Line / SystemReference
Cell Viability (IC50)
This compound~1 µMNCI-H1734[6]
Binding Affinity
PDE3A-SLFN12 Interaction with this compound-In vitro pull-down[12]
Treatment Conditions for Co-IP
This compound Concentration10 µMHeLa[6]
Treatment Duration8 hoursHeLa[6]

Experimental Protocol: Co-Immunoprecipitation of PDE3A-SLFN12

This protocol is optimized for cultured mammalian cells, such as HeLa or other cancer cell lines known to express both PDE3A and SLFN12.

Materials and Reagents
  • Cell Lines: HeLa cells (or other suitable cell line with high PDE3A and SLFN12 expression)

  • This compound (or other velcrin compound)

  • Antibodies:

    • Anti-PDE3A antibody (for immunoprecipitation)

    • Anti-SLFN12 antibody (for Western blot detection)

    • Anti-V5 tag antibody (if using V5-tagged SLFN12)[6]

    • Normal Rabbit/Mouse IgG (Isotype control)

  • Protein A/G Agarose or Magnetic Beads

  • Lysis Buffer: (50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween20, 1 mM DTT) supplemented with protease and phosphatase inhibitors.[13]

  • Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.05% Tween20).

  • Elution Buffer: 2x SDS-PAGE Laemmli sample buffer

  • Phosphate-Buffered Saline (PBS)

  • Standard Western Blotting Reagents

Experimental Workflow

CoIP_Workflow cluster_workflow Co-Immunoprecipitation Workflow cluster_details Key Steps A 1. Cell Culture and Treatment B 2. Cell Lysis A->B A_detail Treat cells with this compound (e.g., 10 µM for 8 hours) C 3. Pre-clearing Lysate (Optional) B->C B_detail Lyse cells in appropriate buffer to release proteins D 4. Immunoprecipitation (IP) C->D C_detail Incubate lysate with beads to reduce non-specific binding E 5. Washing D->E D_detail Incubate lysate with anti-PDE3A Ab, then add beads to capture complex F 6. Elution E->F E_detail Wash beads to remove unbound proteins G 7. Western Blot Analysis F->G F_detail Elute protein complexes from beads G_detail Detect PDE3A and co-immunoprecipitated SLFN12 by Western blot

Caption: A streamlined workflow for the co-immunoprecipitation of the PDE3A-SLFN12 complex.

Step-by-Step Procedure
  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa) to achieve 80-90% confluency on the day of the experiment.

    • Treat the cells with 10 µM this compound or vehicle control (e.g., DMSO) and incubate for 8 hours under standard cell culture conditions.[6]

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold lysis buffer per 10 cm plate.

    • Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

    • Determine the protein concentration using a standard protein assay (e.g., BCA).

  • Pre-clearing the Lysate (Optional but Recommended):

    • To a sufficient amount of protein lysate (typically 500 µg to 1 mg), add 20-30 µL of a 50% slurry of Protein A/G beads.

    • Incubate on a rotator for 1 hour at 4°C.

    • Centrifuge at 1,000 x g for 1 minute at 4°C and carefully transfer the supernatant to a new tube, avoiding the beads.

  • Immunoprecipitation:

    • To the pre-cleared lysate, add the primary antibody for the "bait" protein (e.g., 2-5 µg of anti-PDE3A antibody).

    • As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of the lysate.

    • Incubate on a rotator for 4 hours to overnight at 4°C.

    • Add 40 µL of a 50% slurry of Protein A/G beads to each sample.

    • Incubate on a rotator for an additional 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Carefully aspirate and discard the supernatant.

    • Resuspend the beads in 1 mL of ice-cold wash buffer.

    • Repeat the centrifugation and washing steps 3-4 times to remove non-specifically bound proteins.

  • Elution:

    • After the final wash, carefully remove all of the supernatant.

    • Add 40-50 µL of 2x SDS-PAGE Laemmli sample buffer directly to the beads.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

    • Centrifuge at 10,000 x g for 1 minute and collect the supernatant.

  • Western Blot Analysis:

    • Load the eluted samples, along with an input control (a small fraction of the initial cell lysate), onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies against PDE3A (to confirm successful immunoprecipitation) and SLFN12 (to detect the co-immunoprecipitated "prey" protein).

    • Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

Expected Results

In the samples treated with this compound, a band corresponding to the molecular weight of SLFN12 should be detected in the lane containing the PDE3A immunoprecipitate. This band should be absent or significantly reduced in the vehicle-treated control and the isotype IgG control lanes. The input lane should show the presence of both PDE3A and SLFN12 in the initial lysate.

Troubleshooting

  • High Background: Increase the number of washes, use a more stringent wash buffer (e.g., with slightly higher salt or detergent concentration), or perform the pre-clearing step if it was initially omitted.

  • No SLFN12 Signal: Ensure that the cell line used expresses sufficient levels of both PDE3A and SLFN12. Confirm the efficacy of the this compound treatment. Optimize the antibody concentrations for both IP and Western blotting.

  • Low IP Efficiency: Increase the amount of starting protein lysate or the amount of primary antibody. Ensure that the lysis buffer is not disrupting the protein-protein interaction.

Conclusion

This protocol provides a robust framework for the co-immunoprecipitation of the this compound-induced PDE3A-SLFN12 complex. By following these detailed steps, researchers can effectively validate and study this therapeutically relevant protein-protein interaction, paving the way for further investigation into the mechanism of molecular glues and the development of novel anti-cancer agents.

References

Application Notes and Protocols: Assessing (R)-Dnmdp Efficacy in 3D Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their ability to more accurately mimic the in vivo tumor microenvironment compared to traditional two-dimensional (2D) monolayers.[1][2][3][4] These models recapitulate complex cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and gene expression patterns observed in solid tumors, making them more predictive platforms for evaluating anticancer drug efficacy.[1][2][5] (R)-Dnmdp is a novel small molecule that has demonstrated potent and selective cytotoxic activity in cancer cells.[6][7] Its mechanism of action involves acting as a "molecular glue" to induce the formation of a cytotoxic complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[6][8][9][10] This application note provides detailed protocols for assessing the efficacy of this compound in 3D cancer cell culture models, offering a robust framework for preclinical evaluation.

Mechanism of Action of this compound

This compound exerts its cytotoxic effects through a novel mechanism. It binds to PDE3A, inducing a conformational change that promotes its interaction with SLFN12.[6][11][8] The resulting PDE3A-SLFN12 complex leads to the activation of SLFN12's latent RNase activity, which in turn inhibits protein synthesis and induces apoptosis, selectively killing cancer cells with high expression of both proteins.[9][10][12][13]

G cluster_cell Cancer Cell RDnmdp This compound PDE3A PDE3A RDnmdp->PDE3A Binds to Complex PDE3A-(R)-Dnmdp-SLFN12 Complex PDE3A->Complex Forms complex with SLFN12 SLFN12 SLFN12 SLFN12->Complex Ribosome Ribosome Complex->Ribosome Activates RNase activity of SLFN12 Translation_Inhibition Inhibition of Protein Synthesis Ribosome->Translation_Inhibition Leads to Apoptosis Apoptosis Translation_Inhibition->Apoptosis Induces

Caption: Signaling pathway of this compound-induced cytotoxicity.

Experimental Protocols

Protocol 1: Spheroid Formation and this compound Treatment

This protocol describes the generation of cancer cell spheroids using the liquid overlay technique, which is suitable for high-throughput screening.[14]

Materials:

  • Cancer cell lines with known high expression of PDE3A and SLFN12 (e.g., NCI-H1734, HeLa)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • Ultra-low attachment 96-well round-bottom plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Cell Preparation: Culture cells in standard 2D flasks until they reach 70-80% confluency.

  • Harvest cells using trypsin-EDTA, neutralize with complete medium, and centrifuge at 200 x g for 5 minutes.

  • Resuspend the cell pellet in complete medium and perform a cell count.

  • Seeding: Dilute the cell suspension to a final concentration of 2.5 x 10^4 cells/mL. Seed 200 µL of the cell suspension into each well of an ultra-low attachment 96-well plate (5,000 cells/well).

  • Spheroid Formation: Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 48-72 hours to allow for spheroid formation.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Carefully remove 100 µL of medium from each well and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).

  • Incubate the spheroids with the compounds for 72 hours.

G start Start cell_culture 2D Cell Culture start->cell_culture harvest Harvest and Count Cells cell_culture->harvest seed Seed Cells into Ultra-Low Attachment Plate harvest->seed form Spheroid Formation (48-72h) seed->form treat Treat with this compound form->treat incubate Incubate for 72h treat->incubate analyze Viability and Morphology Analysis incubate->analyze end End analyze->end

References

Application Notes and Protocols for the Quantification of (R)-DNMDP in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-DNMDP ( (R)-6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one) is a potent and selective small molecule modulator of phosphodiesterase 3A (PDE3A). It induces the formation of a cytotoxic complex between PDE3A and Schlafen family member 12 (SLFN12), leading to cancer cell death in tumors co-expressing both proteins.[1][2][3][4][5] The development of robust and reliable analytical methods for the quantification of this compound in biological matrices is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development.

This document provides detailed application notes and protocols for the quantification of this compound in biological samples, primarily focusing on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocols are designed to be a comprehensive guide for researchers, offering a starting point for method development and validation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective analytical method.

PropertyValueSource/Reference
Chemical Name (R)-6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one[3]
Molecular Formula C15H20N4O3[6]
Molecular Weight 304.35 g/mol [6]
CAS Number 328104-79-6 (for DNMDP)[6]
Appearance Solid[6]
Solubility Soluble in DMSO[6]

Recommended Analytical Method: LC-MS/MS

LC-MS/MS is the recommended technique for the quantification of this compound in biological samples due to its high sensitivity, selectivity, and wide dynamic range.[7][8][9]

Experimental Workflow

The overall workflow for the quantification of this compound in biological samples is depicted below.

DNMDP_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Tissue Homogenate) Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Evaporate Evaporation Collect_Supernatant->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Results Results Quantification->Results

Figure 1: Experimental workflow for this compound quantification.

Detailed Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma samples.[10][11][12]

Materials:

  • Biological sample (e.g., plasma)

  • This compound analytical standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Thaw plasma samples on ice.

  • Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.[13]

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.[13]

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters (Representative):

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, followed by a 2-minute re-equilibration
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Parameters (Hypothetical):

Multiple Reaction Monitoring (MRM) in positive ion mode is recommended for quantification. The precursor and product ions for this compound and the internal standard need to be optimized by direct infusion.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 305.2To be determinedTo be determined
Internal Standard To be determinedTo be determinedTo be determined
Calibration Curve and Quality Control Samples
  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of this compound into a blank biological matrix (e.g., drug-free plasma). A typical concentration range could be 1-1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to assess the accuracy and precision of the method.

Data Presentation

The following tables summarize the expected quantitative data from a validated LC-MS/MS method for this compound.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range 1 - 1000 ng/mL
Regression Equation y = mx + c
Correlation Coefficient (r²) > 0.99
Weighting 1/x²

Table 2: Precision and Accuracy

QC Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low QC (3 ng/mL) < 15%< 15%85 - 115%
Mid QC (100 ng/mL) < 15%< 15%85 - 115%
High QC (800 ng/mL) < 15%< 15%85 - 115%

Table 3: Recovery and Matrix Effect

QC Concentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC (3 ng/mL) > 80%85 - 115%
High QC (800 ng/mL) > 80%85 - 115%

Signaling Pathway of this compound

This compound acts as a "molecular glue" to induce the formation of a ternary complex between PDE3A and SLFN12.[1][2][3][4] This complex formation enhances the latent RNase activity of SLFN12, leading to the degradation of specific tRNAs, inhibition of protein synthesis, and ultimately, apoptotic cell death in cancer cells with high expression of both proteins.[1][2][14]

DNMDP_Signaling_Pathway DNMDP This compound Complex PDE3A-DNMDP-SLFN12 Ternary Complex DNMDP->Complex PDE3A PDE3A PDE3A->Complex SLFN12 SLFN12 (Inactive RNase) SLFN12->Complex Active_SLFN12 Activated SLFN12 (Enhanced RNase Activity) Complex->Active_SLFN12 Conformational Change tRNA tRNA Degradation Active_SLFN12->tRNA Catalyzes Protein_Synth_Inhibition Inhibition of Protein Synthesis tRNA->Protein_Synth_Inhibition Leads to Apoptosis Apoptosis Protein_Synth_Inhibition->Apoptosis Induces

Figure 2: Signaling pathway of this compound-induced cytotoxicity.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the quantitative analysis of this compound in biological samples using LC-MS/MS. While the specific MS/MS parameters require optimization for this compound, the outlined sample preparation and chromatographic conditions serve as a robust starting point for method development and validation in a research or drug development setting. The successful implementation of such an assay will be instrumental in advancing the understanding and clinical development of this promising anti-cancer agent.

References

Application Notes and Protocols for the Synthesis and Evaluation of (R)-DNMDP Analogs for SAR Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (R)-DNMDP analogs aimed at facilitating structure-activity relationship (SAR) studies. This compound is a small molecule that induces a cytotoxic response in cancer cells expressing both phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12). It acts as a "molecular glue," promoting the formation of a PDE3A-SLFN12 complex, which in turn activates the latent RNase activity of SLFN12, leading to cell death. The protocols outlined below describe the chemical synthesis of this compound and its analogs, methodologies for their biological evaluation, and a summary of available SAR data. Diagrams illustrating the signaling pathway and experimental workflow are also provided to enhance understanding.

Introduction

The discovery of small molecules that can induce or stabilize protein-protein interactions represents a novel paradigm in drug discovery. This compound ((R)-6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one) is a potent and stereospecific inducer of the PDE3A-SLFN12 complex.[1] This interaction is independent of the canonical phosphodiesterase inhibitory activity of PDE3A.[2] The formation of this ternary complex leads to the activation of SLFN12's endoribonuclease function, resulting in the degradation of specific tRNAs and subsequent inhibition of protein synthesis and apoptosis in cancer cells.[2][3]

Understanding the structure-activity relationships of this compound is crucial for the development of optimized analogs with improved potency, selectivity, and pharmacokinetic properties. This document provides a practical guide for researchers aiming to synthesize and evaluate novel this compound analogs.

Data Presentation: Structure-Activity Relationship of this compound Analogs

The following table summarizes the structure and cytotoxic activity (IC50) of a series of this compound analogs in the SK-MEL-3 cancer cell line. This data is crucial for understanding the impact of various structural modifications on the biological activity of these compounds.

Compound IDR GroupIC50 (µM) in SK-MEL-3 Cells
This compound NO20.003
7 H0.027
9 H (diethylamino replaced with morpholino)0.040
15 H (diethylamino replaced with N-methyl-piperazino)>10
20 H (diethylamino replaced with pyrrolidino)0.035
22 NHAc0.130
24 Benzimidazole fused to phenyl ring>10

Data sourced from: Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing.[1]

Experimental Protocols

General Synthesis of this compound Analogs

A general synthetic scheme for producing this compound and its analogs starts from the commercially available (R)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one.[1]

Scheme 1: General Synthetic Route

G A Starting Material: (R)-6-(4-aminophenyl)-5-methyl- 4,5-dihydropyridazin-3(2H)-one B Acetylation (Ac2O) A->B C Nitration (HNO3/H2SO4) B->C D Hydrolysis (NaOH/H2O/MeOH) C->D E Reductive Amination (R1R2NH, NaBH(OAc)3) D->E F Final Analog Library E->F

Caption: Synthetic workflow for this compound analogs.

Step 1: Acetylation of the Starting Material To a solution of (R)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one in a suitable solvent such as dichloromethane, add acetic anhydride. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

Step 2: Nitration The acetylated product is then subjected to nitration. A mixture of nitric acid and sulfuric acid is carefully added to the reaction mixture at a low temperature (e.g., 0 °C) to introduce a nitro group onto the phenyl ring.

Step 3: Hydrolysis The acetyl protecting group is removed by hydrolysis using a base such as sodium hydroxide in a mixture of water and methanol.

Step 4: Reductive Amination to Introduce Diverse Amino Groups The resulting amino compound can then undergo reductive amination with various aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride to generate a library of analogs with different N-alkyl or N,N-dialkyl groups. For the synthesis of this compound itself, acetaldehyde is used.

Step 5: Phenyl Ring Modifications Further diversification can be achieved by modifying the substituents on the phenyl ring. For example, the nitro group can be reduced to an amine, which can then be acylated or used in other functional group transformations to explore the SAR at this position.[1]

Biological Evaluation: Cell Viability Assay

The cytotoxic activity of the synthesized analogs is determined using a cell-based viability assay.

Materials:

  • Cancer cell line known to express PDE3A and SLFN12 (e.g., SK-MEL-3, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound analogs dissolved in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well clear-bottom cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring luminescence

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37 °C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the synthesized analogs in the complete medium. The final DMSO concentration should be kept below 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for 72 hours at 37 °C.

  • Viability Measurement: After the incubation period, allow the plate to equilibrate to room temperature. Add the cell viability reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway

The mechanism of action of this compound involves the induction of a ternary complex between PDE3A and SLFN12, leading to the activation of SLFN12's RNase activity.

G cluster_0 cluster_1 cluster_2 RDNMDP This compound Complex PDE3A-(R)-DNMDP-SLFN12 Ternary Complex RDNMDP->Complex Binds to PDE3A PDE3A PDE3A->Complex Forms complex with SLFN12_inactive SLFN12 (Inactive RNase) SLFN12_inactive->Complex Recruited to SLFN12_active SLFN12 (Active RNase) Complex->SLFN12_active Activates Cleaved_tRNA Cleaved tRNA SLFN12_active->Cleaved_tRNA Cleaves tRNA tRNA Substrates tRNA->SLFN12_active Translation_inhibition Inhibition of Protein Synthesis Cleaved_tRNA->Translation_inhibition Leads to Apoptosis Apoptosis Translation_inhibition->Apoptosis Induces

Caption: this compound-induced PDE3A-SLFN12 signaling.

Conclusion

The synthesis and evaluation of this compound analogs provide a valuable platform for the discovery of novel anticancer agents. The protocols and data presented herein offer a comprehensive guide for researchers to design, synthesize, and test new compounds with potentially improved therapeutic profiles. The unique "molecular glue" mechanism of action of this compound highlights a promising avenue for the development of next-generation cancer therapies targeting specific protein-protein interactions. Further exploration of the SAR of this compound class is warranted to optimize their efficacy and drug-like properties.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (R)-DNMDP Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing (R)-DNMDP concentration in cell viability assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process of determining the optimal this compound concentration for cell viability assays.

Q1: My initial screening with this compound shows no effect on cell viability, even at high concentrations. What could be the reason?

A1: There are several potential reasons for a lack of effect. Consider the following:

  • Cell Line Sensitivity: The cytotoxic effect of this compound is dependent on the expression levels of both phosphodiesterase 3A (PDE3A) and Schlafen 12 (SLFN12) proteins.[1][2][3][4] Cell lines with low or absent expression of either of these proteins will be less sensitive or resistant to this compound. We recommend verifying the expression levels of PDE3A and SLFN12 in your cell line of choice via western blot or qPCR.

  • Compound Integrity: Ensure the this compound stock solution is properly prepared and stored to maintain its activity. It is recommended to dissolve it in a suitable solvent like DMSO and store it at -20°C or -80°C.[2]

  • Assay Duration: The incubation time might be insufficient for this compound to induce a cytotoxic effect. Typical incubation times for cell viability assays range from 24 to 72 hours.[5][6] Consider extending the incubation period.

  • Concentration Range: While you may have used high concentrations, it's possible the effective concentration for your specific cell line is even higher. However, excessively high concentrations can lead to off-target effects or insolubility issues.

Q2: I am observing high variability between replicate wells at the same this compound concentration. How can I reduce this variability?

A2: High variability can obscure the true effect of the compound. Here are some common sources of variability and how to address them:

  • Inconsistent Cell Seeding: Uneven cell distribution in the microplate is a major source of variability. Ensure you have a single-cell suspension before seeding and use proper pipetting techniques to dispense equal numbers of cells into each well.

  • Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for data collection.[6]

  • Pipetting Errors: Inaccurate pipetting of the compound or assay reagents will lead to inconsistent results. Use calibrated pipettes and be meticulous during serial dilutions and reagent additions.

  • Incubation Conditions: Ensure uniform temperature and CO2 distribution within the incubator. Variations across the plate can affect cell growth and viability.

Q3: The dose-response curve for this compound in my assay is not sigmoidal (is flat or has an unusual shape). What could be causing this?

A3: An abnormal dose-response curve can indicate several issues:

  • Compound Solubility: this compound may precipitate out of solution at higher concentrations, leading to a plateau or a drop in the expected effect. Visually inspect the wells for any signs of precipitation. If solubility is an issue, consider using a different solvent or a lower top concentration.

  • Cytotoxicity of the Vehicle (DMSO): If the concentration of the vehicle (e.g., DMSO) becomes too high in your final assay volume, it can cause cytotoxicity, masking the specific effect of this compound. It is crucial to maintain a consistent and low percentage of the vehicle across all wells, including the vehicle control.

  • Assay Interference: Some compounds can interfere with the chemistry of the viability assay itself (e.g., by reacting with the detection reagent). To rule this out, you can perform a control experiment with the compound in cell-free media to see if it affects the assay readout.

  • Inappropriate Concentration Range: If the selected concentration range is too narrow or not centered around the EC50, you may only be observing the bottom or top plateau of the curve. A broader range of concentrations with logarithmic or half-log dilutions is recommended for initial experiments.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule that acts as a "molecular glue."[9] It induces the formation of a complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[3][4][10][11] This induced protein-protein interaction leads to a cytotoxic response, specifically in cancer cells that have high expression levels of both PDE3A and SLFN12.[1][3] The formation of this complex is thought to activate the RNase activity of SLFN12, contributing to cell death.[10][11]

Q2: What is a good starting concentration range for testing this compound in a new cell line?

A2: For a new cell line with unknown sensitivity, it is advisable to start with a broad concentration range. Based on published data, the EC50 for sensitive cell lines can be in the range of 10-100 nM, while resistant lines show an EC50 greater than 1 µM.[2] A good starting point for a preliminary screen would be to use a range spanning from 1 nM to 100 µM.[7][12] For subsequent, more detailed dose-response experiments, you can narrow the range around the initially estimated EC50 value.

Q3: Which cell viability assay is most suitable for use with this compound?

A3: Several common cell viability assays can be used. The choice depends on your specific experimental needs and available equipment.

  • Tetrazolium-based assays (MTT, XTT, WST-1): These colorimetric assays measure metabolic activity as an indicator of cell viability.[13] They are widely used and cost-effective.

  • Resazurin-based assays (e.g., alamarBlue): These are fluorescent or colorimetric assays that also measure metabolic activity and are generally more sensitive than tetrazolium-based assays.[14]

  • ATP-based assays (e.g., CellTiter-Glo): These highly sensitive luminescent assays quantify ATP levels, which is a direct indicator of metabolically active, viable cells.[13][15]

  • Dye exclusion assays (e.g., Trypan Blue): This method directly counts viable and non-viable cells based on membrane integrity but is not ideal for high-throughput screening.[13][16]

For high-throughput screening, ATP-based or resazurin-based assays are often preferred due to their sensitivity and simple protocols.

Q4: How should I prepare my this compound stock and working solutions?

A4: this compound is typically soluble in DMSO.[3] Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Aliquot this stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C. For your experiments, create a series of working solutions by serially diluting the stock solution in your cell culture medium. Ensure the final concentration of DMSO in the wells is consistent and non-toxic to the cells (typically ≤ 0.5%).

Experimental Protocols

Protocol 1: Preliminary Range-Finding Assay for this compound

This protocol is designed to determine the approximate effective concentration range of this compound for a given cell line.

  • Cell Seeding:

    • Culture your cells of interest to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium to create a single-cell suspension.

    • Count the cells and adjust the density to the desired concentration (e.g., 5,000-20,000 cells per well, depending on the cell line's growth rate).[5]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate overnight at 37°C and 5% CO2 to allow the cells to attach.

  • This compound Preparation and Addition:

    • Prepare a 2X working solution of the highest this compound concentration to be tested (e.g., 200 µM for a final concentration of 100 µM) in culture medium.

    • Perform serial dilutions (e.g., 1:10) in culture medium to create a range of 2X working solutions.

    • Remove the old medium from the cells and add 100 µL of the appropriate this compound working solution to each well. Include wells with vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and untreated controls (medium only).

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.[6]

  • Cell Viability Assessment:

    • Perform a cell viability assay of your choice (e.g., MTT, CellTiter-Glo) according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to identify the concentration range that causes a significant decrease in viability.

Protocol 2: Detailed Dose-Response Assay for EC50 Determination

This protocol is for generating a detailed dose-response curve to calculate the EC50 value of this compound.

  • Cell Seeding:

    • Follow the same procedure as in Protocol 1.

  • This compound Preparation and Addition:

    • Based on the results from the range-finding assay, determine the top concentration for your dose-response curve.

    • Prepare a 2X working solution of this top concentration.

    • Perform serial dilutions (e.g., 1:2 or 1:3) to create a series of 8-12 concentrations.

    • Add 100 µL of each 2X working solution to the corresponding wells in triplicate or quadruplicate. Include vehicle and untreated controls.

  • Incubation:

    • Incubate the plate for the optimized duration determined previously.

  • Cell Viability Assessment:

    • Perform the chosen cell viability assay.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized viability data against the log of the this compound concentration.

    • Use a non-linear regression analysis with a sigmoidal dose-response model to calculate the EC50 value.

Data Presentation

Table 1: Representative Data for this compound Effect on Cell Viability in a Sensitive vs. Resistant Cell Line

This compound Concentration (µM)Sensitive Cell Line (% Viability ± SD)Resistant Cell Line (% Viability ± SD)
0 (Vehicle Control)100.0 ± 4.5100.0 ± 5.1
0.00198.2 ± 5.1101.5 ± 4.8
0.0185.7 ± 6.299.3 ± 5.5
0.152.1 ± 4.997.8 ± 6.0
115.3 ± 3.895.4 ± 5.3
105.8 ± 2.188.1 ± 6.7
1004.2 ± 1.575.2 ± 7.1

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis cluster_output Phase 4: Output start Start seed_cells Seed cells in 96-well plate start->seed_cells overnight_incubation Incubate overnight seed_cells->overnight_incubation prepare_dilutions Prepare this compound serial dilutions overnight_incubation->prepare_dilutions add_compound Add compound to cells prepare_dilutions->add_compound treatment_incubation Incubate for 24-72h add_compound->treatment_incubation add_reagent Add viability assay reagent treatment_incubation->add_reagent read_plate Read plate (absorbance/fluorescence/luminescence) add_reagent->read_plate analyze_data Analyze data & determine EC50 read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for optimizing this compound concentration.

signaling_pathway cluster_pathway This compound Induced Cytotoxicity Pathway RDNMDP This compound Complex PDE3A-SLFN12 Complex RDNMDP->Complex induces formation PDE3A PDE3A PDE3A->Complex SLFN12 SLFN12 SLFN12->Complex RNase_Activation SLFN12 RNase Activation Complex->RNase_Activation Cell_Death Cancer Cell Death RNase_Activation->Cell_Death

Caption: this compound signaling pathway leading to cell death.

References

Technical Support Center: Troubleshooting (R)-Dnmdp In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy of (R)-Dnmdp in vitro. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective cancer cell cytotoxic agent that functions as a "molecular glue."[1][2] It induces the formation of a cytotoxic complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][3][4] This induced interaction is essential for its cytotoxic effect. While this compound does inhibit the enzymatic activity of PDE3A, this inhibition alone is not sufficient to cause cell death.[5] In fact, other PDE3A inhibitors that do not induce the complex formation can antagonize the cytotoxic effects of this compound.[5][6] The formation of the PDE3A-SLFN12 complex leads to the activation of SLFN12's RNase activity, ultimately resulting in cancer cell death.[2][7] The co-chaperone protein, aryl hydrocarbon receptor–interacting protein (AIP), has also been identified as a required component for the formation of the PDE3A-SLFN12 complex and the subsequent response to this compound.[4][8]

Signaling Pathway of this compound

DNMDP_Signaling_Pathway cluster_cell Cancer Cell RDnmdp This compound PDE3A PDE3A RDnmdp->PDE3A Complex PDE3A-SLFN12-AIP-(R)-Dnmdp Ternary Complex PDE3A->Complex SLFN12 SLFN12 SLFN12->Complex AIP AIP AIP->Complex RNase Activated SLFN12 RNase Activity Complex->RNase Induces Apoptosis Cell Death (Apoptosis) RNase->Apoptosis Leads to

Caption: Signaling pathway of this compound-induced cytotoxicity.

Q2: My cells are not responding to this compound treatment. What are the possible reasons?

There are several potential reasons for a lack of response to this compound. The most common issues are related to the cell line choice, compound integrity and concentration, and experimental setup. A logical troubleshooting workflow can help identify the root cause.

Troubleshooting Workflow for Low this compound Efficacy

Troubleshooting_Workflow Start Start: Low this compound Efficacy CheckCellLine 1. Verify Cell Line Sensitivity: - Check PDE3A & SLFN12 expression - Use a positive control cell line (e.g., HeLa) Start->CheckCellLine CheckCompound 2. Assess Compound Integrity: - Confirm correct enantiomer ((R)-form) - Check solubility and stability - Verify concentration CheckCellLine->CheckCompound Cell line is appropriate Unresolved Issue Persists: Consult further literature or technical support CheckCellLine->Unresolved Cell line is resistant CheckProtocol 3. Review Experimental Protocol: - Optimize cell seeding density - Check treatment duration - Ensure appropriate assay readout CheckCompound->CheckProtocol Compound is valid CheckCompound->Unresolved Compound issue identified InvestigateOffTarget 4. Investigate Off-Target or Resistance Mechanisms: - Co-treatment with other PDE3 inhibitors - Check for mutations in PDE3A or SLFN12 CheckProtocol->InvestigateOffTarget Protocol is optimal CheckProtocol->Unresolved Protocol issue identified Resolved Efficacy Restored InvestigateOffTarget->Resolved Mechanism identified InvestigateOffTarget->Unresolved No clear mechanism

Caption: A logical workflow for troubleshooting low this compound efficacy.

Q3: How do I select an appropriate cell line for my this compound experiment?

The sensitivity of cancer cell lines to this compound is strongly correlated with the expression levels of both PDE3A and SLFN12.[4][6] Cell lines with high expression of both proteins are more likely to be sensitive. It is crucial to verify the expression status of these two proteins in your chosen cell line via methods like qPCR or Western blotting.

Table 1: Reported Sensitivity of Various Cancer Cell Lines to Dnmdp

Cell LineCancer TypeSensitivityReported EC50
HeLaCervical CarcinomaSensitive6.9 nM to <100 nM[3]
SK-MEL-3MelanomaSensitiveNot specified[6]
NCI-H1563Lung AdenocarcinomaSensitive10 - 100 nM[3]
NCI-H2122Lung AdenocarcinomaSensitive10 - 100 nM[3]
A549Lung CancerInsensitive> 1 µM[3][6]
MCF7Breast CancerInsensitive> 1 µM[3]
PC3Prostate CancerInsensitive> 1 µM[3]

Q4: I'm unsure about the quality of my this compound compound. What should I check?

Several factors related to the compound itself can affect its efficacy:

  • Enantiomeric Purity: The (R)-enantiomer of Dnmdp is significantly more active, reportedly 200-500 times more potent than the (S)-enantiomer.[6] Ensure you are using the correct and pure (R)-form.[9]

  • Solubility and Stability: this compound is soluble in DMSO at 10 mM.[4][9] Prepare fresh dilutions from a frozen stock for each experiment. Stock solutions are recommended to be stored at -80°C for up to 6 months or -20°C for up to 1 month.[3] Poor solubility can lead to a lower effective concentration in your assay.

  • Concentration: Verify the concentration of your stock solution. Inaccurate concentrations will lead to misleading results.

Q5: What are the optimal experimental conditions for an in vitro assay with this compound?

Optimal conditions can vary between cell lines and assay types. However, here are some general guidelines:

  • Cell Seeding Density: Cell density should be optimized to ensure cells are in an exponential growth phase during the treatment period.[10] Over-confluence or sparse cultures can affect cellular metabolism and drug response.

  • Treatment Duration: A common treatment duration for assessing cytotoxicity is 48 to 72 hours.[3][11]

  • Assay Readout: Use a reliable method to assess cell viability, such as ATP-based assays (e.g., CellTiter-Glo) or DNA-based assays.[11][12]

  • Controls: Always include a vehicle control (e.g., DMSO at the same final concentration as your highest this compound dose) and a positive control cell line known to be sensitive to this compound.

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol describes a standard method for assessing the effect of this compound on the viability of adherent cancer cells using an ATP-based assay.

  • Cell Seeding:

    • Trypsinize and count cells that are in their logarithmic growth phase.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in complete growth medium from a 10 mM DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • Viability Measurement:

    • Equilibrate the plate and the ATP-based viability reagent (e.g., CellTiter-Glo®) to room temperature.

    • Add the reagent to each well according to the manufacturer's instructions (e.g., 100 µL).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect PDE3A-SLFN12 Interaction

This protocol is to confirm that this compound induces the interaction between PDE3A and SLFN12 in your cells.

  • Cell Treatment and Lysis:

    • Seed cells in a larger format (e.g., 10 cm dish) and grow to 70-80% confluency.

    • Treat the cells with this compound (e.g., 10 µM) or a vehicle control for a specified time (e.g., 8 hours).[6]

    • Wash the cells with ice-cold PBS and lyse them in a suitable Co-IP lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysates by incubating with protein A/G beads.

    • Incubate a portion of the pre-cleared lysate with an anti-PDE3A antibody or an isotype control IgG overnight at 4°C with gentle rotation.

    • Add fresh protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

    • Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an anti-SLFN12 antibody to detect co-immunoprecipitated SLFN12.

    • Also, probe the membrane with an anti-PDE3A antibody to confirm the successful immunoprecipitation of the target protein.

    • Analyze the input lysates to confirm the expression of both proteins.

An increase in the SLFN12 band in the this compound-treated sample immunoprecipitated with the PDE3A antibody, compared to the vehicle control, confirms the drug-induced interaction.

References

improving solubility of (R)-Dnmdp for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Dnmdp for in vivo studies. The information is designed to address common challenges related to the compound's solubility and provide practical guidance for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: The precise aqueous solubility of this compound is not well-documented in publicly available literature. It is widely characterized as a poorly water-soluble compound. However, it is known to be soluble in dimethyl sulfoxide (DMSO) at concentrations up to 10 mM. For in vivo studies, it is crucial to use a formulation that enhances its solubility and stability in an aqueous vehicle.

Q2: What is the mechanism of action of this compound?

A2: this compound is a potent and selective inhibitor of phosphodiesterase 3A (PDE3A). It functions as a "molecular glue," inducing a conformational change in PDE3A that promotes its interaction with Schlafen 12 (SLFN12).[1][2] The formation of this PDE3A-SLFN12 complex leads to the activation of SLFN12's latent RNase activity, which in turn inhibits protein translation and induces apoptosis in cancer cells expressing high levels of both proteins.[3][4] The co-chaperone protein, aryl hydrocarbon receptor–interacting protein (AIP), is also required for the formation of this complex and the subsequent cytotoxic response.[2][5]

Q3: Are there any known structural liabilities of this compound for in vivo use?

A3: While potent, this compound possesses a dialkylanilino group and a nitro group, which can be prone to metabolic instability and may lead to promiscuous protein binding. Researchers should consider these factors when designing long-term in vivo studies and interpreting pharmacokinetic data.

Q4: Can I use other PDE3 inhibitors interchangeably with this compound?

A4: No. While other compounds may inhibit the catalytic activity of PDE3A, the cytotoxic effect of this compound is not solely dependent on this inhibition. Its unique ability to induce the PDE3A-SLFN12 complex is critical for its cancer cell-killing activity. Many other potent PDE3 inhibitors do not induce this complex formation and will not replicate the biological effects of this compound.[5]

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
Precipitation of this compound upon dilution of DMSO stock with aqueous buffer. Low aqueous solubility of the compound.- Prepare the formulation immediately before administration. - Use a co-solvent system or a solubility-enhancing excipient like cyclodextrin. A recommended starting point is the protocol provided in the "Experimental Protocols" section. - Ensure the final concentration of DMSO in the formulation is as low as possible, ideally below 10%, to minimize potential toxicity.
Inconsistent or lower-than-expected tumor growth inhibition in xenograft models. - Poor bioavailability due to precipitation at the injection site or in the bloodstream. - Rapid metabolism of the compound. - Insufficient expression of PDE3A and/or SLFN12 in the tumor model.- Optimize the formulation to improve solubility and stability. Consider alternative formulations as described in the "Experimental Protocols" section. - Confirm the expression levels of PDE3A and SLFN12 in your specific cancer cell line or xenograft model. Sensitivity to this compound is correlated with high expression of both proteins.[2] - Conduct pharmacokinetic studies to determine the in vivo exposure of this compound.
Vehicle-related toxicity observed in control animals. High concentration of DMSO or other co-solvents in the formulation.- Reduce the percentage of organic co-solvents in the final formulation. - For the recommended SBE-β-CD formulation, ensure the DMSO concentration is 10% or lower. - Conduct a maximum tolerated dose (MTD) study for the vehicle alone in the specific animal model being used.
Difficulty achieving the desired final concentration of this compound in the formulation. The desired concentration exceeds the solubility limit in the chosen vehicle.- Re-evaluate the required dose and concentration. It may be possible to increase the injection volume if the animal's tolerance allows. - Explore alternative, more potent analogs of this compound if available. - Consider more advanced formulation strategies such as nanoformulations, although this will require significant development and characterization.

Experimental Protocols

Below are detailed methodologies for preparing formulations to improve the solubility of this compound for in vivo studies.

Protocol 1: Cyclodextrin-Based Formulation

This protocol utilizes sulfobutylether-β-cyclodextrin (SBE-β-CD) to enhance the aqueous solubility of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • 20% (w/v) SBE-β-CD in sterile saline (0.9% NaCl)

  • Sterile, pyrogen-free microcentrifuge tubes and syringes

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to achieve a 25 mg/mL stock, dissolve 25 mg of this compound in 1 mL of DMSO. Gentle warming and vortexing may be required to fully dissolve the compound.

  • In a sterile tube, add the required volume of the 20% SBE-β-CD in saline solution.

  • Slowly add the this compound/DMSO stock solution to the SBE-β-CD solution while vortexing to achieve the final desired concentration. The final formulation should contain no more than 10% DMSO.

    • Example for a 2.5 mg/mL final concentration: Add 100 µL of a 25 mg/mL this compound/DMSO stock to 900 µL of 20% SBE-β-CD in saline.

  • Visually inspect the final solution for any precipitation. If the solution is not clear, brief sonication may be used to aid dissolution.

  • Prepare the formulation fresh on the day of administration.

Protocol 2: Co-solvent Formulation

This protocol uses a mixture of co-solvents to solubilize this compound. This formulation results in a suspended solution suitable for oral or intraperitoneal injection.[6]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile, pyrogen-free microcentrifuge tubes and syringes

Procedure:

  • Weigh the required amount of this compound powder.

  • Add the solvents sequentially in the following volumetric ratio:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • After the addition of each solvent, mix thoroughly. Ultrasonic treatment may be necessary to achieve a uniform suspension.

    • Example for a 2.5 mg/mL final concentration: For a total volume of 1 mL, this would correspond to 100 µL DMSO, 400 µL PEG300, 50 µL Tween-80, and 450 µL Saline.

  • Visually inspect the final suspension for uniformity.

  • This formulation should be prepared fresh before each use.

Summary of Formulation Components
Formulation ComponentProtocol 1 (Cyclodextrin)Protocol 2 (Co-solvent)
This compound Target ConcentrationTarget Concentration
DMSO 10%10%
SBE-β-CD (in Saline) 90% (of a 20% w/v solution)-
PEG300 -40%
Tween-80 -5%
Saline -45%
Resulting Solution Clear SolutionSuspended Solution

Visualizations

This compound Mechanism of Action

DNMDP_Mechanism cluster_cell Cancer Cell DNMDP This compound PDE3A PDE3A DNMDP->PDE3A Binds to catalytic pocket DNMDP_PDE3A DNMDP-PDE3A Complex PDE3A->DNMDP_PDE3A SLFN12 SLFN12 (Inactive RNase) Ternary_Complex PDE3A-DNMDP-SLFN12 Ternary Complex SLFN12->Ternary_Complex AIP AIP (Co-chaperone) AIP->Ternary_Complex Required for formation DNMDP_PDE3A->Ternary_Complex Recruits Active_SLFN12 Activated SLFN12 (Active RNase) Ternary_Complex->Active_SLFN12 Stabilizes and Activates Translation_Inhibition Inhibition of Protein Translation Active_SLFN12->Translation_Inhibition Degrades tRNA Apoptosis Apoptosis Translation_Inhibition->Apoptosis

Caption: this compound acts as a molecular glue to induce the formation of a cytotoxic PDE3A-SLFN12 complex.

Experimental Workflow for In Vivo Formulation

Formulation_Workflow cluster_formulation Formulation Preparation (Choose one) start Start: this compound Powder dissolve_dmso Dissolve in DMSO to create stock solution start->dissolve_dmso prep_cyclo Protocol 1: Add stock to SBE-β-CD/Saline dissolve_dmso->prep_cyclo prep_cosolvent Protocol 2: Add stock to Co-solvent mix dissolve_dmso->prep_cosolvent quality_control Quality Control: Visual Inspection for Precipitation/Uniformity prep_cyclo->quality_control prep_cosolvent->quality_control sonicate Sonication (if needed) quality_control->sonicate Precipitate/ Non-uniform administer Administer to Animal Model quality_control->administer Clear Solution/ Uniform Suspension sonicate->quality_control

Caption: Workflow for the preparation of this compound formulations for in vivo studies.

References

addressing off-target effects of (R)-Dnmdp in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing potential off-target effects of (R)-DNMDP in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is the more active enantiomer of DNMDP. Its primary on-target effect is to induce the formation of a cytotoxic complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][2][3][4][5] This induced protein-protein interaction leads to cancer cell-selective cytotoxicity.[1][2] The formation of this complex is a neomorphic activity, meaning it is a novel function induced by the small molecule.[6]

Q2: Are there any known off-target effects of this compound?

While this compound is reported to be a potent and selective PDE3A modulator, some level of off-target activity has been observed.[1][2] At a concentration of 100 nM, DNMDP has been shown to specifically inhibit both PDE3A and PDE3B, with weak inhibition of PDE10.[1] Other phosphodiesterases showed little to no detectable inhibition at this concentration.[1] It is crucial to experimentally validate the specificity of this compound in your specific model system.

Q3: How can I differentiate between on-target and off-target effects in my experiment?

Distinguishing between on-target and off-target effects is critical for the correct interpretation of experimental results. Several strategies can be employed:

  • Use of a structurally distinct inhibitor: Compare the effects of this compound with another known PDE3A inhibitor that does not induce the PDE3A-SLFN12 complex, such as trequinsin.[2][4] If an observed phenotype is present with this compound but not the other PDE3A inhibitor, it is more likely to be an on-target effect related to the complex formation.

  • Genetic knockdown or knockout: Deplete PDE3A or SLFN12 using techniques like siRNA, shRNA, or CRISPR/Cas9. An on-target effect of this compound should be diminished or abolished in cells lacking either of these proteins.[6]

  • Use of an inactive enantiomer: The (S)-enantiomer of DNMDP is significantly less active in inducing the cytotoxic effect.[2] Using (S)-DNMDP as a negative control can help to identify off-target effects, as these may be present with both enantiomers.

  • Dose-response analysis: On-target effects are typically observed within a specific concentration range that correlates with the binding affinity of the compound to its target. Off-target effects may only appear at much higher concentrations.

Troubleshooting Guide

Issue 1: I am observing a phenotype that is inconsistent with the known mechanism of this compound.

This could be due to an off-target effect. The following steps can help you troubleshoot this issue:

Experimental Workflow for Investigating Unexpected Phenotypes

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: On-Target Validation cluster_2 Phase 3: Off-Target Identification cluster_3 Phase 4: Conclusion A Unexpected Phenotype Observed with this compound B Dose-Response Curve This compound vs. Phenotype A->B C Negative Control: (S)-DNMDP Treatment A->C D Genetic Knockdown: siRNA for PDE3A/SLFN12 A->D E Rescue Experiment: Co-treatment with Trequinsin A->E H Phenotype is On-Target B->H Correlates with On-Target Potency F Phenotypic Screening with Structurally Unrelated Compounds C->F I Phenotype is Off-Target C->I Phenotype Persists D->H Phenotype Abolished E->H Phenotype Rescued G Target Deconvolution: Affinity Chromatography, etc. F->G G->I

Figure 1. A workflow for troubleshooting unexpected experimental outcomes with this compound.

Issue 2: My results with this compound vary between different cell lines.

The cytotoxic effect of this compound is dependent on the expression levels of both PDE3A and SLFN12.[3][5][6]

  • Actionable Step: Perform quantitative PCR (qPCR) or western blotting to determine the relative expression levels of PDE3A and SLFN12 in your panel of cell lines. A positive correlation between the expression of both proteins and the sensitivity to this compound would support an on-target effect.

Data Presentation

Table 1: Selectivity Profile of DNMDP

TargetActivityConcentrationReference
PDE3AInhibitionIC50 in nM range[1]
PDE3BInhibitionIC50 in nM range[1]
PDE10Weak Inhibition100 nM[1]
Other PDEsLittle to no effect100 nM[1]

Signaling Pathway

The binding of this compound to PDE3A induces a conformational change that promotes its interaction with SLFN12, leading to the formation of a stable ternary complex. This complex then triggers downstream events leading to apoptosis.

G cluster_0 Cellular Environment RDNMP This compound PDE3A PDE3A RDNMP->PDE3A Binds to Complex PDE3A-(R)-DNMDP-SLFN12 Ternary Complex PDE3A->Complex recruits SLFN12 SLFN12 SLFN12->Complex Apoptosis Apoptosis Complex->Apoptosis Induces

Figure 2. The signaling pathway of this compound-induced apoptosis.

Experimental Protocols

Protocol 1: Validating On-Target Engagement using a Rescue Experiment

Objective: To determine if the observed cellular phenotype is dependent on the this compound-induced interaction between PDE3A and SLFN12.

Methodology:

  • Cell Culture: Plate cells at a density that allows for logarithmic growth during the course of the experiment.

  • Treatment Groups:

    • Vehicle control (e.g., DMSO)

    • This compound at a concentration known to produce the phenotype of interest (e.g., EC50)

    • Trequinsin (a PDE3 inhibitor that does not induce the PDE3A-SLFN12 complex) at a concentration sufficient to inhibit PDE3A.

    • Co-treatment with this compound and a dose range of trequinsin.

  • Incubation: Treat cells for the desired duration.

  • Assay: Measure the phenotype of interest (e.g., cell viability, apoptosis marker).

  • Analysis: If trequinsin can rescue the phenotype induced by this compound in a dose-dependent manner, it suggests the phenotype is a result of the specific on-target activity of this compound.[2]

Protocol 2: Genetic Knockdown to Confirm Target Dependency

Objective: To confirm that the observed phenotype is dependent on the presence of PDE3A and SLFN12.

Methodology:

  • Transfection/Transduction: Introduce siRNA, shRNA, or CRISPR/Cas9 constructs targeting PDE3A or SLFN12 into the cells. Include a non-targeting control.

  • Verification of Knockdown/Knockout: After an appropriate incubation period, confirm the reduction of target protein expression by western blot or qPCR.

  • Treatment: Treat the knockdown/knockout cells and control cells with this compound or vehicle.

  • Assay: Measure the phenotype of interest.

  • Analysis: A significant reduction or complete abrogation of the this compound-induced phenotype in the knockdown/knockout cells compared to the control cells indicates that the effect is on-target.[6]

References

Technical Support Center: Overcoming Resistance to (R)-DNMDP in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to (R)-6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (also known as (R)-DNMDP) in their cancer cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule that acts as a "molecular glue." It induces the formation of a cytotoxic protein complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][2] This induced complex leads to the activation of SLFN12's latent RNase activity, resulting in tRNA degradation, inhibition of protein synthesis, and ultimately, cancer cell death.[3][4] The sensitivity of cancer cell lines to this compound is dependent on the expression levels of both PDE3A and SLFN12.[5] Additionally, the aryl hydrocarbon receptor–interacting protein (AIP), a co-chaperone, is required for the formation of this cytotoxic complex.

Q2: My cancer cell line, which was previously sensitive to this compound, is now showing resistance. What are the potential causes?

A2: The primary mechanism of acquired resistance to this compound is the loss or significant downregulation of SLFN12 expression.[3] Without sufficient SLFN12 protein, the cytotoxic PDE3A-SLFN12 complex cannot be formed, rendering the cells insensitive to the drug. Other potential, though less commonly reported, mechanisms could include:

  • Downregulation or mutation of PDE3A, preventing this compound binding or complex formation.

  • Decreased expression of the co-chaperone AIP, which is essential for complex assembly.

Q3: How can I determine if my cell line expresses the necessary proteins for this compound sensitivity?

A3: You can assess the protein expression levels of PDE3A, SLFN12, and AIP using standard molecular biology techniques. The most common method is Western blotting. You can also use quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of the corresponding genes, although protein level data is more direct evidence.

Q4: Are there any known small molecules that can overcome resistance to this compound?

A4: Currently, there are no established small molecules that can reverse this compound resistance once it has occurred, especially if it is due to the complete loss of SLFN12. Research efforts are focused on developing new strategies to target this pathway. However, combination therapies are being explored. For instance, PDE3A modulators have been shown to sensitize tumor cells to Bcl-xL and Bcl-2/Bcl-xL inhibitors.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Possible Cause Recommended Solution
No cytotoxic effect observed in a cell line expected to be sensitive. 1. Low or absent expression of PDE3A, SLFN12, or AIP. 2. Incorrect dosage of this compound. 3. Degraded this compound compound. 4. Issues with the cell viability assay.1. Verify Protein Expression: Perform Western blotting to confirm the expression of PDE3A, SLFN12, and AIP in your cell line. Compare your results to a known sensitive cell line as a positive control. 2. Optimize Dosage: Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 value for your specific cell line. 3. Check Compound Integrity: Use a fresh stock of this compound. Ensure proper storage conditions (as per the manufacturer's instructions) to prevent degradation. 4. Validate Assay: Include appropriate positive and negative controls in your cell viability assay (e.g., a known cytotoxic agent and a vehicle control).
Inconsistent results between experiments. 1. Cell passage number variability. 2. Inconsistent cell seeding density. 3. Variation in drug treatment duration.1. Standardize Cell Passage: Use cells within a consistent and low passage number range for all experiments, as protein expression can change over time in culture. 2. Ensure Uniform Seeding: Use a hemocytometer or an automated cell counter to ensure consistent cell numbers are seeded in each well. 3. Maintain Consistent Timing: Adhere to a strict timeline for drug incubation and assay performance.
Development of resistance during long-term treatment. Loss of SLFN12 expression.Confirm Resistance Mechanism: 1. Generate a resistant cell line by continuous exposure to increasing concentrations of this compound. 2. Compare the IC50 values of the parental and resistant cell lines. 3. Analyze PDE3A and SLFN12 protein expression in both cell lines via Western blot. A significant decrease or complete loss of SLFN12 in the resistant line is the most likely cause.

Data Presentation: Characterization of this compound Resistance

The following tables provide a template for presenting data when characterizing a newly generated this compound-resistant cell line.

Table 1: Comparison of this compound Cytotoxicity in Sensitive and Resistant Cell Lines

Cell LineDescriptionThis compound IC50 (nM)Fold Resistance
HeLa (Parental)This compound Sensitive501
HeLa-ResistantThis compound Resistant> 10,000>200

Table 2: Protein Expression Levels in Sensitive and Resistant Cell Lines

Cell LinePDE3A Expression (Relative to Loading Control)SLFN12 Expression (Relative to Loading Control)AIP Expression (Relative to Loading Control)
HeLa (Parental)1.01.01.0
HeLa-Resistant0.95Not Detected1.02

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cancer Cell Lines

This protocol describes a method for generating resistant cell lines through continuous drug exposure.

  • Initial IC50 Determination: Determine the initial IC50 of this compound for the parental cancer cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).

  • Initial Drug Exposure: Culture the parental cells in their standard growth medium containing this compound at a concentration equal to the IC50 value.

  • Monitor Cell Viability: Initially, significant cell death is expected. Monitor the culture daily.

  • Media Changes: Replace the medium with fresh, drug-containing medium every 3-4 days.

  • Expansion of Surviving Cells: Once the surviving cells begin to proliferate and reach approximately 70-80% confluency, passage them and expand the population.

  • Stepwise Dose Escalation: Gradually increase the concentration of this compound in the culture medium. A common approach is to double the concentration with each subsequent passage once the cells have adapted to the current concentration.

  • Establishment of a Resistant Pool: Continue this process for several months. A resistant cell pool is considered established when it can proliferate steadily in a high concentration of this compound (e.g., 50-100 times the initial IC50).

  • Validation of Resistance:

    • Perform a new IC50 determination on the resistant cell line and compare it to the parental line. A significant fold-increase in IC50 confirms resistance.

    • Analyze the expression of PDE3A, SLFN12, and AIP via Western blot to identify the mechanism of resistance.

Protocol 2: IC50 Determination using MTT Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Dilution Series: Prepare a serial dilution of this compound in culture medium. It is recommended to use a 10-point dilution series with a 3-fold dilution factor, starting from a high concentration (e.g., 10 µM). Include a vehicle-only control (e.g., DMSO).

  • Drug Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a period that is relevant to the drug's mechanism of action (typically 72 hours for this compound).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. The MTT is reduced by metabolically active cells to form a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability versus the log-transformed drug concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software like GraphPad Prism to calculate the IC50 value.

Protocol 3: Co-Immunoprecipitation (Co-IP) to Detect PDE3A-SLFN12 Interaction

This protocol is for confirming the this compound-induced interaction between PDE3A and SLFN12.

  • Cell Treatment: Treat sensitive cancer cells with this compound (e.g., at 10x the IC50) for a specified time (e.g., 6-24 hours). Include a vehicle-treated control.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

  • Pre-clearing Lysates: Incubate the cell lysates with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysates with an antibody specific for either PDE3A or SLFN12 overnight at 4°C with gentle rotation.

    • Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-3 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both PDE3A and SLFN12 to detect the co-immunoprecipitated protein.

Visualizations

DNMDP_Signaling_Pathway cluster_cell Cancer Cell DNMDP This compound PDE3A PDE3A DNMDP->PDE3A binds Complex PDE3A-SLFN12-DNMDP (Cytotoxic Complex) PDE3A->Complex forms complex with SLFN12 SLFN12 SLFN12->Complex AIP AIP AIP->Complex facilitates tRNA tRNA Complex->tRNA activates RNase activity of SLFN12 to degrade Inhibition Protein Synthesis Inhibition tRNA->Inhibition Apoptosis Apoptosis Inhibition->Apoptosis

Caption: this compound signaling pathway leading to apoptosis.

Experimental_Workflow start Start: Suspected this compound Resistance ic50 Determine IC50 of Parental vs. Suspected Resistant Cells start->ic50 western Western Blot for PDE3A, SLFN12, AIP ic50->western If IC50 increased analysis Analyze Data ic50->analysis coip Co-Immunoprecipitation of PDE3A and SLFN12 +/- this compound western->coip If SLFN12 is present western->analysis coip->analysis conclusion Conclusion: Resistance Mechanism Identified analysis->conclusion

Caption: Workflow for investigating this compound resistance.

References

protocol refinement for consistent (R)-Dnmdp results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to ensure consistent and reliable results when working with (R)-DNMDP.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the R-enantiomer of DNMDP, a small molecule that functions as a "molecular glue."[1][2][3] It induces a protein-protein interaction between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[2][4][5][6] This induced complex leads to the activation of SLFN12's latent RNase activity, which in turn inhibits protein synthesis and induces apoptosis in cancer cells expressing high levels of both PDE3A and SLFN12.[7][8][9]

Q2: Why is the (R)-enantiomer of DNMDP significantly more potent than the (S)-enantiomer?

A2: The stereochemistry of DNMDP is critical for its activity. The (R)-enantiomer is reported to be 200-500 times more active, depending on the cell line, than the (S)-enantiomer.[1] This significant difference in potency underscores the specific conformational requirements for inducing the PDE3A-SLFN12 interaction.

Q3: What is the role of PDE3A and SLFN12 expression in cellular sensitivity to this compound?

A3: The cytotoxic effects of this compound are highly dependent on the expression levels of both PDE3A and SLFN12.[5][8] Cancer cell lines with elevated expression of both proteins are generally sensitive to this compound, while those with low expression of either protein are resistant.[1]

Q4: Can other PDE3 inhibitors rescue cells from this compound-induced cytotoxicity?

A4: Yes, other PDE3 inhibitors that do not induce the PDE3A-SLFN12 interaction, such as trequinsin, can rescue cancer cells from this compound-induced death.[1] This is a key experiment to confirm the specific mechanism of action in your model system.

Troubleshooting Guide

Issue 1: High variability in experimental results.

  • Question: I am observing significant well-to-well or experiment-to-experiment variability in my cell viability assays. What could be the cause?

  • Answer:

    • Cell Line Heterogeneity: Ensure you are using a clonal cell population with consistent and high expression of both PDE3A and SLFN12. Expression levels can drift with passage number, so it is crucial to regularly monitor them.

    • Compound Solubility: this compound has limited aqueous solubility. Improper dissolution can lead to inconsistent final concentrations. Refer to the solubility and stock solution preparation guidelines below.

    • Inconsistent Seeding Density: Variations in the number of cells seeded per well can significantly impact the final viability readout. Ensure a uniform single-cell suspension and accurate cell counting.

    • Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile PBS.

Issue 2: My this compound solution appears cloudy or precipitated.

  • Question: I've prepared my this compound working solution, but it looks cloudy. What should I do?

  • Answer:

    • Initial Dissolution: this compound is typically dissolved in DMSO to create a high-concentration stock solution.[3][5] Ensure the compound is fully dissolved in DMSO before preparing aqueous working solutions.

    • Aqueous Solubility: Direct dilution of a high-concentration DMSO stock into aqueous media can cause precipitation. It is recommended to perform serial dilutions.

    • Warming the Solution: To improve solubility, you can gently warm the tube to 37°C and use an ultrasonic bath for a short period.[2]

    • Use of Solubilizing Agents: For in vivo studies, a solution of 20% SBE-β-CD in saline has been used to prepare a clear working solution.[4]

Issue 3: Lower than expected potency or no cytotoxic effect.

  • Question: The EC50 value I'm obtaining is much higher than reported in the literature, or I'm not seeing any cell death. What are the potential reasons?

  • Answer:

    • Incorrect Enantiomer: Verify that you are using the (R)-enantiomer of DNMDP, as it is significantly more potent than the (S)-enantiomer or the racemic mixture.[1]

    • Low PDE3A/SLFN12 Expression: As mentioned, the expression of both target proteins is paramount for this compound activity. Confirm the expression levels in your cell line using techniques like Western blotting or qPCR.

    • Compound Degradation: Improper storage of the this compound powder or stock solutions can lead to degradation. Refer to the storage recommendations in the table below.

    • Assay Duration: The cytotoxic effects of this compound may require a sufficient incubation period. Typical assays are run for 48 hours or longer.[4]

Data and Protocols

Compound Handling and Storage
ParameterRecommendationSource(s)
Stock Solution Solvent DMSO (e.g., 10 mM)[3][5]
Solid Storage -20°C for up to 12 months; 4°C for up to 6 months[3][5]
Solvent Storage -80°C for up to 6 months; -20°C for up to 1 month[3][4][5]
Solubility Enhancement Gently warm to 37°C and sonicate[2]
Standard Cell Viability Assay Protocol
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).

  • Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Measure cell viability using a suitable assay, such as a resazurin-based assay or a luminescent ATP-based assay.

  • Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to determine the EC50 value.

Visualizations

This compound Mechanism of Action

DNMDP_Mechanism cluster_cell Cancer Cell (High PDE3A & SLFN12) RDNMPD This compound PDE3A PDE3A RDNMPD->PDE3A binds Complex PDE3A-(R)-DNMDP-SLFN12 Ternary Complex PDE3A->Complex SLFN12 SLFN12 (Inactive RNase) SLFN12->Complex recruited by This compound-bound PDE3A Inhibition Protein Synthesis Inhibition Complex->Inhibition activates SLFN12 RNase activity Apoptosis Apoptosis Inhibition->Apoptosis

Caption: Mechanism of this compound-induced apoptosis.

Experimental Workflow for Cell Viability

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution (DMSO) C Prepare Serial Dilutions in Culture Medium A->C B Seed Cells in 96-well Plate D Treat Cells B->D C->D E Incubate (48-72h) D->E F Add Viability Reagent E->F G Measure Signal (Fluorescence/Luminescence) F->G H Calculate EC50 G->H

Caption: Standard cell viability assay workflow.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Flowchart rect_node rect_node start Inconsistent Results? q1 Is this compound fully dissolved? start->q1 q2 Are PDE3A/SLFN12 expression levels high & consistent? q1->q2 Yes a1 Action: Warm to 37°C & sonicate. Prepare fresh stock. q1->a1 No q3 Is cell seeding density uniform? q2->q3 Yes a2 Action: Verify expression by WB/qPCR. Use low passage cells. q2->a2 No q4 Are you avoiding plate edge effects? q3->q4 Yes a3 Action: Ensure single-cell suspension. Use automated cell counter. q3->a3 No a4 Action: Fill outer wells with PBS. q4->a4 No end_node Consistent Results q4->end_node Yes a1->q2 a2->q3 a3->q4 a4->end_node

Caption: Troubleshooting flowchart for inconsistent results.

References

Technical Support Center: (R)-DNMDP Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (R)-DNMDP. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the challenges encountered during the synthesis and scale-up of (R)-6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound is typically a four-step process starting from (R)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one. The sequence involves:

  • Acetylation of the primary amine.

  • Nitration of the aromatic ring.

  • Hydrolysis of the acetyl group.

  • Reductive amination of the resulting primary amine with acetaldehyde.[1]

Q2: What are the major challenges in scaling up the synthesis of this compound?

A2: The primary challenges in scaling up this synthesis are:

  • Low yield in the reductive amination step: This is the most significant bottleneck, with reported lab-scale yields being very low.

  • Safety and control of the nitration reaction: Nitration is a highly exothermic reaction that requires careful temperature control to prevent runaway reactions and the formation of impurities, which becomes more challenging at a larger scale.

  • Purification of intermediates and the final product: Removing byproducts and achieving high purity on a large scale can be difficult.

  • Maintaining enantiomeric purity: Ensuring the desired (R)-enantiomer is produced with high enantiomeric excess is crucial for its biological activity.[1]

Q3: What is the mechanism of action of this compound?

A3: this compound acts as a "molecular glue." It binds to phosphodiesterase 3A (PDE3A) and induces a conformational change that promotes the formation of a stable complex between PDE3A and Schlafen 12 (SLFN12). This complex formation leads to the activation of SLFN12's RNase activity, resulting in cancer cell death.[2][3][4]

Troubleshooting Guides

Step 1: Acetylation

Issue: Incomplete reaction or low yield.

Possible Cause Troubleshooting Step
Insufficient acetic anhydrideUse a slight excess of acetic anhydride to ensure complete reaction.
Presence of water in the starting material or solventEnsure all reagents and glassware are dry.
Short reaction timeMonitor the reaction by TLC or LC-MS to ensure it has gone to completion before work-up.
Step 2: Nitration

Issue: Low yield, formation of multiple products (isomers, over-nitration), or safety concerns during scale-up.

Possible Cause Troubleshooting Step
Exothermic reaction leading to side products - Maintain strict temperature control (typically 0-5 °C) using an efficient cooling system. - Add the nitrating agent (e.g., fuming nitric acid) slowly and portion-wise to control the exotherm. - Consider using a continuous flow reactor for better heat management at a larger scale.
Formation of undesired isomers - The acetyl group is ortho-, para-directing. The desired product is the ortho-nitro isomer. The steric hindrance of the pyridazinone moiety may favor ortho-nitration. - Optimize the reaction temperature and time to maximize the yield of the desired isomer.
Over-nitration (dinitration) - Use a stoichiometric amount of the nitrating agent. - Avoid prolonged reaction times.
Degradation of starting material - Ensure the reaction temperature does not rise significantly. - Use a high-quality nitrating agent.
Step 3: Hydrolysis

Issue: Incomplete hydrolysis or degradation of the nitro group.

Possible Cause Troubleshooting Step
Insufficient base or acidUse a sufficient excess of the hydrolyzing agent (e.g., NaOH or HCl) to drive the reaction to completion.
Short reaction time or low temperatureMonitor the reaction by TLC or LC-MS. If the reaction is sluggish, consider increasing the temperature or reaction time.
Degradation of the moleculeHarsh acidic or basic conditions can sometimes lead to degradation. Use moderate conditions where possible and monitor for byproduct formation.
Step 4: Reductive Amination

Issue: Very low yield of the desired diethylamino product, formation of mono-ethylated product, or other byproducts.

Possible Cause Troubleshooting Step
Low reactivity of the nitro-substituted aniline The electron-withdrawing nitro group reduces the nucleophilicity of the amine, making imine formation with acetaldehyde slow. - Increase the reaction time. - Use a dehydrating agent (e.g., molecular sieves) to shift the equilibrium towards imine formation.
Formation of mono-ethylated byproduct This is a common issue in reductive aminations. - Use a larger excess of acetaldehyde to favor the formation of the diethylamino product. - Optimize the stoichiometry of the reducing agent (sodium triacetoxyborohydride).
Reduction of the starting aldehyde Sodium triacetoxyborohydride is generally selective for imines over aldehydes, but at higher temperatures or with long reaction times, aldehyde reduction can occur. - Maintain a controlled temperature.
Formation of unidentified byproducts The low reported yield suggests other side reactions are occurring. - Analyze the crude reaction mixture by LC-MS to identify potential byproducts. - Consider a two-step process: first form the imine, and then add the reducing agent.
Purification challenges The polarity of the mono- and di-ethylated products may be similar, making chromatographic separation difficult. - Optimize chromatographic conditions (e.g., gradient elution) for better separation. - Consider derivatization to aid separation, followed by deprotection.

Quantitative Data Summary

The following table summarizes the reported lab-scale yields for the synthesis of this compound. Note that yields may vary depending on the specific reaction conditions and scale.

Reaction Step Reagents Yield (%) Reference
AcetylationAcetic anhydride91[1]
Nitration90% HNO₃/H₂SO₄19[1]
HydrolysisNaOH/H₂O/MeOHQuantitative[1]
Reductive AminationCH₃CHO, NaBH(OAc)₃7 (combined mono- and di-alkylated)[1]

Experimental Protocols

The following are generalized experimental protocols based on the available literature. These should be optimized for specific laboratory conditions and scale.

Protocol 1: Acetylation of (R)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one
  • Suspend (R)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one in a suitable solvent (e.g., acetic acid or dichloromethane).

  • Add acetic anhydride (1.1-1.5 equivalents) dropwise at room temperature.

  • Stir the mixture for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the acetylated product.

Protocol 2: Nitration of N-(4-(5-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide
  • Dissolve the acetylated starting material in concentrated sulfuric acid at 0 °C.

  • Slowly add fuming nitric acid (1.0-1.2 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring by TLC or LC-MS.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, filter, and concentrate. The crude product may require purification by column chromatography.

Protocol 3: Hydrolysis of N-(4-(5-methyl-3-nitro-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide
  • Dissolve the nitrated compound in a mixture of methanol and water.

  • Add an excess of sodium hydroxide (or a strong acid like HCl) and heat the mixture to reflux.

  • Monitor the reaction until completion by TLC or LC-MS.

  • Cool the reaction mixture and neutralize with acid (if using a base) or base (if using an acid).

  • Extract the product with an organic solvent.

  • Dry the organic layer and concentrate to yield the deacetylated product.

Protocol 4: Reductive Amination of 6-(4-amino-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one
  • Dissolve the amino-nitro compound in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Add an excess of acetaldehyde (2-5 equivalents).

  • Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with saturated sodium bicarbonate solution and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the crude product by column chromatography to separate the desired this compound from the mono-ethylated byproduct and other impurities.

Visualizations

This compound Synthesis Workflow

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Reductive Amination A (R)-6-(4-aminophenyl)-5-methyl- 4,5-dihydropyridazin-3(2H)-one B N-(4-(5-methyl-6-oxo-1,4,5,6-tetra hydropyridazin-3-yl)phenyl)acetamide A->B Ac₂O (91% yield) C N-(4-(5-methyl-3-nitro-6-oxo-1,4,5,6- tetrahydropyridazin-3-yl)phenyl)acetamide B->C 90% HNO₃/H₂SO₄ (19% yield) D 6-(4-amino-3-nitrophenyl)-5-methyl- 4,5-dihydropyridazin-3(2H)-one C->D NaOH/H₂O/MeOH (quantitative) E This compound D->E CH₃CHO, NaBH(OAc)₃ (7% combined yield) G DNMDP This compound PDE3A PDE3A DNMDP->PDE3A binds Complex PDE3A-DNMDP-SLFN12 Ternary Complex PDE3A->Complex forms complex with SLFN12 SLFN12 (Inactive RNase) SLFN12->Complex ActiveSLFN12 SLFN12 (Active RNase) Complex->ActiveSLFN12 activates CellDeath Cancer Cell Death ActiveSLFN12->CellDeath leads to

References

Technical Support Center: (R)-Dnmdp Experimental Integrity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of (R)-Dnmdp in experimental setups.

Troubleshooting Guide: Minimizing this compound Degradation

This compound possesses structural features, notably a dialkylanilino group and a nitroaromatic ring, that render it susceptible to degradation under certain experimental conditions. While specific kinetic data for this compound is not publicly available, understanding these potential degradation pathways is crucial for maintaining its integrity. The following table outlines potential issues, their causes, and recommended solutions.

Potential Issue Potential Cause(s) Recommended Solutions & Preventative Measures
Loss of Activity in Aqueous Buffers Hydrolysis: The molecule may be susceptible to pH-dependent hydrolysis. Acidic or basic conditions can catalyze the breakdown of the compound.- Maintain working solutions at a neutral pH (around 7.0-7.4) where possible.- Prepare fresh working solutions from a frozen DMSO stock just before use.- If experiments require acidic or basic conditions, minimize the incubation time.- Conduct pilot stability studies in your specific buffer system (see Experimental Protocols).
Inconsistent Results with Light Exposure Photodegradation: The nitroaromatic group in this compound can absorb UV and visible light, leading to photochemical reactions and degradation.[1]- Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil.- Minimize exposure to ambient light during experimental procedures.- For long-term experiments, consider using a dark incubator.
Reduced Potency in Cell Culture Metabolic Instability: The dialkylanilino group is prone to metabolic degradation by cellular enzymes.[2]Instability in Media: Components in cell culture media may react with this compound over time.- Minimize the incubation time in cell culture to the shortest duration necessary to observe the desired effect.- Perform a time-course experiment to determine the optimal incubation period before significant degradation occurs.- Assess the stability of this compound in your specific cell culture medium (see Experimental Protocols).
Precipitation of Compound Poor Solubility: this compound may have limited solubility in aqueous solutions, leading to precipitation and an effective decrease in concentration.- Prepare stock solutions in an appropriate organic solvent like DMSO.[3]- When diluting into aqueous buffers, ensure the final concentration of the organic solvent is low and does not affect the assay.- Visually inspect solutions for any signs of precipitation before use.
Variable Results at Elevated Temperatures Thermal Degradation: Increased temperatures can accelerate the rate of chemical degradation.- Store stock solutions at recommended temperatures (-20°C or -80°C).- Avoid repeated freeze-thaw cycles.- For experiments requiring elevated temperatures, minimize the exposure time.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, solid this compound should be stored at -20°C for up to one year. Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for one month. Avoid repeated freeze-thaw cycles.

Q2: What are the primary chemical liabilities of this compound I should be aware of?

A2: The two main structural features of concern are the dialkylanilino group, which can be susceptible to metabolic degradation, and the nitroaromatic ring, which can undergo photodegradation and reduction.[2]

Q3: How can I check if my batch of this compound has degraded?

A3: The most reliable method is to use a stability-indicating analytical technique such as UPLC-MS/MS. This can separate the parent compound from any degradation products and allow for their quantification. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.

Q4: Can I prepare a large volume of working solution in my experimental buffer and use it over several days?

A4: This is not recommended. Due to the potential for hydrolysis and other degradation pathways in aqueous solutions, it is best practice to prepare fresh working solutions from a frozen stock in an organic solvent (like DMSO) immediately before each experiment.

Q5: My experiment requires a long incubation time (e.g., 72 hours). How can I minimize degradation?

A5: For long-term experiments, it is crucial to first perform a stability study of this compound in your specific experimental conditions (e.g., cell culture medium at 37°C). If significant degradation is observed, you may need to consider replenishing the compound at specific time points during the incubation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating capability of your analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[4]

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UPLC-MS/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 2 hours.

    • Cool the solution and neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute to a suitable concentration with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 2 hours.

    • Cool the solution and neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute to a suitable concentration with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to a suitable concentration with mobile phase for analysis.

  • Thermal Degradation:

    • Place a small amount of solid this compound in a glass vial.

    • Heat in an oven at 70°C for 48 hours.

    • Dissolve the solid in the mobile phase to a known concentration for analysis.

  • Photodegradation:

    • Expose a solution of this compound (e.g., 100 µg/mL in methanol) to a UV lamp (254 nm) for 24 hours.

    • Analyze the solution by UPLC-MS/MS.

  • Analysis: Analyze all samples, along with a control (unstressed) sample, by a validated UPLC-MS/MS method. Compare the chromatograms to identify degradation products and quantify the loss of the parent compound.

Protocol 2: UPLC-MS/MS Method for Quantification of this compound and Degradation Products

This is a general method that should be optimized for your specific instrument and conditions.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the compound and any degradation products.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Use electrospray ionization (ESI) in positive ion mode. Monitor the parent ion of this compound and potential degradation products using selected reaction monitoring (SRM) for quantification.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Stock Solution This compound in DMSO working Working Solution in Experimental Buffer stock->working Dilution acid Acid Hydrolysis working->acid base Base Hydrolysis working->base oxidation Oxidation (H₂O₂) working->oxidation thermal Thermal Stress working->thermal photo Photostress (UV/Vis) working->photo uplc UPLC-MS/MS Analysis acid->uplc base->uplc oxidation->uplc thermal->uplc photo->uplc data Data Interpretation uplc->data

Caption: Experimental workflow for assessing this compound stability.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photo Photodegradation cluster_oxidation Oxidation RDnmdp This compound hydrolysis_products Hydrolyzed Products RDnmdp->hydrolysis_products H₂O, H⁺/OH⁻ photo_products Nitro Reduction & Rearrangement Products RDnmdp->photo_products hν (Light) oxidation_products N-Oxide Products RDnmdp->oxidation_products [O]

Caption: Potential degradation pathways for this compound.

signaling_pathway RDnmdp This compound PDE3A PDE3A RDnmdp->PDE3A Complex PDE3A-SLFN12 Complex PDE3A->Complex SLFN12 SLFN12 SLFN12->Complex Translation Protein Translation Inhibition Complex->Translation Apoptosis Apoptosis Translation->Apoptosis

Caption: this compound induced PDE3A-SLFN12 signaling pathway.

References

Technical Support Center: Optimizing Flow Cytometry for (R)-DNMDP Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing flow cytometry experiments with cells treated with (R)-DNMDP.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cells?

This compound is a selective inhibitor of phosphodiesterase 3A (PDE3A).[1][2][3][4] Its primary mechanism of action involves inducing a novel interaction between PDE3A and Schlafen family member 12 (SLFN12).[4] This induced protein-protein interaction is cytotoxic and leads to the induction of apoptosis in cancer cells that express sufficient levels of both PDE3A and SLFN12.[4][5]

Q2: What are the expected outcomes when analyzing this compound treated cells by flow cytometry?

When analyzing cells treated with this compound, the primary expected outcomes are an increase in the apoptotic cell population and potential alterations in the cell cycle distribution. Specifically, you should observe:

  • An increase in Annexin V positive cells, indicating apoptosis.[6][7]

  • An increase in the sub-G1 peak in cell cycle analysis, which represents apoptotic cells with fragmented DNA.[6]

  • Potential cell cycle arrest at specific phases, which can be quantified by propidium iodide (PI) staining.[8][9][10]

Q3: Should I be concerned about autofluorescence from this compound itself?

Q4: How might this compound treatment affect the light scatter properties of my cells?

Apoptosis, the intended effect of this compound, induces morphological changes such as cell shrinkage and membrane blebbing.[12] These changes typically lead to a decrease in forward scatter (FSC), which correlates with cell size, and an increase in side scatter (SSC), which reflects internal complexity.[13] It is important to analyze the FSC and SSC profiles of your treated cells compared to untreated controls.

Troubleshooting Guides

This section addresses specific issues that may be encountered during flow cytometry experiments with this compound-treated cells.

Problem Possible Cause Recommended Solution
Weak or No Apoptotic Signal (e.g., low Annexin V staining) 1. Suboptimal this compound concentration or incubation time: The concentration of this compound may be too low, or the incubation time may be too short to induce a detectable apoptotic response. 2. Low expression of PDE3A or SLFN12: The cell line being used may not express sufficient levels of the target proteins for this compound to be effective. 3. Improper antibody/reagent storage or handling: Annexin V binding is calcium-dependent, and reagents can degrade if not stored correctly.[5] 4. Issues with the staining protocol: Incorrect buffer composition or incubation temperatures can lead to weak staining.1. Optimize treatment conditions: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. 2. Confirm target expression: Use western blotting or qPCR to verify the expression levels of PDE3A and SLFN12 in your cell line. 3. Ensure proper reagent handling: Store all antibodies and reagents according to the manufacturer's instructions. Use a calcium-containing binding buffer for Annexin V staining.[5] 4. Review and optimize the staining protocol: Ensure all steps are performed correctly and consider titrating antibodies to find the optimal concentration.
High Background or Non-Specific Staining 1. Dead cells: Dead cells can non-specifically bind antibodies and fluorescent dyes.[7] 2. This compound-induced cell debris: Increased apoptosis can lead to a higher amount of cellular debris, which can interfere with the analysis. 3. Inadequate washing steps: Insufficient washing can leave unbound antibodies or reagents in the sample. 4. Spectral overlap: The emission spectra of the chosen fluorochromes may overlap, leading to false positives.1. Use a viability dye: Include a viability dye such as Propidium Iodide (PI) or 7-AAD to exclude dead cells from the analysis.[12] 2. Gate out debris: Use forward and side scatter gating to exclude small debris particles from your analysis. 3. Increase washing steps: Add extra wash steps after antibody incubations to remove unbound reagents. 4. Perform proper compensation: Use single-stained controls for each fluorochrome to set up the compensation matrix correctly.[14]
Unusual Cell Cycle Profile 1. Cell doublets or aggregates: Clumps of cells can be misinterpreted as single cells in the G2/M phase. 2. RNase treatment failure: Incomplete digestion of RNA can lead to non-specific PI staining and broaden the G1 and G2/M peaks. 3. Incorrect staining concentration: Too high or too low a concentration of PI can lead to inaccurate DNA content measurement.1. Filter samples: Pass cells through a cell strainer before analysis to remove clumps. Use doublet discrimination gating (e.g., FSC-H vs. FSC-A). 2. Ensure RNase activity: Use a fresh, properly stored RNase solution and ensure sufficient incubation time. 3. Titrate PI concentration: Determine the optimal PI concentration for your cell type and number.
High Variability Between Replicates 1. Inconsistent this compound treatment: Variations in drug concentration or incubation time between samples. 2. Cell handling inconsistencies: Differences in centrifugation speed, temperature, or pipetting technique. 3. Instrument fluctuations: Drifts in laser power or detector sensitivity during acquisition.1. Ensure precise drug application: Use calibrated pipettes and consistent timing for drug addition and incubation. 2. Standardize cell handling procedures: Follow a consistent protocol for all samples. 3. Run instrument quality control: Use QC beads to check instrument performance before and during your experiment.

Experimental Protocols

Protocol 1: Apoptosis Detection using Annexin V and Propidium Iodide (PI)

This protocol is designed for the detection of apoptosis in cells treated with this compound.

Materials:

  • This compound

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V Binding Buffer

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight. Treat cells with various concentrations of this compound and a vehicle control for the desired time period.

  • Cell Harvesting: Gently collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer within one hour of staining.

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI)

This protocol is for analyzing the effect of this compound on the cell cycle distribution.

Materials:

  • This compound

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.

  • Cell Harvesting: Collect all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix for at least 30 minutes on ice.

  • Washing: Wash the fixed cells twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A and incubate for 30 minutes at 37°C.

  • PI Staining: Add PI staining solution to the cells and incubate for 15 minutes in the dark.

  • Analysis: Analyze the samples on a flow cytometer.

Data Presentation

Quantitative data from flow cytometry experiments should be summarized in clear and structured tables for easy comparison.

Table 1: Apoptosis Analysis of this compound Treated Cells

TreatmentConcentration (µM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control0
This compoundX
This compoundY
This compoundZ

Table 2: Cell Cycle Analysis of this compound Treated Cells

TreatmentConcentration (µM)% Sub-G1% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control0
This compoundX
This compoundY
This compoundZ

Visualizations

Signaling Pathway

G cluster_0 RDNMDP This compound PDE3A PDE3A RDNMDP->PDE3A binds Complex PDE3A-SLFN12 Complex PDE3A->Complex forms complex with SLFN12 SLFN12 SLFN12->Complex Apoptosis Apoptosis Complex->Apoptosis induces

Caption: this compound induced apoptosis signaling pathway.

Experimental Workflow

G cluster_1 Experimental Steps start Start step1 Cell Seeding & Treatment with this compound start->step1 step2 Cell Harvesting step1->step2 step3 Staining (e.g., Annexin V/PI) step2->step3 step4 Flow Cytometry Acquisition step3->step4 step5 Data Analysis step4->step5 end End step5->end

Caption: General workflow for flow cytometry analysis.

References

Validation & Comparative

A Comparative Analysis of (R)-Dnmdp and Traditional PDE3 Inhibitors: Mechanisms, Potency, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the novel phosphodiesterase 3 (PDE3) inhibitor, (R)-Dnmdp, and traditional PDE3 inhibitors such as milrinone, cilostazol, and enoximone. We delve into their distinct mechanisms of action, comparative potency, and diverse therapeutic applications, supported by experimental data. This objective comparison aims to inform research and drug development in oncology and cardiovascular diseases.

Divergent Mechanisms of Action: Beyond cAMP Regulation

Traditional PDE3 inhibitors, including milrinone, cilostazol, and enoximone, exert their therapeutic effects primarily by inhibiting the hydrolysis of cyclic adenosine monophosphate (cAMP). This leads to increased intracellular cAMP levels, which in cardiovascular tissues results in positive inotropic effects and vasodilation.[1][2]

In stark contrast, this compound, while also a PDE3 inhibitor, exhibits a unique mechanism of action that extends beyond simple cAMP modulation. Its primary therapeutic potential, particularly in oncology, lies in its ability to induce the formation of a novel protein complex between PDE3A and Schlafen 12 (SLFN12).[3][4][5][6] This this compound-induced complex formation triggers a signaling cascade that ultimately leads to apoptosis in cancer cells expressing high levels of both PDE3A and SLFN12.[4][7] This distinct "molecular glue" function sets this compound apart from other PDE3 inhibitors.[3][5][6]

Quantitative Comparison of Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected PDE3 inhibitors against various PDE isoforms. This data highlights the potency and selectivity of these compounds.

InhibitorPDE3A IC50PDE3B IC50Other PDE Isoform IC50sPrimary Therapeutic ApplicationReference(s)
This compound Inhibits at 100 nMInhibits at 100 nMWeakly inhibits PDE10Cancer[7][8]
Milrinone ~1.2 µM-PDE I: 173 µM, PDE II: 306 µM, PDE IV: 3.3 µMAcute Heart Failure[9][10]
Cilostazol 0.20 µM0.38 µM-Intermittent Claudication[11][12][13]
Enoximone 5.9 µM (PDE3)-PDE I: 2100 µM, PDE II: 2900 µM, PDE IV: 21.1 µMCongestive Heart Failure[10][14][15]
Cilostamide 27 nM50 nM-Research[16]

Note: IC50 values can vary depending on the experimental conditions. The data presented here is for comparative purposes.

Signaling Pathway Diagrams

The distinct mechanisms of action of traditional PDE3 inhibitors and this compound are visualized in the following diagrams created using the DOT language.

Traditional_PDE3_Inhibition cluster_membrane Cell Membrane Beta_Adrenergic_Receptor β-Adrenergic Receptor Adenylate_Cyclase Adenylate Cyclase Beta_Adrenergic_Receptor->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP AMP AMP cAMP->AMP Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE3 PDE3 PDE3->AMP Calcium_Channels L-type Ca2+ Channels PKA->Calcium_Channels Phosphorylates Calcium_Influx ↑ Ca2+ Influx Calcium_Channels->Calcium_Influx Inotropy_Vasodilation Positive Inotropy & Vasodilation Calcium_Influx->Inotropy_Vasodilation Traditional_Inhibitor Milrinone, Cilostazol, Enoximone Traditional_Inhibitor->PDE3 Inhibits

Caption: Signaling pathway of traditional PDE3 inhibitors.

R_Dnmdp_Mechanism cluster_cytoplasm Cytoplasm R_Dnmdp This compound PDE3A PDE3A R_Dnmdp->PDE3A Binds to PDE3A_SLFN12_Complex PDE3A-SLFN12 Complex PDE3A->PDE3A_SLFN12_Complex Forms complex with SLFN12 in presence of this compound SLFN12 SLFN12 SLFN12->PDE3A_SLFN12_Complex Apoptosis_Pathway Apoptosis Pathway PDE3A_SLFN12_Complex->Apoptosis_Pathway Activates Cell_Death Cancer Cell Death Apoptosis_Pathway->Cell_Death

Caption: Unique signaling pathway of this compound.

Experimental Protocols

In Vitro Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a common method for determining the IC50 values of PDE inhibitors.

Objective: To measure the concentration of an inhibitor required to reduce the activity of a specific PDE isoform by 50%.

Materials:

  • Recombinant human PDE isoforms (e.g., PDE3A, PDE3B)

  • [³H]-cAMP or [³H]-cGMP (radiolabeled substrate)

  • Inhibitor compounds (this compound, milrinone, etc.) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Snake venom nucleotidase

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a reaction tube, combine the assay buffer, the specific PDE isoform, and the inhibitor at various concentrations.

  • Initiate the reaction by adding the radiolabeled substrate ([³H]-cAMP for PDE3).

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Terminate the reaction by boiling the tubes.

  • Add snake venom nucleotidase to convert the resulting [³H]-5'-AMP to [³H]-adenosine.

  • Separate the unhydrolyzed [³H]-cAMP from the [³H]-adenosine using anion-exchange chromatography.

  • Add scintillation cocktail to the eluate containing [³H]-adenosine.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the data and fitting to a dose-response curve.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of compounds like this compound on cancer cell lines.

Objective: To determine the concentration of a compound that reduces the viability of a cell population by 50% (EC50).

Materials:

  • Cancer cell line (e.g., HeLa)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 96-well cell culture plates

  • This compound and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the EC50 value by plotting the cell viability data against the compound concentration and fitting to a dose-response curve.

Conclusion

The comparative analysis reveals a fundamental divergence between this compound and traditional PDE3 inhibitors. While the latter group's therapeutic value in cardiovascular medicine is well-established and directly linked to their impact on cAMP levels, this compound presents a novel paradigm in cancer therapy. Its unique ability to act as a "molecular glue" to induce the formation of the PDE3A-SLFN12 complex and trigger apoptosis highlights a previously unknown function of PDE3A and opens new avenues for targeted cancer treatment. For researchers and drug developers, this distinction is critical in guiding future investigations and the design of next-generation inhibitors with improved selectivity and novel therapeutic applications.

References

(R)-DNMDP vs. (S)-DNMDP: A Comparative Guide to Enantioselective Cytotoxicity in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enantiomers of the experimental anti-cancer compound DNMDP, (R)-DNMDP and (S)-DNMDP. DNMDP exhibits selective cytotoxicity against cancer cell lines that have high expression levels of both phosphodiesterase 3A (PDE3A) and schlafen family member 12 (SLFN12). The compound functions as a "molecular glue," inducing a cytotoxic protein-protein interaction between PDE3A and SLFN12.[1][2][3]

Data Presentation: Enantioselective Cytotoxicity

Cell LineCancer TypeRacemic DNMDP EC50 (nM)Enantiomer Activity Comparison
NCI-H1563Lung Adenocarcinoma10 - 100(R)-enantiomer is 200-500x more potent than (S)-enantiomer.[4]
NCI-H2122Lung Adenocarcinoma10 - 100(R)-enantiomer is 200-500x more potent than (S)-enantiomer.[4]
HeLaCervical Carcinoma10 - 100(R)-enantiomer is 200-500x more potent than (S)-enantiomer.[4]
A549Lung Carcinoma> 1000Insensitive to racemic DNMDP.
MCF7Breast Cancer> 1000Insensitive to racemic DNMDP.
PC3Prostate Cancer> 1000Insensitive to racemic DNMDP.

Mechanism of Action: A Novel Induced Proximity

Unlike traditional enzyme inhibitors, the cytotoxic effect of DNMDP is not primarily due to the inhibition of PDE3A's phosphodiesterase activity.[5] Instead, this compound binds to PDE3A and induces a conformational change that creates a novel binding surface for SLFN12.[1][6] This induced formation of a PDE3A-SLFN12 complex is the critical event that triggers downstream apoptotic pathways, leading to selective cancer cell death.[6][7] The (S)-enantiomer is significantly less effective at inducing this complex formation, which accounts for its dramatically lower cytotoxic potency.[4]

cluster_0 Mechanism of Action cluster_1 Cellular Outcome This compound This compound PDE3A PDE3A This compound->PDE3A Binds to Complex PDE3A-SLFN12 Complex SLFN12 SLFN12 PDE3A->SLFN12 Forms complex with Apoptosis Apoptosis Complex->Apoptosis Induces

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Opaque-walled multiwell plates (96- or 384-well)

  • Mammalian cells in culture medium

  • This compound and (S)-DNMDP stock solutions

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

Protocol:

  • Cell Plating: Seed cells in opaque-walled multiwell plates at a desired density (e.g., 1,000-10,000 cells/well) in a final volume of 100 µL for 96-well plates or 25 µL for 384-well plates.

  • Compound Treatment: After 24 hours of incubation, treat the cells with a serial dilution of this compound or (S)-DNMDP. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.

  • Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • Equilibrate the plates to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence using a plate reader. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.

A Seed cells in multiwell plate B Treat with (R)- or (S)-DNMDP A->B C Incubate for 48-72 hours B->C D Add CellTiter-Glo Reagent C->D E Measure Luminescence D->E

Caption: Experimental workflow for the CellTiter-Glo® viability assay.

Co-Immunoprecipitation (Co-IP) for PDE3A-SLFN12 Interaction

This technique is used to demonstrate the DNMDP-induced interaction between PDE3A and SLFN12 in cells.

Materials:

  • HeLa cells (or other sensitive cell line)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-PDE3A antibody

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

  • Anti-SLFN12 antibody

Protocol:

  • Cell Treatment: Treat HeLa cells with this compound (e.g., 1 µM) or vehicle control for a specified time (e.g., 8 hours).

  • Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G beads.

    • Incubate the pre-cleared lysates with an anti-PDE3A antibody overnight at 4°C with gentle rotation.

    • Add protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.

  • Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-SLFN12 antibody to detect the co-immunoprecipitated SLFN12. An anti-PDE3A antibody should be used as a positive control for the immunoprecipitation.

Caspase Activity Assay

This assay measures the activity of caspases, which are key proteases in the apoptotic pathway, to confirm that cell death is occurring via apoptosis.

Materials:

  • Cells treated with this compound or vehicle control

  • Caspase-Glo® 3/7 Assay Kit (or similar)

Protocol:

  • Cell Treatment: Treat cells with this compound at various concentrations and for different time points.

  • Assay Procedure (using a luminescent kit):

    • Follow the cell viability assay protocol for plating and treatment.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add the reagent to each well of the multiwell plate.

    • Mix gently and incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence, which is proportional to the amount of caspase-3/7 activity.

References

(R)-Dnmdp: A Comparative Analysis of Efficacy in Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of (R)-Dnmdp, a novel small molecule modulator of phosphodiesterase 3A (PDE3A), across various cancer types. Drawing on preclinical data, this document outlines the compound's mechanism of action, presents its cytotoxic performance in comparison to established anticancer agents, and provides detailed experimental protocols for key assays.

Mechanism of Action: A Novel Approach to Cancer Cell Cytotoxicity

This compound exhibits a unique mechanism of action that distinguishes it from many conventional cancer therapies. Instead of directly inhibiting a critical cellular process, this compound acts as a "molecular glue," inducing a novel protein-protein interaction. Specifically, this compound binds to PDE3A, prompting the formation of a stable complex between PDE3A and Schlafen family member 12 (SLFN12).[1][2][3][4] This induced proximity is essential for the cytotoxic effect of this compound. The formation of the PDE3A-SLFN12 complex leads to the activation of the RNase activity of SLFN12, ultimately resulting in cancer cell death.[2][5]

The efficacy of this compound is highly correlated with the expression levels of both PDE3A and SLFN12 in cancer cells.[3][6][7] Cell lines with high expression of both proteins are particularly sensitive to the compound. It is noteworthy that the enzymatic inhibitory activity of this compound against PDE3A alone is not sufficient to induce cell death, highlighting the critical role of the induced PDE3A-SLFN12 complex.[7]

Below is a diagram illustrating the signaling pathway initiated by this compound.

DNMDP_Mechanism cluster_cell Cancer Cell RDnmdp This compound PDE3A PDE3A RDnmdp->PDE3A Binds to Complex PDE3A-SLFN12 Complex RDnmdp->Complex Induces formation PDE3A->Complex SLFN12 SLFN12 SLFN12->Complex RNase Activated SLFN12 RNase Activity Complex->RNase Activates Death Cell Death RNase->Death Leads to

Figure 1: this compound Signaling Pathway.

Comparative Efficacy of this compound

The following tables summarize the in vitro efficacy of this compound and its analogs in various cancer cell lines. For comparative purposes, the efficacy of standard-of-care chemotherapeutic agents in the same cell lines is also presented, based on available data.

Table 1: Efficacy of this compound and Analogs in Various Cancer Cell Lines

CompoundCancer TypeCell LineEC50 / IC50 (nM)
This compoundCervical CancerHeLa6.9
This compoundLung AdenocarcinomaNCI-H156310 - 100
This compoundLung AdenocarcinomaNCI-H212210 - 100
This compound-A549, MCF7, PC3> 1000
BRD9500 ((R)-30)MelanomaSK-MEL-3-

EC50/IC50 values are indicative of the concentration required to achieve 50% of the maximal effect or inhibition.

Table 2: Comparative Efficacy with Standard-of-Care Agents

Cancer TypeCell LineStandard AgentIC50
Cervical CancerHeLaDoxorubicin374 nM - 5470 µM[8][9]
Lung CancerNCI-H1734Cisplatin~10 µM (sensitive) to >10 µM (resistant)
MelanomaSK-MEL-3Vemurafenib~100 nM - 500 nM

Note: The IC50 values for standard agents are sourced from various studies and are provided for indirect comparison. Direct head-to-head comparative studies for this compound against these agents are not extensively available.

An analog of this compound, referred to as BRD9500 or (R)-30, has shown promising in vivo activity in a xenograft model of melanoma (SK-MEL-3), indicating the potential for this class of compounds in a preclinical setting.[7]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and replication of findings. Below are the protocols for two fundamental assays used in the characterization of this compound.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Workflow Diagram:

Cell_Viability_Workflow A Seed cells in opaque-walled multiwell plates B Add test compounds (e.g., this compound) and incubate A->B C Equilibrate plate to room temperature B->C D Add CellTiter-Glo® Reagent C->D E Mix on orbital shaker to induce cell lysis D->E F Incubate at room temperature to stabilize signal E->F G Record luminescence F->G

Figure 2: CellTiter-Glo® Assay Workflow.

Protocol:

  • Cell Plating: Seed cells in opaque-walled 96-well or 384-well plates at a density that ensures logarithmic growth during the experiment.

  • Compound Treatment: Add serially diluted compounds to the wells. Include vehicle-only wells as a negative control. Incubate the plates for the desired duration (e.g., 48-72 hours) under standard cell culture conditions.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the lyophilized CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[10][11]

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[10][11]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[10][11]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10][11]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]

  • Data Acquisition: Record the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.

Co-Immunoprecipitation (Co-IP) for PDE3A-SLFN12 Interaction

This technique is used to demonstrate the this compound-induced interaction between PDE3A and SLFN12 in cells.

Workflow Diagram:

CoIP_Workflow A Treat cells with this compound or control B Lyse cells to release proteins A->B C Incubate lysate with anti-PDE3A antibody B->C D Add Protein A/G beads to capture antibody-protein complexes C->D E Wash beads to remove non-specific binding D->E F Elute bound proteins E->F G Analyze eluate by Western Blot for SLFN12 F->G

Figure 3: Co-Immunoprecipitation Workflow.

Protocol:

  • Cell Treatment and Lysis:

    • Culture cells to an appropriate confluency and treat with this compound or a vehicle control for the specified time.

    • Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[12][13]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., anti-PDE3A) overnight at 4°C with gentle rotation.[13]

    • Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-4 hours to capture the immune complexes.[13]

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against the "prey" protein (e.g., anti-SLFN12) to detect the co-immunoprecipitated protein.

Conclusion

This compound represents a promising class of anti-cancer compounds with a novel mechanism of action that is dependent on the co-expression of PDE3A and SLFN12. Its potent and selective cytotoxicity in specific cancer cell lines warrants further investigation. While direct comparative data with standard-of-care drugs is limited, the available preclinical evidence suggests that this compound and its analogs could offer a new therapeutic strategy for cancers harboring the specific molecular dependency on PDE3A and SLFN12. Further research, including head-to-head in vivo efficacy studies and the identification of responsive patient populations, will be critical in determining the clinical potential of this innovative approach.

References

Validating the Neomorphic Mechanism of (R)-Dnmdp: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action of (R)-6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, or (R)-Dnmdp, a novel cytotoxic agent. We focus on the validation of its unique "gain-of-function" mechanism through the use of knockout cell line models, comparing its performance with alternative phosphodiesterase 3A (PDE3A) inhibitors. This document summarizes key experimental data, details underlying protocols, and visualizes the critical pathways and workflows.

Introduction: A Novel Mechanism of Cancer Cell Cytotoxicity

This compound is a potent and selective cytotoxic agent effective against a subset of cancer cell lines.[1] Unlike traditional enzyme inhibitors, this compound's efficacy is not derived from the mere inhibition of its primary target, PDE3A. Instead, it acts as a "molecular glue," inducing a novel interaction between PDE3A and Schlafen family member 12 (SLFN12).[1][2] This induced protein complex is the primary driver of the compound's cytotoxic effect.[1][2] The validation of this neomorphic mechanism has been heavily reliant on gene knockout studies, which have been instrumental in identifying the essential molecular players.

Comparative Performance of this compound and Alternatives

The cytotoxic activity of this compound is strictly dependent on the presence of its key interacting partners. This is in stark contrast to other PDE3A inhibitors, such as trequinsin, which inhibit the phosphodiesterase activity of PDE3A but do not induce the formation of the PDE3A-SLFN12 complex and are not cytotoxic.[2][3] In fact, non-cytotoxic PDE3 inhibitors can rescue cancer cells from this compound-induced death, likely through competitive binding to PDE3A.[2]

Analogs of this compound, such as BRD9500, have been developed to improve pharmacokinetic properties while retaining the same mechanism of action.[2] These analogs also demonstrate potent, SLFN12-dependent cytotoxicity.

Table 1: Comparative Cytotoxicity of this compound and Analogs in HeLa Cells
CompoundPDE3A IC50 (nM)PDE3B IC50 (nM)HeLa EC50 (nM)Notes
This compound251006.9Potent cytotoxicity linked to PDE3A/SLFN12 complex formation.
(R)-30 (BRD9500)10271.6An analog with improved potency.[2]
Compound 912026013A morpholine analog of (R)-des-nitro DNMDP.
Compound 318144.5A halogenated analog.[2]
Trequinsin0.25->10,000Potent PDE3A inhibitor, but not cytotoxic.[2][3]
Compound 22416>1000A potent PDE3 inhibitor with no cellular activity, highlighting the neomorphic mechanism.[2]
Table 2: Effect of Gene Knockout on this compound Sensitivity
Gene KnockoutCell Line(s)Effect on this compound SensitivityKey Finding
PDE3AHeLa, A2058AbrogatedConfirms PDE3A as the direct target for the neomorphic activity.[1][3]
SLFN12HeLaAbrogatedDemonstrates SLFN12 is an essential partner in the cytotoxic complex.[1]
AIPHeLa, A2058AbrogatedReveals AIP as a critical co-chaperone required for the formation of the PDE3A-SLFN12 complex.[1]

Signaling Pathway and Experimental Workflows

Signaling Pathway of this compound-Induced Cytotoxicity

The binding of this compound to PDE3A initiates a conformational change that promotes its association with SLFN12. This ternary complex formation is facilitated by the co-chaperone AIP. The formation of the PDE3A-SLFN12 complex leads to the activation of SLFN12's latent RNase activity, resulting in tRNA cleavage, inhibition of protein synthesis, and ultimately, apoptosis.

DNMDP_Pathway cluster_cell Cancer Cell RDnmdp This compound PDE3A PDE3A RDnmdp->PDE3A binds Complex PDE3A-SLFN12-DNMDP Ternary Complex PDE3A->Complex SLFN12 SLFN12 (Inactive RNase) SLFN12->Complex AIP AIP AIP->Complex facilitates formation Active_SLFN12 Activated SLFN12 (Active RNase) Complex->Active_SLFN12 activates Apoptosis Apoptosis Active_SLFN12->Apoptosis induces

Caption: this compound signaling pathway leading to apoptosis.

Experimental Workflow: Validation via CRISPR-Cas9 Knockout

To validate the key components of the this compound signaling pathway, a common workflow involves the use of CRISPR-Cas9 to generate specific gene knockouts in a sensitive cancer cell line. The resulting knockout cell lines are then compared to the wild-type parental line for their response to this compound.

Knockout_Workflow start Start: this compound Sensitive Cell Line crispr CRISPR-Cas9 Targeting (e.g., PDE3A, SLFN12, AIP) start->crispr selection Single Cell Cloning & Expansion crispr->selection validation Validation of Knockout (Sequencing, Western Blot) selection->validation treatment Treat WT and KO cells with this compound validation->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability coip Co-Immunoprecipitation treatment->coip analysis Data Analysis and Comparison viability->analysis coip->analysis

Caption: Workflow for validating this compound's mechanism using knockout models.

Experimental Protocols

Generation of Knockout Cell Lines using CRISPR-Cas9
  • gRNA Design and Cloning: Design and clone single guide RNAs (sgRNAs) targeting the gene of interest (e.g., PDE3A, SLFN12, AIP) into a Cas9-expressing lentiviral vector.

  • Lentivirus Production and Transduction: Produce lentiviral particles and transduce the target cancer cell line (e.g., HeLa, A2058).

  • Selection and Single-Cell Cloning: Select for transduced cells (e.g., with puromycin) and isolate single cells into 96-well plates to generate clonal populations.

  • Validation of Knockout: Expand clonal populations and validate the gene knockout at the genomic level by Sanger sequencing and at the protein level by Western blot analysis.

Cell Viability Assay (CellTiter-Glo®)
  • Cell Seeding: Seed wild-type and knockout cells in 384-well opaque plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound or control compounds (e.g., trequinsin, DMSO) for 72 hours.

  • Reagent Addition: Equilibrate the plates to room temperature and add CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

Co-Immunoprecipitation (Co-IP) for PDE3A-SLFN12 Complex Detection
  • Cell Treatment and Lysis: Treat wild-type or knockout cells (which may be transfected with tagged proteins like V5-SLFN12) with this compound or DMSO for a specified time (e.g., 8 hours). Lyse the cells in a suitable IP lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an anti-PDE3A antibody overnight at 4°C. Add Protein A/G magnetic beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blot Analysis: Elute the bound proteins from the beads and analyze by SDS-PAGE and Western blotting using antibodies against PDE3A and the protein of interest (e.g., anti-V5 for V5-SLFN12).

Conclusion

The validation of this compound's mechanism of action is a prime example of the power of knockout models in modern drug development. These studies have conclusively shown that this compound's cytotoxic effect is not due to simple enzyme inhibition but rather to a novel, induced protein-protein interaction. The absolute requirement of PDE3A, SLFN12, and AIP for its activity, as demonstrated by the abrogation of cytotoxicity in their respective knockout models, provides a clear and validated understanding of its molecular mechanism. This knowledge is critical for the ongoing development of this compound and its analogs as potential cancer therapeutics and for the identification of patient populations most likely to respond.

References

Cross-Validation of (R)-Dnmdp's Effects with RNAi Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of the small molecule (R)-Dnmdp and the corresponding phenotypes observed with RNA interference (RNAi) targeting its key mediators, PDE3A and SLFN12. By understanding the similarities and differences, researchers can gain deeper insights into the compound's mechanism of action and validate its on-target effects.

Mechanism of Action: this compound

This compound is a potent inhibitor of phosphodiesterase 3A (PDE3A) that exhibits selective cytotoxicity against cancer cells expressing high levels of both PDE3A and Schlafen family member 12 (SLFN12). Unlike conventional PDE3A inhibitors, this compound's anticancer activity is not primarily due to the inhibition of phosphodiesterase activity. Instead, it acts as a "molecular glue," inducing a neomorphic protein-protein interaction between PDE3A and SLFN12.[1][2][3][4] This induced complex formation leads to the activation of SLFN12's latent endoribonuclease (RNase) activity.[4][5] The activated SLFN12 then cleaves specific tRNAs, leading to ribosome stalling, inhibition of protein translation, and ultimately, apoptosis in susceptible cancer cells.[6]

Data Presentation: this compound Effects vs. RNAi-Mediated Knockdown

Table 1: Comparative Effects of this compound and RNAi on Cancer Cell Viability

Treatment/InterventionTarget(s)Expected Effect on Cell Viability in Sensitive Cancer Lines (e.g., HeLa)Supporting Rationale
This compound Induces PDE3A-SLFN12 complexDecreaseInduces apoptosis through SLFN12 RNase activation.[4][5]
siRNA targeting PDE3A PDE3ANo significant change or slight decreaseKnockdown of PDE3A abrogates the cytotoxic effect of this compound-like compounds, suggesting PDE3A itself is not essential for viability but is required for the drug's action.
siRNA targeting SLFN12 SLFN12No significant change or slight decreaseDepletion of SLFN12 leads to resistance to this compound, indicating its essential role in mediating the drug's cytotoxicity.
This compound + PDE3A siRNA PDE3ARescue from this compound-induced cell deathRemoval of the drug's binding partner prevents the formation of the cytotoxic complex.
This compound + SLFN12 siRNA SLFN12Rescue from this compound-induced cell deathRemoval of the effector protein prevents the downstream apoptotic cascade.

Table 2: Comparative Effects of this compound and SLFN12 Overexpression on Apoptosis

Treatment/InterventionTarget/EffectExpected Effect on Apoptosis in Sensitive Cancer Lines (e.g., HeLa)Supporting Rationale
This compound Activates endogenous SLFN12 RNaseIncreaseThe PDE3A-SLFN12 complex formation is the trigger for apoptosis.[6]
SLFN12 Overexpression Increased SLFN12 protein levelsIncreaseOverexpression of SLFN12 can sensitize cancer cells to other apoptotic stimuli and may induce apoptosis on its own, mimicking the downstream effect of this compound.[7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for a 96-well plate format and is suitable for assessing the cytotoxic effects of this compound and the impact of RNAi.

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment:

    • This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the medium in the wells with 100 µL of the diluted compound or vehicle control (e.g., DMSO).

    • RNAi Knockdown: Perform siRNA transfection as described in the protocol below. After the desired incubation period for knockdown (typically 48-72 hours), proceed with the viability assay.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control cells.

siRNA Transfection Protocol

This protocol is a general guideline for transfecting HeLa cells with siRNA targeting PDE3A or SLFN12. Optimization may be required.

  • Cell Seeding: The day before transfection, seed HeLa cells in a 24-well plate with 500 µL of antibiotic-free complete growth medium, so they are 50-70% confluent at the time of transfection.

  • siRNA-Lipid Complex Preparation (per well):

    • In a sterile tube, dilute 20 pmol of siRNA (e.g., targeting PDE3A, SLFN12, or a non-targeting control) into 50 µL of serum-free medium (e.g., Opti-MEM™).

    • In a separate sterile tube, dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in 50 µL of serum-free medium according to the manufacturer's instructions.

    • Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow for complex formation.

  • Transfection: Add the 100 µL of siRNA-lipid complex dropwise to the cells in the 24-well plate. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Validation of Knockdown: After incubation, harvest the cells to assess knockdown efficiency by qRT-PCR or Western blotting.

  • Phenotypic Assay: Following confirmation of knockdown, proceed with cell viability or apoptosis assays.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol allows for the quantification of apoptotic and necrotic cells by flow cytometry.

  • Cell Preparation: Seed and treat HeLa cells with this compound or perform siRNA knockdown as described above in 6-well plates.

  • Cell Harvesting: After the treatment period, collect both the floating and adherent cells. For adherent cells, use a gentle cell dissociation reagent.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex and incubate at room temperature in the dark for 15 minutes.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualizations

G cluster_0 Cellular Environment cluster_1 Intracellular Signaling Cascade RDnmdp This compound PDE3A PDE3A RDnmdp->PDE3A Binds to Complex PDE3A-SLFN12- this compound Complex RDnmdp->Complex PDE3A->Complex SLFN12 SLFN12 (Inactive) SLFN12->Complex Active_SLFN12 SLFN12 (Active RNase) Complex->Active_SLFN12 Induces Conformational Change Cleaved_tRNA Cleaved tRNA Active_SLFN12->Cleaved_tRNA Cleaves tRNA tRNA tRNA->Active_SLFN12 Ribosome Ribosome Stalling Cleaved_tRNA->Ribosome Translation_Inhibition Protein Translation Inhibition Ribosome->Translation_Inhibition Apoptosis Apoptosis Translation_Inhibition->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

G cluster_0 Experimental Arms cluster_1 Assays cluster_2 Expected Outcomes RDnmdp This compound Treatment Viability Cell Viability Assay (e.g., MTT) RDnmdp->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) RDnmdp->Apoptosis PDE3A_siRNA PDE3A siRNA PDE3A_siRNA->Viability PDE3A_siRNA->Apoptosis SLFN12_siRNA SLFN12 siRNA SLFN12_siRNA->Viability SLFN12_siRNA->Apoptosis Control Vehicle/Control siRNA Control->Viability Control->Apoptosis RDnmdp_outcome Decreased Viability Increased Apoptosis Viability->RDnmdp_outcome PDE3A_outcome No Significant Change Viability->PDE3A_outcome SLFN12_outcome No Significant Change Viability->SLFN12_outcome Control_outcome Baseline Viability/Apoptosis Viability->Control_outcome Apoptosis->RDnmdp_outcome Apoptosis->PDE3A_outcome Apoptosis->SLFN12_outcome Apoptosis->Control_outcome

Caption: Experimental workflow for cross-validating this compound effects with RNAi.

References

A Comparative Analysis of (R)-Dnmdp and Standard Chemotherapy Agents for Cancer Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparative guide for researchers, scientists, and drug development professionals. This document provides an objective comparison of the novel therapeutic agent (R)-Dnmdp with standard chemotherapy drugs, focusing on their mechanisms of action, efficacy, and the experimental protocols used for their evaluation.

Introduction

The landscape of cancer therapy is continually evolving, with novel targeted agents offering promising alternatives to conventional chemotherapy. This compound has emerged as a potent and selective cytotoxic agent with a unique mechanism of action. This guide presents a comparative study of this compound against standard chemotherapy agents such as doxorubicin and cisplatin, providing a comprehensive overview for the scientific community.

Mechanism of Action

This compound exerts its cytotoxic effects through a novel mechanism involving the induction of a protein-protein interaction. It acts as a molecular glue, fostering a complex between phosphodiesterase 3A (PDE3A) and Schlafen 12 (SLFN12).[1][2][3] This induced interaction is essential for its cancer cell-killing activity.[2] The formation of the PDE3A-SLFN12 complex ultimately leads to the induction of apoptosis.[4][5] The sensitivity of cancer cell lines to this compound has been correlated with the expression levels of PDE3A.[2]

Standard Chemotherapy Agents , such as doxorubicin and cisplatin, primarily function by inducing DNA damage and interfering with the cell cycle.[6][7]

  • Doxorubicin , an anthracycline antibiotic, intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks. This damage triggers apoptotic pathways.[8][9][10][11]

  • Cisplatin , a platinum-based compound, forms adducts with DNA, creating intra- and inter-strand crosslinks.[6][12] This distortion of the DNA structure activates the DNA damage response (DDR) pathways, which can lead to cell cycle arrest and apoptosis if the damage is irreparable.[6][12][13][14]

Comparative Efficacy: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for comparing the in vitro potency of anticancer agents. The following tables summarize available IC50 data for this compound, doxorubicin, and cisplatin across various cancer cell lines. It is important to note that direct comparisons are most informative when conducted within the same study under identical experimental conditions.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
NCI-H1563Lung Adenocarcinoma0.01 - 0.1[1]
NCI-H2122Lung Adenocarcinoma0.01 - 0.1[1]
HeLaCervical Carcinoma0.01 - 0.1[1]
A549Lung Carcinoma> 1[1]
MCF7Breast Carcinoma> 1[1]
PC3Prostate Carcinoma> 1[1]

Table 2: IC50 Values of Doxorubicin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
HepG2Hepatocellular Carcinoma12.2[15][16]
Huh7Hepatocellular Carcinoma> 20[15][16]
UMUC-3Bladder Cancer5.1[15][16]
VMCUB-1Bladder Cancer> 20[15][16]
TCCSUPBladder Cancer12.6[15][16]
BFTC-905Bladder Cancer2.3[15][16]
A549Lung Cancer> 20[15][16]
HeLaCervical Carcinoma2.9[15][16]
MCF-7Breast Cancer2.5[15][16]
M21Skin Melanoma2.8[15][16]

Table 3: IC50 Values of Cisplatin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
HeLaCervical CancerVaries widely (e.g., 2-40)[17][18]
MCF-7Breast CancerVaries widely[17]
HepG2Liver CancerVaries widely[17]
A549Lung Cancer~26[19]
T24Bladder CancerVaries[20]

Note: IC50 values for cisplatin show significant variability across studies, highlighting the importance of standardized experimental protocols.[17][18]

Signaling Pathways

The distinct mechanisms of action of this compound and standard chemotherapies are reflected in the signaling pathways they activate to induce cell death.

R_Dnmdp_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm This compound This compound PDE3A PDE3A This compound->PDE3A Binds PDE3A-SLFN12 Complex PDE3A-SLFN12 Complex PDE3A->PDE3A-SLFN12 Complex SLFN12 SLFN12 SLFN12->PDE3A-SLFN12 Complex Apoptosis Apoptosis PDE3A-SLFN12 Complex->Apoptosis Induces

Figure 1. this compound induced apoptotic signaling pathway.

Chemo_Pathway cluster_0 Extracellular cluster_1 Cellular Compartments Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalates Cisplatin Cisplatin Cisplatin->DNA Forms Adducts DNA Damage DNA Damage DNA->DNA Damage DDR DNA Damage Response (DDR) DNA Damage->DDR Cell Cycle Arrest Cell Cycle Arrest DDR->Cell Cycle Arrest Apoptosis Apoptosis DDR->Apoptosis

Figure 2. Standard chemotherapy induced apoptotic pathway.

Experimental Protocols

Accurate and reproducible data are paramount in the comparative evaluation of anticancer agents. Below are standardized protocols for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Treat cells with a serial dilution of the test compound (this compound, doxorubicin, or cisplatin) and a vehicle control. Incubate for 48-72 hours.[21]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[22]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[22]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the drug concentration that inhibits cell growth by 50% compared to the vehicle control.[22]

Western Blot Analysis for Apoptosis Markers

This technique is used to detect key proteins involved in the apoptotic cascade.

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against apoptotic markers (e.g., cleaved Caspase-3, PARP, Bcl-2 family proteins) followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using a chemiluminescence detection system.

In Vivo Xenograft Tumor Model

This model evaluates the anti-tumor efficacy of compounds in a living organism.

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[23][24][25]

  • Tumor Growth: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).[25]

  • Drug Administration: Administer the test compounds (this compound, doxorubicin, or cisplatin) and a vehicle control to respective groups of mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).[23]

  • Tumor Measurement: Measure tumor volume and mouse body weight regularly throughout the study.[23]

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Logical Workflow for Drug Comparison

The following diagram illustrates a logical workflow for the comparative evaluation of a novel therapeutic agent like this compound against standard chemotherapy.

workflow Start Start: Novel Compound (this compound) InVitro In Vitro Studies Start->InVitro StandardChemo Standard Chemotherapy (Doxorubicin, Cisplatin) StandardChemo->InVitro IC50 IC50 Determination (MTT Assay) InVitro->IC50 Mechanism Mechanism of Action (Western Blot) InVitro->Mechanism Comparison Comparative Analysis IC50->Comparison Mechanism->Comparison InVivo In Vivo Studies Xenograft Xenograft Models InVivo->Xenograft Efficacy Efficacy (Tumor Growth Inhibition) Xenograft->Efficacy Toxicity Toxicity (Body Weight, Histology) Xenograft->Toxicity Comparison->InVivo Conclusion Conclusion: Superior Efficacy/Safety? Efficacy->Conclusion Toxicity->Conclusion

Figure 3. Experimental workflow for comparative drug analysis.

Conclusion

This compound represents a promising new class of anti-cancer agents with a distinct mechanism of action compared to traditional chemotherapy drugs like doxorubicin and cisplatin. While the available data suggests potent and selective activity in certain cancer cell lines, further direct comparative studies are warranted to fully elucidate its therapeutic potential. The experimental protocols and workflows detailed in this guide provide a framework for conducting such rigorous evaluations, which are essential for advancing novel cancer therapies from the laboratory to the clinic.

References

(R)-Dnmdp: A Preclinical Comparative Guide to a Novel Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic potential of (R)-Dnmdp, a novel anti-cancer agent, with other relevant compounds in preclinical models. This compound is the more active enantiomer of a potent and selective phosphodiesterase 3A (PDE3A) inhibitor that induces cancer cell death through a unique mechanism of action. Unlike traditional PDE3 inhibitors, this compound and its analogs act as "molecular glues," promoting the formation of a cytotoxic complex between PDE3A and Schlafen family member 12 (SLFN12).[1][2] This targeted approach has shown significant promise in preclinical studies, particularly in cancers with high expression of both PDE3A and SLFN12.

Executive Summary

This compound and its analogs, such as BRD9500 and BAY 2666605, have demonstrated potent and selective cytotoxicity against a range of cancer cell lines in vitro and significant tumor growth inhibition in in vivo xenograft models. The therapeutic efficacy of these compounds is directly linked to their ability to induce the formation of the PDE3A-SLFN12 complex, leading to apoptosis in cancer cells. In contrast, traditional PDE3A inhibitors like Trequinsin do not exhibit this cytotoxic effect, highlighting the novel mechanism of action of this compound and its derivatives. This guide presents a detailed analysis of the available preclinical data, experimental protocols, and the underlying signaling pathways to validate the therapeutic potential of this compound.

Data Presentation

In Vitro Cytotoxicity

The following table summarizes the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values of this compound and its comparators in various cancer cell lines. Lower values indicate higher potency.

CompoundCell LineCancer TypeEC50/IC50 (nM)Reference
This compound NCI-H1734Lung Adenocarcinoma10 - 100[1]
NCI-H1563Lung Adenocarcinoma10 - 100[3]
NCI-H2122Lung Adenocarcinoma10 - 100[3]
HeLaCervical Carcinoma10 - 100[1][3]
BRD9500 SK-MEL-3Melanoma1[4]
HeLaCervical Carcinoma1.6[4]
BAY 2666605 Most Sensitive Cell LinesVarious1 (IC50)[2][5]
--7 (EC50 for complex induction)[2][5]
Anagrelide GIST cell linesGastrointestinal Stromal TumorNot specified[1]
Trequinsin HeLaCervical CarcinomaNo cytotoxic effect[2]
In Vivo Efficacy

The table below outlines the in vivo anti-tumor activity of this compound analogs in preclinical xenograft models.

CompoundAnimal ModelCancer TypeDosing RegimenOutcomeReference
BRD9500 Nude mice with SK-MEL-3 xenograftsMelanoma10, 20 mg/kg (twice daily, oral) or 50 mg/kg (once daily, oral)Strongest anti-tumor activity at 50 mg/kg; well-tolerated.[4]
BAY 2666605 Patient-Derived Xenografts (PDX)Melanoma, Sarcoma, Ovarian Cancer10 mg/kg (twice daily, oral)Tumor regression observed in biomarker-positive models.[2][5]
Anagrelide Xenografted mouse modelGastrointestinal Stromal Tumor5 mg/kg (twice daily)Inhibition of tumor growth.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of this compound and its analogs on cancer cell lines.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 1,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound, BRD9500, etc.) in culture medium. Add the diluted compounds to the cells in triplicate and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the EC50/IC50 values by fitting the data to a dose-response curve using appropriate software.[6][7][8]

Co-Immunoprecipitation (Co-IP) for PDE3A-SLFN12 Complex

This protocol describes the detection of the this compound-induced interaction between PDE3A and SLFN12.

  • Cell Lysis: Culture cells (e.g., HeLa) to 80-90% confluency and treat with the test compound (e.g., 10 µM this compound or analog) or vehicle for 8 hours.[2] Wash cells with cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an anti-PDE3A antibody overnight at 4°C with gentle rotation.

  • Bead Capture: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and wash them three to four times with lysis buffer to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against PDE3A and SLFN12 (or a tag if SLFN12 is ectopically expressed).[2] Detect the protein bands using a suitable secondary antibody and chemiluminescence.

In Vivo Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound and its analogs in mice.

  • Cell Preparation: Harvest cancer cells (e.g., SK-MEL-3) from culture, wash with PBS, and resuspend in a mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compounds orally or via another appropriate route at the specified doses and schedule. The vehicle used for dissolution should be administered to the control group.

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Mandatory Visualization

Signaling Pathway of this compound-induced Cytotoxicity

G cluster_cell Cancer Cell RDnmdp This compound PDE3A PDE3A RDnmdp->PDE3A Binds to Complex PDE3A-SLFN12 Complex RDnmdp->Complex Promotes formation PDE3A->Complex Forms complex with SLFN12 SLFN12 SLFN12 SLFN12->Complex Apoptosis Apoptosis Complex->Apoptosis Induces

Caption: this compound induces apoptosis by promoting PDE3A-SLFN12 complex formation.

Experimental Workflow for In Vivo Efficacy Study

G cluster_workflow In Vivo Efficacy Workflow start Cancer Cell Culture implant Subcutaneous Implantation in Immunocompromised Mice start->implant growth Tumor Growth Monitoring implant->growth randomize Randomization of Mice growth->randomize treat Treatment with this compound or Vehicle Control randomize->treat measure Tumor Volume & Body Weight Measurement treat->measure end Endpoint: Tumor Excision & Analysis measure->end

Caption: Workflow for assessing in vivo anti-tumor efficacy of this compound.

Logical Relationship of Compound Activitydot

G

References

A Comparative Analysis of (R)-DNMDP Analogs: Potency and Selectivity in Targeting the PDE3A-SLFN12 Complex for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for potent and selective anticancer agents is a continuous endeavor. A promising therapeutic strategy has emerged from the modulation of the phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12) protein complex. The small molecule (R)-DNMDP has been identified as a potent inducer of this interaction, leading to cancer cell death. This guide provides a comparative analysis of various this compound analogs, summarizing their potency and selectivity based on available experimental data.

This analysis focuses on the structure-activity relationship (SAR) of this compound analogs, highlighting how chemical modifications to the core scaffold influence their biological activity. The primary metrics for comparison are the half-maximal inhibitory concentration (IC50) for PDE3A and PDE3B, and the half-maximal effective concentration (EC50) for cell viability in cancer cell lines.

Quantitative Comparison of this compound Analogs

The following table summarizes the in vitro potency of key this compound analogs against PDE3A and PDE3B, alongside their cytotoxic effects on HeLa and SK-MEL-3 cancer cell lines.

CompoundR GroupPDE3A IC50 (nM)PDE3B IC50 (nM)HeLa EC50 (nM)SK-MEL-3 EC50 (nM)
This compound NO2--6.9[1]-
BRD9500 F10[2][3]27[2][3]1.6[3]1[3]
Analog 7 H----
Analog 9 Morpholine----
Analog 10 Cl----
Analog 15 N-methyl-piperazine----
Analog 20 -----
Analog 24 -----

Note: A hyphen (-) indicates that the data was not available in the reviewed sources.

Structure-Activity Relationship Insights

The development of this compound analogs has been guided by the need to improve pharmacokinetic properties and enhance therapeutic potential. Key SAR findings include:

  • Halogenation: The addition of a fluorine atom to the phenyl ring, as seen in BRD9500, has been shown to increase potency.[4]

  • Replacement of the Diethylamino Group: Substituting the diethylamino group with other heterocycles has yielded both active and inactive compounds. For instance, replacement with a morpholine ring (analog 9) maintained activity, while an N-methyl-piperazine analog (15) showed significantly less activity.[4]

  • (R)-Enantiomer Superiority: The (R)-enantiomers of DNMDP analogs consistently demonstrate greater potency compared to their (S)-counterparts.[4]

It is crucial to note that while potent PDE3 inhibition is a characteristic of these compounds, it is the induction of the PDE3A-SLFN12 protein-protein interaction, a "neomorphic" activity, that is responsible for the cytotoxic effect in cancer cells expressing both proteins.[5][6]

Experimental Methodologies

The data presented in this guide are derived from specific experimental protocols designed to assess the potency and selectivity of this compound analogs.

PDE3A Enzymatic Inhibition Assay

This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of PDE3A. While specific parameters may vary between studies, a general protocol involves:

  • Enzyme and Substrate Preparation: Recombinant human PDE3A is used as the enzyme source. A fluorescently labeled cyclic nucleotide (e.g., cAMP) serves as the substrate.

  • Compound Incubation: The test compound is pre-incubated with the enzyme in a suitable buffer (e.g., Tris-HCl).

  • Reaction Initiation and Termination: The reaction is initiated by the addition of the substrate and allowed to proceed for a defined period at a controlled temperature. The reaction is then terminated.

  • Detection: The amount of hydrolyzed substrate is quantified using a suitable detection method, such as fluorescence polarization. The IC50 value is then calculated from the dose-response curve.

Cell Viability (Cytotoxicity) Assay

This cell-based assay determines the concentration of a compound required to reduce the viability of a cancer cell population by 50%. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly employed method:

  • Cell Seeding: Cancer cells (e.g., HeLa, SK-MEL-3) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilization solution.

  • Absorbance Measurement: The absorbance of the colored solution, which is proportional to the number of viable cells, is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • EC50 Calculation: The EC50 value is determined from the resulting dose-response curve.

Co-Immunoprecipitation (Co-IP) for PDE3A-SLFN12 Interaction

This technique is used to verify that the cytotoxic effect of the this compound analogs is mediated by the formation of the PDE3A-SLFN12 complex.

  • Cell Lysis: Cells treated with the test compound are lysed to release cellular proteins while maintaining protein-protein interactions.

  • Immunoprecipitation: An antibody specific to one of the proteins of interest (e.g., PDE3A) is added to the cell lysate to capture the protein and its binding partners.

  • Complex Capture: Protein A/G beads are used to pull down the antibody-protein complex.

  • Washing: The beads are washed to remove non-specifically bound proteins.

  • Elution and Western Blotting: The bound proteins are eluted from the beads and then separated by SDS-PAGE. The presence of the other protein in the complex (e.g., SLFN12) is detected by Western blotting using a specific antibody.

Visualizing the Mechanism and Workflow

To better understand the underlying biological processes and experimental procedures, the following diagrams are provided.

Signaling Pathway of this compound Analogs RDNMDPA This compound Analog PDE3A PDE3A RDNMDPA->PDE3A Binds to Complex PDE3A-SLFN12 Complex PDE3A->Complex Forms complex with SLFN12 SLFN12 SLFN12 SLFN12->Complex CellDeath Cancer Cell Death Complex->CellDeath Induces

Figure 1. Signaling pathway of this compound analogs.

Experimental Workflow for Analog Evaluation cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay cluster_mechanistic Mechanistic Study PDE3AAssay PDE3A Enzymatic Assay IC50 Determine IC50 PDE3AAssay->IC50 CellViability Cell Viability Assay (MTT) EC50 Determine EC50 CellViability->EC50 CoIP Co-Immunoprecipitation ComplexFormation Confirm PDE3A-SLFN12 Complex CoIP->ComplexFormation Analogs This compound Analogs Analogs->PDE3AAssay Analogs->CellViability Analogs->CoIP

Figure 2. Experimental workflow for analog evaluation.

References

Confirming the Interaction of (R)-Dnmdp with PDE3A: A Comparative Guide to Biophysical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Dnmdp is a novel phosphodiesterase 3A (PDE3A) inhibitor with a unique mechanism of action that induces cancer cell death. Its therapeutic potential hinges on its direct interaction with PDE3A, which subsequently promotes the formation of a cytotoxic complex with Schlafen 12 (SLFN12). This guide provides a comparative overview of the biophysical assays used to confirm and characterize the binding of this compound to PDE3A, supported by experimental data and detailed protocols.

Executive Summary

A comprehensive evaluation using multiple biophysical techniques confirms the direct binding of this compound to the catalytic domain of PDE3A. This interaction is characterized by a measurable stabilization of the PDE3A protein and is a prerequisite for the subsequent recruitment of SLFN12, leading to cancer cell cytotoxicity. This guide presents data from Thermal Shift Assays (TSA) and Biolayer Interferometry (BLI), alongside enzyme inhibition data, to provide a quantitative understanding of this critical molecular interaction. In contrast, the non-cytotoxic PDE3A inhibitor, trequinsin, while also binding to PDE3A, does not induce the formation of the cytotoxic PDE3A-SLFN12 complex, highlighting the unique mechanism of this compound.

Data Presentation: Quantifying the Interaction

The following table summarizes the key quantitative data from various biophysical and biochemical assays that characterize the interaction of this compound and the comparative inhibitor trequinsin with PDE3A.

Assay TypeLigandParameterValueSource
Thermal Shift Assay (TSA) This compoundΔTm (°C)+3[1]
Enzyme Inhibition Assay This compoundIC50 (nM) vs. PDE3A25[2]
Enzyme Inhibition Assay TrequinsinIC50 (nM) vs. PDE3A1.3[3]
Biolayer Interferometry (BLI) DNMDPKd (nM) for PDE3ACAT-SLFN12 complex formation65[1]
Biolayer Interferometry (BLI) Vehicle (DMSO)Kd (nM) for PDE3ACAT-SLFN12 complex formation320[1]

Note: The BLI data reflects the affinity of SLFN12 to the PDE3ACAT-DNMDP complex, demonstrating the stabilizing effect of DNMDP on this interaction.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of similar studies.

Thermal Shift Assay (TSA)

Objective: To determine the thermal stabilization of PDE3A upon binding of this compound.

Principle: TSA, also known as Differential Scanning Fluorimetry (DSF), measures changes in the thermal denaturation temperature (Tm) of a protein in the presence of a ligand. Ligand binding typically stabilizes the protein structure, leading to an increase in its Tm.

Protocol:

  • Protein Preparation: The catalytic domain of human PDE3A (PDE3ACAT, residues 640-1141) is expressed and purified.

  • Reaction Mixture: Prepare a reaction mixture containing 10 µM of purified PDE3ACAT in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Ligand Addition: Add this compound to the reaction mixture at a final concentration of 100 µM. A control sample with DMSO (vehicle) is also prepared.

  • Dye Addition: Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange) to the reaction mixtures.

  • Thermal Denaturation: Subject the samples to a temperature gradient (e.g., 25 °C to 95 °C with a ramp rate of 1 °C/min) in a real-time PCR instrument.

  • Data Acquisition: Monitor the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve.

  • Data Analysis: The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control (protein + DMSO) from the Tm of the sample (protein + ligand). A positive ΔTm indicates ligand-induced stabilization.

Biolayer Interferometry (BLI)

Objective: To quantify the effect of this compound on the interaction between PDE3A and SLFN12.

Principle: BLI is a label-free optical biosensing technique that measures changes in the interference pattern of white light reflected from the surface of a biosensor tip. These changes are proportional to the thickness of the molecular layer on the sensor surface, allowing for real-time monitoring of biomolecular interactions.

Protocol:

  • Protein Immobilization: Immobilize biotinylated PDE3ACAT onto streptavidin-coated biosensor tips.

  • Baseline: Equilibrate the biosensor tips in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 500 mM NaCl, 0.05% Tween-20) to establish a stable baseline. The high salt concentration is used to minimize non-specific binding of SLFN12.

  • Association: Transfer the biosensor tips to wells containing a solution of SLFN12 (e.g., 100 nM) in the presence of either this compound (e.g., 10 µM) or DMSO (vehicle). Monitor the association in real-time.

  • Dissociation: Transfer the biosensor tips back to buffer-only wells to monitor the dissociation of the complex.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd). A lower Kd value in the presence of this compound indicates a higher affinity and stabilization of the PDE3A-SLFN12 complex.

Visualizing the Molecular Interactions and Workflows

To better illustrate the underlying biological processes and experimental setups, the following diagrams have been generated using the Graphviz DOT language.

PDE3A_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G Protein GPCR->G_Protein AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts Extracellular_Signal Extracellular Signal Extracellular_Signal->GPCR G_Protein->AC ATP ATP PDE3A PDE3A cAMP->PDE3A Hydrolyzed by PKA PKA cAMP->PKA Activates AMP AMP PDE3A->AMP Downstream_Effects Downstream Cellular Effects PKA->Downstream_Effects

Caption: Simplified signaling pathway of PDE3A in regulating cAMP levels.

Dnmdp_Mechanism_of_Action R_Dnmdp This compound PDE3A PDE3A R_Dnmdp->PDE3A Binds to Ternary_Complex PDE3A-(R)-Dnmdp-SLFN12 Ternary Complex PDE3A->Ternary_Complex SLFN12 SLFN12 SLFN12->Ternary_Complex Recruited to Cell_Death Cancer Cell Death Ternary_Complex->Cell_Death Induces

Caption: Mechanism of action of this compound-induced cancer cell death.

TSA_Workflow cluster_setup Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Protein Purified PDE3A Mix Mix Components Protein->Mix Ligand This compound / DMSO Ligand->Mix Dye Fluorescent Dye Dye->Mix Heat Apply Temperature Gradient Mix->Heat Fluorescence Measure Fluorescence Heat->Fluorescence Melting_Curve Generate Melting Curve Fluorescence->Melting_Curve Tm Determine Tm Melting_Curve->Tm Delta_Tm Calculate ΔTm Tm->Delta_Tm

Caption: Experimental workflow for the Thermal Shift Assay (TSA).

BLI_Workflow start Start immobilization Immobilize Biotinylated PDE3A on Sensor start->immobilization baseline Establish Baseline in Buffer immobilization->baseline association Associate with SLFN12 +/- this compound baseline->association dissociation Dissociate in Buffer association->dissociation analysis Data Analysis (ka, kd, Kd) dissociation->analysis end End analysis->end

Caption: Experimental workflow for Biolayer Interferometry (BLI).

References

Safety Operating Guide

Essential Guide to the Safe Disposal of (R)-DNMDP

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive, step-by-step guidance on the proper disposal procedures for (R)-DNMDP, a potent and selective phosphodiesterase 3A (PDE3A) inhibitor with cytotoxic properties.[1] Adherence to these protocols is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. All chemical waste, including this compound, should be treated as hazardous unless explicitly confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.[2]

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

II. Segregation and Storage of this compound Waste

Proper segregation and storage are the first steps in the safe disposal of chemical waste. To prevent dangerous reactions, never mix incompatible waste streams.[4][5]

  • Solid Waste:

    • Collect solid this compound waste, including contaminated personal protective equipment (gloves, etc.) and absorbent materials from spill cleanups, in a clearly labeled, leak-proof container.[6]

    • Ensure the container is compatible with the chemical.

  • Liquid Waste:

    • Collect liquid waste containing this compound, such as unused solutions or rinsate, in a sealable, chemical-resistant container. Plastic containers are often preferred to glass to minimize the risk of breakage.[7]

    • Do not overfill waste containers; a general guideline is to fill them to no more than three-quarters of their capacity.[6]

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[6] Avoid using abbreviations or chemical formulas.[6]

    • The label should also include the accumulation start date (the date the first drop of waste was added to the container).[6]

  • Storage Location:

    • Store all this compound waste in a designated Satellite Accumulation Area (SAA).[4][8] This area must be at or near the point of generation and under the control of the laboratory personnel.[8]

    • Ensure secondary containment, such as a spill tray, is used for all liquid waste containers.[5][9]

III. Disposal Procedures

Under no circumstances should this compound or its containers be disposed of in the regular trash, down the sink, or by evaporation.[2][5][6] All hazardous waste must be collected by your institution's EHS or an equivalent authorized waste management service.[2][7]

Step 1: Preparing for Collection

  • Ensure the waste container is tightly sealed to prevent leaks or spills.[9]

  • Double-check that the label is accurate and complete.

Step 2: Requesting Waste Pickup

  • Contact your institution's EHS office to schedule a pickup for your hazardous waste.[8]

  • Be prepared to provide information about the waste, including its chemical composition and volume.

Step 3: Handling Empty Containers

  • A container that held this compound is not considered empty until it has been properly decontaminated.

  • Triple-rinse the empty container with a suitable solvent (e.g., water or another solvent capable of removing the compound).[2]

  • Crucially, the first rinse (and for highly toxic chemicals, the first three rinses) must be collected and disposed of as hazardous liquid waste. [2][5]

  • After thorough rinsing and air-drying, deface or remove the original chemical label.[2][6][9] The container can then typically be disposed of as regular laboratory glass or plastic waste.

IV. Spill Management

In the event of a spill, evacuate personnel from the immediate area if necessary. Wearing appropriate PPE, contain the spill using absorbent materials. All materials used for cleanup, including the absorbent pads and any contaminated items, must be collected and disposed of as solid hazardous waste.[2]

V. Quantitative Limits for Waste Accumulation

The following table summarizes common quantitative limits for the storage of hazardous waste in a Satellite Accumulation Area. These values are typical, but you must consult your institution's specific guidelines.

ParameterLimitSource
Maximum Total Hazardous Waste 55 gallons[8]
Maximum Acutely Toxic Waste (P-listed) 1 quart (liquid) or 1 kg (solid)[8]
Maximum Storage Time 12 months (or until container is full)[8]
Removal Time After Container is Full Within 3 calendar days[4][8]

VI. Experimental Protocols

Currently, there are no standardized, publicly available experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes. Therefore, the prescribed method of disposal is through collection by a certified hazardous waste management service.

VII. Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_generation Waste Generation & Segregation cluster_storage Storage in Satellite Accumulation Area (SAA) cluster_disposal Disposal & Decontamination start This compound Waste Generated is_solid Solid or Liquid Waste? start->is_solid solid_waste Collect in Labeled Solid Waste Container is_solid->solid_waste Solid liquid_waste Collect in Labeled Liquid Waste Container (with secondary containment) is_solid->liquid_waste Liquid store_waste Store in designated SAA solid_waste->store_waste liquid_waste->store_waste spill Spill Occurs cleanup Clean with Absorbents spill->cleanup cleanup->solid_waste check_limits Monitor Accumulation (Volume & Time) store_waste->check_limits empty_container Container is Empty? store_waste->empty_container request_pickup Request Pickup from EHS check_limits->request_pickup Limit Reached ehs_collect EHS Collects Waste request_pickup->ehs_collect end Disposal Complete ehs_collect->end triple_rinse Triple-Rinse Container empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Deface Label & Dispose of Clean Container triple_rinse->dispose_container collect_rinsate->liquid_waste Add to liquid waste dispose_container->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling (R)-DNMDP

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling, use, and disposal of (R)-DNMDP, a potent and selective cytotoxic agent. Adherence to these guidelines is essential to ensure personnel safety and mitigate environmental contamination. This compound is a phosphodiesterase 3A (PDE3A) inhibitor that induces the formation of a complex between PDE3A and Schlafen 12 (SLFN12), leading to cancer cell death[1][2]. Due to its cytotoxic nature, it should be handled with the same precautions as other hazardous drugs.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin contact, inhalation, and ingestion. The following table summarizes the required PPE for various activities involving this compound.

ActivityRequired Personal Protective Equipment
Receiving and Unpacking - Nitrile gloves (double gloving recommended) - Lab coat - Safety glasses with side shields
Weighing and Reconstitution - Nitrile gloves (double gloving, outer pair changed immediately after handling) - Disposable gown, solid front with back closure - Safety goggles or a full-face shield - Respiratory protection (e.g., N95 or higher-rated respirator, especially for handling powders) - Work should be conducted in a certified chemical fume hood or biological safety cabinet (Class II)[3].
In Vitro / In Vivo Administration - Nitrile gloves (double gloving) - Disposable gown - Safety glasses with side shields or goggles - Use of a biological safety cabinet for cell culture work is recommended.
Waste Disposal - Nitrile gloves (double gloving) - Disposable gown - Safety goggles or a full-face shield

Operational Plan: From Receipt to Use

A systematic approach is crucial for safely integrating this compound into laboratory workflows.

1. Receiving and Inspection:

  • Upon receipt, inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (see table above) during unpacking.

  • Verify that the container is properly labeled and sealed.

2. Storage:

  • Store this compound in a designated, clearly labeled, and secure area away from incompatible materials.

  • The storage area should be well-ventilated and have restricted access.

  • Follow the manufacturer's recommendations for storage temperature and conditions.

3. Preparation and Handling:

  • All handling of powdered this compound must be performed in a certified chemical fume hood or a Class II Biological Safety Cabinet to prevent aerosolization and inhalation.

  • Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound. If not possible, thoroughly decontaminate equipment after use.

  • When preparing solutions, work over a disposable, absorbent plastic-backed pad to contain any spills.

  • Avoid raising dust when handling the powdered form.

4. Spills and Decontamination:

  • In case of a spill, evacuate the immediate area and restrict access.

  • Wear appropriate PPE, including respiratory protection, for spill cleanup.

  • Use a spill kit designed for cytotoxic drugs. Absorb liquids with appropriate absorbent material and treat the area with a deactivating solution (e.g., 10% bleach solution followed by a neutralizer like sodium thiosulfate), if compatible with the solvent used.

  • All materials used for spill cleanup must be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and exposure to personnel.

1. Waste Segregation:

  • All materials that have come into contact with this compound, including gloves, gowns, weigh boats, pipette tips, and culture media, must be considered cytotoxic waste.

  • Segregate cytotoxic waste into clearly labeled, leak-proof, and puncture-resistant containers.

2. Waste Containers:

  • Use designated hazardous waste containers for solids (e.g., contaminated gloves, gowns, plasticware).

  • Use separate, sealed containers for liquid waste (e.g., unused solutions, contaminated media).

  • Sharps (needles, syringes) must be disposed of in a designated sharps container for cytotoxic waste.

3. Disposal Procedure:

  • Do not dispose of this compound waste in regular trash or down the drain.

  • Follow your institution's and local regulations for the disposal of cytotoxic and hazardous chemical waste.

  • Arrange for pickup and disposal by a licensed hazardous waste management company.

Visual Workflows and Pathways

To further clarify the necessary procedures and the compound's mechanism of action, the following diagrams are provided.

G cluster_prep Preparation cluster_use Experimental Use cluster_disposal Disposal Receiving Receiving and Inspection Storage Secure Storage Receiving->Storage Secure Weighing Weighing and Reconstitution (in Fume Hood) Storage->Weighing Controlled InVitro In Vitro Experiments Weighing->InVitro InVivo In Vivo Experiments Weighing->InVivo WasteSegregation Waste Segregation (Cytotoxic) InVitro->WasteSegregation All materials InVivo->WasteSegregation All materials WasteCollection Waste Collection (Labeled, Sealed Containers) WasteSegregation->WasteCollection FinalDisposal Licensed Hazardous Waste Disposal WasteCollection->FinalDisposal

Caption: Safe handling workflow for this compound from receipt to disposal.

RDNMDP This compound Complex PDE3A-SLFN12-DNMDP Ternary Complex RDNMDP->Complex Induces formation PDE3A PDE3A PDE3A->Complex SLFN12 SLFN12 SLFN12->Complex Apoptosis Cancer Cell Apoptosis Complex->Apoptosis Leads to

Caption: Mechanism of action of this compound leading to cancer cell apoptosis.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Dnmdp
Reactant of Route 2
Reactant of Route 2
(R)-Dnmdp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.